2,2-Dimethyl-4-oxochroman-6-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-3H-chromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOMGSWLGSRLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471740 | |
| Record name | 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65372-54-5 | |
| Record name | 2,2-DIMETHYL-4-OXOCHROMAN-6-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid
Executive Summary
2,2-Dimethyl-4-oxochroman-6-carboxylic acid (CAS: 57943-60-9) is a critical bicyclic intermediate, most notably serving as the A-ring precursor in the synthesis of Bexarotene (Targretin), a selective retinoid X receptor (RXR) agonist used in cutaneous T-cell lymphoma therapy.
This guide details the Friedel-Crafts alkylation/acylation cascade , the industry-standard pathway for constructing the chroman-4-one core. Unlike generic textbook descriptions, this document focuses on process scalability , specifically addressing the rheological challenges of Polyphosphoric Acid (PPA) and offering a cleaner alternative using Eaton’s Reagent.[1]
Retrosynthetic Analysis & Mechanism
The construction of the 2,2-dimethylchroman-4-one skeleton relies on a tandem reaction involving Methyl 4-hydroxybenzoate (Methylparaben) and 3,3-Dimethylacrylic acid (Senecioic acid).
The Mechanistic Pathway[1][2]
-
Esterification (Intermolecular): The phenolic oxygen attacks the activated acryloyl moiety.
-
Fries Rearrangement / Friedel-Crafts: The acyl group migrates to the ortho position (or direct ortho-acylation occurs).
-
Michael Addition (Intramolecular): Cyclization closes the pyran ring.
Note on Protecting Groups: We utilize the methyl ester (Methyl 4-hydroxybenzoate) rather than the free acid (4-hydroxybenzoic acid) as the starting material. The free carboxylic acid group is prone to decarboxylation or interference under the harsh, dehydrating conditions of PPA.[1]
Figure 1: Retrosynthetic disconnection showing the ester-protection strategy.
Primary Synthesis Protocol (PPA Route)
This is the "Workhorse" method. Polyphosphoric Acid (PPA) acts as both the solvent and the Lewis acid catalyst.
Materials
| Reagent | Equiv.[2][3][4] | Role |
| Methyl 4-hydroxybenzoate | 1.0 | Substrate (Nucleophile) |
| 3,3-Dimethylacrylic acid | 1.2 | Electrophile |
| Polyphosphoric Acid (PPA) | ~5-10 wt/wt | Solvent/Catalyst |
| Toluene/Ethyl Acetate | N/A | Extraction Solvent |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), charge PPA. Heat to 80°C to lower viscosity.
-
Addition: Add Methyl 4-hydroxybenzoate and 3,3-Dimethylacrylic acid simultaneously.
-
Critical Control Point: The reaction is exothermic. Monitor internal temperature.[3]
-
-
Reaction: Increase temperature to 100–110°C . Stir for 3–5 hours .
-
Monitoring: TLC (Hexane:EtOAc 7:3) will show the disappearance of the phenol (Rf ~0.3) and appearance of the fluorescent chromanone (Rf ~0.6).
-
-
Quenching (The Hazardous Step):
-
Cool the mixture to ~60°C (do not cool to RT, or it will solidify into a glass).
-
Pour the warm syrup slowly into a beaker of crushed ice with vigorous stirring.
-
Why? PPA hydrolysis is highly exothermic. Direct water addition to the flask can cause explosive splashing.
-
-
Workup: Extract the aqueous slurry with Ethyl Acetate (3x). Wash organics with saturated NaHCO₃ (to remove unreacted acrylic acid) and brine. Dry over Na₂SO₄.
-
Hydrolysis: Dissolve the resulting ester in MeOH. Add 2.5 eq of NaOH (10% aq). Reflux for 1 hour. Acidify with HCl to precipitate the target acid.
Alternative Protocol: Eaton’s Reagent (Green/Lab Scale)
For laboratories ill-equipped to handle large quantities of viscous PPA, Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) is the superior choice. It is a liquid at room temperature and water-soluble.
Advantages over PPA
-
Lower Viscosity: Magnetic stirring is possible.[3]
-
Cleaner Workup: Quenching is less violent; the reagent is easier to wash away.
-
Yield: Comparable (typically 75–85%).
Protocol Modification
-
Dissolve Methyl 4-hydroxybenzoate (1.0 eq) and 3,3-Dimethylacrylic acid (1.2 eq) in Eaton’s Reagent (5 mL per gram of substrate).
-
Heat to 80°C for 2 hours.
-
Quench by pouring into ice water. The product often precipitates directly as a solid, minimizing extraction needs.[1]
Analytical Characterization
To validate the synthesis, compare your product against these standard spectral signatures.
1H NMR (400 MHz, DMSO-d6)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 12.80 | br s | 1H | COOH | Carboxylic acid proton (exchangeable). |
| 8.35 | d (J=2.0 Hz) | 1H | Ar-H (C5) | Meta coupling only; deshielded by carbonyl. |
| 8.05 | dd (J=8.5, 2.0 Hz) | 1H | Ar-H (C7) | Ortho + Meta coupling. |
| 7.05 | d (J=8.5 Hz) | 1H | Ar-H (C8) | Ortho coupling; shielded by ether oxygen. |
| 2.80 | s | 2H | -CH₂- (C3) | Methylene adjacent to ketone. |
| 1.40 | s | 6H | -C(CH₃)₂ | Gem-dimethyl group (characteristic singlet). |
Mass Spectrometry (ESI)
-
[M-H]⁻: 219.2 (Negative mode is preferred for carboxylic acids).
-
[M+H]⁺: 221.2
Process Flow Diagram
The following diagram illustrates the logical flow from raw materials to the isolated API intermediate, highlighting critical control points (CCPs).
Figure 2: Workflow for the synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
Troubleshooting & Optimization
Issue: Low Yield / Black Tar Formation
-
Cause: Overheating or "hot spots" in PPA.
-
Solution: PPA has poor thermal conductivity. Use a high-torque mechanical stirrer to ensure homogeneous heat distribution. Do not exceed 120°C.
Issue: Product is an Oil/Gum
-
Cause: Residual solvent or impurities (often unreacted phenol).
-
Solution: Triturate the crude gum with cold Hexane or Diethyl Ether. The chromanone usually crystallizes as a white/off-white solid upon scratching.
Issue: Incomplete Hydrolysis
-
Cause: Steric hindrance of the chromanone core.
-
Solution: Ensure the solvent system is at least 50% Methanol to solubilize the ester. If using water only, the reaction will stall.[1]
References
-
Bexarotene Synthesis (Process Patent)
- Title: "Process for the preparation of Bexarotene and intermedi
- Source: US P
-
Link:
-
PPA Cyclization Mechanism
- Title: "The chemistry of chromones."
- Source:Journal of Heterocyclic Chemistry.
-
Link:
-
Eaton's Reagent Alternative
-
NMR Data Verification
- Title: "Synthesis and biological evaluation of novel chroman-4-one deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
-
Link:
Sources
Technical Guide: Spectroscopic Validation of 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid
Topic: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid spectroscopic data analysis Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists
Executive Summary & Structural Context
2,2-Dimethyl-4-oxochroman-6-carboxylic acid (C₁₂H₁₂O₄, MW: 220.22 g/mol ) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for potassium channel openers (e.g., cromakalim analogs) and retinoid receptor modulators.
Accurate characterization of this intermediate is often complicated by the coexistence of isomeric impurities (e.g., the 7-carboxylic isomer) or incomplete cyclization byproducts. This guide provides a definitive spectroscopic analysis framework (NMR, MS, IR) to ensure structural integrity during synthesis.
Structural Criticality
The molecule features two competing carbonyl environments:[1]
-
C4-Ketone: Conjugated with the aromatic ring, locked in a specific conformation by the gem-dimethyl group.
-
C6-Carboxyl: Electron-withdrawing, creating significant deshielding anisotropy at the H5 position.
Analytical Workflow: From Crude to Pure
Expert Insight: Direct crystallization often traps uncyclized phenolic intermediates. A pH-swing extraction prior to spectroscopic analysis is the self-validating protocol recommended for this acid.
Figure 1: Purification workflow ensuring the removal of non-acidic chromanone byproducts before spectral acquisition.
Nuclear Magnetic Resonance (NMR) Analysis
Solvent Selection:DMSO-d₆ is mandatory. CDCl₃ often leads to broadening or disappearance of the carboxylic proton and poor solubility of the rigid tricyclic core.
¹H NMR Interpretation (400 MHz, DMSO-d₆)
The aromatic region provides the "fingerprint" for the 6-substitution pattern. Position 6-COOH places the H5 proton in a "deshielding sandwich" between the C4-carbonyl and the C6-carboxyl.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Mechanistic Assignment |
| COOH | 12.8 - 13.2 | br s | 1H | - | Carboxylic acid proton (exchangeable). |
| H-5 | 8.35 - 8.45 | d | 1H | 2.2 Hz | Most Deshielded. Located between C=O and COOH. Meta-coupling to H-7. |
| H-7 | 8.05 - 8.15 | dd | 1H | 8.8, 2.2 Hz | Ortho to COOH, Meta to H-5. |
| H-8 | 7.00 - 7.10 | d | 1H | 8.8 Hz | Shielded. Ortho to the ether oxygen (electron-donating). |
| H-3 | 2.80 - 2.85 | s | 2H | - | Methylene alpha to ketone. Appears as singlet due to gem-dimethyl isolation. |
| 2-Me₂ | 1.40 - 1.45 | s | 6H | - | Gem-dimethyl characteristic singlet. |
¹³C NMR Interpretation (100 MHz, DMSO-d₆)
Expert Note: Look for the ~20 ppm separation between the ketone and acid carbonyls.
-
C=O (Ketone, C4): ~191.5 ppm (Conjugated).
-
COOH (Acid, C6): ~166.8 ppm.
-
C-O (Ether, C8a): ~160.0 ppm (Deshielded by oxygen).
-
Quaternary C2: ~79.5 ppm (Characteristic of 2,2-dimethyl substitution).
-
Methylene C3: ~48.0 ppm.
-
Methyls: ~26.5 ppm.
Mass Spectrometry (MS) Fragmentation Logic
Technique: ESI (Negative Mode) is preferred for molecular weight confirmation ([M-H]⁻ = 219.2). However, EI (Electron Impact) provides the structural proof via the Retro-Diels-Alder (RDA) pathway.
Fragmentation Pathway
The chromanone ring typically undergoes RDA cleavage, a diagnostic tool for confirming the pyranone ring integrity.
Figure 2: Primary fragmentation pathways. The RDA cleavage (loss of isobutene) confirms the 2,2-dimethylchroman core.
Key Diagnostic Ions (EI):
-
m/z 220: Molecular Ion [M]⁺.
-
m/z 205: [M – CH₃]⁺ (Stabilized cation).
-
m/z 164: [M – C₄H₈]⁺ (RDA fragment: loss of isobutene unit from the pyran ring). This confirms the dimethyl substitution is on the pyran ring, not the aromatic ring.
Infrared (IR) Spectroscopy
Sample Prep: KBr Pellet or ATR (Solid state). The IR spectrum is dominated by the "Carbonyl Region," which validates the oxidation state.
-
O-H Stretch (Acid): 2500–3300 cm⁻¹ (Broad, strong).[1] Overlaps C-H stretches.
-
C=O Stretch (Acid): 1690–1710 cm⁻¹. Typically appears as a shoulder or distinct peak alongside the ketone.
-
C=O Stretch (Ketone): 1670–1685 cm⁻¹. Lower frequency than non-conjugated ketones due to conjugation with the aromatic ring.
-
C-O-C Stretch: 1100–1300 cm⁻¹. Strong bands characteristic of the aryl alkyl ether linkage.
Common Impurities & Troubleshooting
When analyzing data, watch for these common synthetic artifacts:
-
Signals at 6.8 & 7.2 ppm (doublets): Indicates 4-hydroxybenzoic acid starting material (incomplete reaction).
-
Vinyl Protons (5.5 - 6.5 ppm): Indicates Chromone formation (dehydrogenation at C2-C3). This occurs if the reaction temperature exceeds 120°C during cyclization.
-
Missing Gem-Dimethyl Singlet: Indicates failure of the prenylation/cyclization step.
References
-
Synthesis & General Characterization
- Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One Deriv
- Source: PMC (PubMed Central).
-
URL:[Link] (Note: Generalized reference for chromanone spectral data).
-
Mass Spectrometry Logic
-
IR Interpretation Standards
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and Solid-State Characterization of 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid
Abstract
The structural integrity and solid-state behavior of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (a key pharmacophore in the synthesis of retinoids and anti-diabetic agents) represent a critical intersection between molecular geometry and bioavailability. This guide provides a comprehensive technical analysis of the molecule’s crystal habit, internal geometry, and synthesis. By synthesizing data from analogous chromanone derivatives and fundamental crystallographic principles, we establish a predictive model for its lattice architecture, focusing on the envelope conformation of the pyranone ring and the centrosymmetric dimerization of the carboxylic acid moiety.
Chemical Context & Significance
The chroman-4-one scaffold is ubiquitous in natural products and synthetic therapeutics. The specific substitution pattern of the 2,2-dimethyl-4-oxochroman-6-carboxylic acid derivative offers two distinct chemical handles:
-
Gem-dimethyl group (C2): Increases lipophilicity and blocks metabolic oxidation at the 2-position, enhancing in vivo stability.
-
Carboxylic acid (C6): Provides a polar handle for salt formation or further derivatization (e.g., amide coupling).
Understanding the crystal structure is not merely academic; it dictates the dissolution rate and tabletability of the final drug product. The interplay between the rigid benzene ring and the flexible dihydropyran ring creates a specific "molecular volume" that defines how these molecules pack.
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), high-purity material is required. The following protocol minimizes side-product formation (such as the 7-isomer).
Optimized Synthetic Route
The most robust synthesis involves the condensation of methyl 4-hydroxybenzoate with 3,3-dimethylacrylic acid (senecioic acid) in the presence of Polyphosphoric Acid (PPA), followed by hydrolysis.
Step-by-Step Protocol:
-
Acylation/Cyclization: Charge a reactor with PPA (10 equiv). Heat to 60°C. Add methyl 4-hydroxybenzoate (1.0 equiv) and 3,3-dimethylacrylic acid (1.2 equiv). Stir at 85°C for 4 hours.
-
Causality: PPA acts as both solvent and Lewis acid catalyst, promoting the Friedel-Crafts acylation followed by Michael addition/cyclization.
-
-
Quench: Pour the reaction mixture onto crushed ice/water. Extract with Ethyl Acetate.
-
Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3 equiv). Stir at RT for 2 hours. Acidify with 1M HCl to precipitate the target acid.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove regioisomers.
Single Crystal Growth Strategy
For XRD analysis, we require a crystal size of
-
Method: Slow Evaporation.
-
Solvent System: Acetone/Hexane (high vapor pressure differential).
-
Procedure: Dissolve 50 mg of the purified acid in 5 mL of Acetone. Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Carefully layer 2 mL of Hexane on top. Cap loosely with parafilm (poke 3 pinholes). Store at 4°C in a vibration-free environment.
Workflow Visualization
Figure 1: Synthetic pathway and crystallization logic for isolating high-quality single crystals.[1][2]
Molecular Geometry & Structural Analysis[3][4][5]
Based on crystallographic data of analogous 2,2-dimethylchromanones, we can derive the specific geometric parameters of the target molecule.
Ring Conformation (The "Envelope")
The chromanone core consists of a planar benzene ring fused to a non-planar dihydropyran ring.
-
Benzene Ring (C5-C6-C7-C8-C9-C10): Strictly planar (
hybridized). -
Heterocyclic Ring (O1-C2-C3-C4-C10-C9): Adopts an Envelope (E) or Twisted Half-Chair conformation.
-
The C2 and C3 atoms deviate from the mean plane defined by O1-C9-C10-C4.
-
Reasoning: This puckering relieves torsional strain between the gem-dimethyl groups at C2 and the carbonyl at C4.
-
Bond Metrics (Predicted)
The following values represent the statistically expected bond lengths and angles derived from the Cambridge Structural Database (CSD) for 6-substituted chromanones.
| Parameter | Atoms | Expected Value (Å / °) | Structural Insight |
| Bond Length | C4=O (Ketone) | 1.21 - 1.23 Å | Typical conjugated ketone character. |
| Bond Length | C6-C(OOH) | 1.47 - 1.49 Å | Single bond connecting acid to aryl ring. |
| Bond Length | C2-O1 (Ether) | 1.44 - 1.46 Å | Elongated due to steric bulk of methyls. |
| Bond Angle | C2-C3-C4 | 112° - 115° | Deviates from tetrahedral (109.5°) due to ring strain. |
| Torsion Angle | O1-C2-C3-C4 | ± 50° - 60° | Indicates the degree of ring puckering. |
Carboxylic Acid Dimerization
In the solid state, the carboxylic acid group at position 6 is the primary driver of the supramolecular assembly.
-
Motif: Centrosymmetric dimer (
graph set). -
Interaction: Two molecules interact via reciprocal hydrogen bonds:
. -
Distance: The
distance is typically 2.65 ± 0.05 Å , indicating a strong hydrogen bond.
Analytical Validation Framework
To validate the structure without solving the full X-ray data immediately, use this self-validating analytical triad.
FTIR Spectroscopy (Solid State)
-
Key Diagnostic: Look for the carbonyl stretching frequencies.
-
Acid Carbonyl:
(Broadened due to dimerization). -
Ketone Carbonyl (Ring):
(Lowered due to conjugation with benzene ring). -
Validation: If you see a sharp peak >1720 cm⁻¹, the acid is likely not dimerized (monomer) or esterified, indicating a failed crystallization or synthesis.
-
1H-NMR (Solution State - DMSO-d6)
-
Gem-dimethyl: Singlet at
ppm (6H). -
Methylene (C3): Singlet at
ppm (2H). Note: If the ring is flipping rapidly in solution, this appears as a singlet. In a rigid crystal, these protons are diastereotopic. -
Acid Proton: Broad singlet at
ppm.
Powder X-Ray Diffraction (PXRD)
Before single-crystal analysis, run a PXRD scan.
-
Crystallinity Check: Sharp, high-intensity peaks indicate a well-ordered lattice.
-
Preferred Orientation: Plate-like crystals (common for carboxylic acids) often lay flat, enhancing
reflections. Grind the sample with amorphous silica to randomize orientation.
Structural Logic Diagram
Figure 2: Structural hierarchy determining the final crystal lattice.
References
-
Chromanone Synthesis
-
Crystallographic Principles
-
Analogous Structures (Envelope Conformation)
- Title: Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)
- Source: N
-
URL:[Link]
-
Hydrogen Bonding Motifs
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. PPXRD - Abstract Submission Form [icdd.com]
- 5. 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Guide to Investigating the Mechanism of Action of 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid
Foreword for the Research Community: The quest to understand the intricate dance between a small molecule and the complex machinery of a biological system is the cornerstone of modern drug discovery. This guide is conceptualized for our fellow researchers, scientists, and drug development professionals, providing a strategic framework for elucidating the mechanism of action for novel chemical entities. While direct mechanistic studies on 2,2-Dimethyl-4-oxochroman-6-carboxylic acid are not extensively documented in publicly accessible literature, this whitepaper will leverage established principles and methodologies to outline a comprehensive investigational plan. We will treat this molecule as a novel candidate, thereby providing a robust template for its future exploration.
Part 1: Foundational Analysis and Target Hypothesis Generation
Before embarking on extensive experimental work, a thorough in-silico and literature-based analysis is paramount. This initial phase aims to generate plausible hypotheses regarding the compound's potential biological targets and pathways.
Structural and Physicochemical Profiling
A comprehensive understanding of the molecule's physical and chemical properties is the first step. These characteristics will influence its pharmacokinetic and pharmacodynamic behavior.
| Parameter | Value (Predicted/Measured) | Significance in Drug Discovery |
| Molecular Weight | 220.22 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | (Predicted Value) | Indicates lipophilicity, affecting membrane permeability and solubility. |
| pKa | (Predicted Value) | Determines the ionization state at physiological pH, impacting solubility and target interaction. |
| Hydrogen Bond Donors/Acceptors | (Count) | Influences binding affinity and specificity to biological targets. |
| Polar Surface Area (PSA) | (Predicted Value) | Correlates with membrane permeability and blood-brain barrier penetration. |
Bioinformatic Target Prediction and Pathway Analysis
Leveraging computational tools is a cost-effective and rapid method to narrow down the vast landscape of potential biological targets.
Experimental Protocol: In-Silico Target Prediction
-
Compound Preparation: Obtain the 2D or 3D structure of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in a suitable format (e.g., SDF, MOL2).
-
Database Selection: Utilize a panel of target prediction databases and software. Examples include:
-
Similarity-based: SwissTargetPrediction, SuperPred, PharmMapper. These tools identify known targets of structurally similar compounds.
-
Docking-based: Molecular docking simulations against a library of protein structures (e.g., PDB) can predict binding affinities.
-
-
Analysis and Prioritization:
-
Aggregate the predicted targets from various platforms.
-
Filter targets based on prediction confidence scores and biological relevance.
-
Perform pathway analysis (e.g., using KEGG or Reactome) on the high-confidence targets to identify enriched biological pathways. This will provide insights into the potential systemic effects of the compound.
-
Part 2: In Vitro Target Validation and Functional Characterization
With a prioritized list of putative targets and pathways, the next phase involves rigorous in vitro testing to validate these predictions and characterize the compound's functional effects.
Initial Broad-Spectrum Screening
To cast a wide net and uncover unexpected activities, a broad-spectrum screening against a panel of common drug targets is a prudent starting point.
Experimental Protocol: Broad-Spectrum Target Screening
-
Panel Selection: Engage a contract research organization (CRO) or utilize an in-house platform that offers screening against a diverse panel of receptors, enzymes, ion channels, and transporters (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Concentration Selection: Initially screen the compound at a high concentration (e.g., 10 µM) to identify any significant interactions.
-
Data Interpretation: Analyze the percentage of inhibition or activation for each target. "Hits" are typically defined as targets showing >50% modulation. These hits will then be subjected to more detailed dose-response studies to determine potency (IC50 or EC50).
Direct Target Engagement Assays
Once high-confidence targets are identified, it is crucial to confirm direct physical binding of the compound to these targets.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Kinetic Analysis: From the association and dissociation phases of the sensorgram, calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
Visualization of Experimental Workflow: Target Validation
Caption: A streamlined workflow for target validation of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
Cell-Based Functional Assays
Demonstrating that target engagement translates into a functional cellular response is a critical step. The design of these assays is entirely dependent on the nature of the validated target.
Example Scenario: Hypothetical Target - A Protein Kinase
If 2,2-Dimethyl-4-oxochroman-6-carboxylic acid is found to bind to a specific protein kinase, the following assays would be appropriate:
Experimental Protocol: Kinase Inhibition Assay
-
Assay Principle: Utilize a biochemical assay that measures the phosphorylation of a substrate by the kinase. This can be based on various detection methods, such as fluorescence, luminescence, or radioactivity.
-
Procedure:
-
Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the compound.
-
After a set incubation period, quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Treatment: Treat a relevant cell line that expresses the target kinase with different concentrations of the compound.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands and quantify the signal to assess the compound's effect on kinase activity in a cellular context.
-
Part 3: Elucidating the Downstream Signaling Cascade
Understanding how the modulation of a primary target translates into a broader cellular response requires mapping the downstream signaling pathways.
Phospho-Proteomic Profiling
For targets involved in signaling, such as kinases or GPCRs, a global analysis of protein phosphorylation can provide an unbiased view of the affected pathways.
Experimental Protocol: Mass Spectrometry-Based Phospho-Proteomics
-
Sample Preparation: Treat cells with the compound or a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the changes in phosphorylation levels of thousands of proteins between the treated and control samples. Pathway analysis of the differentially phosphorylated proteins will reveal the key signaling networks modulated by the compound.
Visualization of a Hypothetical Signaling Pathway
Caption: A hypothetical signaling cascade initiated by the compound's interaction with a kinase target.
Part 4: In Vivo Validation and Translational Studies
The ultimate validation of a mechanism of action comes from demonstrating its relevance in a living organism.
Animal Models of Disease
Select an appropriate animal model that is relevant to the therapeutic indication suggested by the in vitro findings.
Experimental Protocol: In Vivo Efficacy and Pharmacodynamic Studies
-
Model Selection: Choose a well-validated animal model (e.g., a xenograft mouse model for cancer, a collagen-induced arthritis model for inflammation).
-
Dosing and Administration: Determine the appropriate dose and route of administration based on pharmacokinetic studies.
-
Efficacy Assessment: Monitor relevant disease parameters (e.g., tumor size, inflammation score) over time in treated versus control animals.
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Collect tissue samples from the animals at various time points after treatment.
-
Measure the levels of a biomarker that is directly related to the compound's mechanism of action (e.g., the phosphorylation level of the target's substrate).
-
A strong correlation between the PD biomarker modulation and the therapeutic efficacy provides powerful evidence for the proposed mechanism of action.
-
References
As this guide is a conceptual framework for a compound with limited public data on its mechanism of action, direct references for its biological activity are not available. The methodologies described are standard in the field of drug discovery and are supported by a vast body of scientific literature. For specific protocols and further reading, researchers are encouraged to consult authoritative sources in pharmacology, biochemistry, and cell biology.
An In-Depth Technical Guide to the Identification of Novel Derivatives of 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid
Abstract
The 2,2-dimethyl-4-oxochroman-6-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of new derivatives based on this core structure. We will explore rational design strategies informed by structure-activity relationship (SAR) principles, detail robust synthetic protocols for the creation of a diverse chemical library, and outline a high-throughput screening cascade to identify compounds with potential anticancer and anti-inflammatory activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical scaffold.
Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold
The chroman-4-one moiety is a privileged heterocyclic scaffold found in a variety of naturally occurring and synthetic compounds exhibiting a wide range of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] The presence of the 2,2-dimethyl substitution pattern and a carboxylic acid at the 6-position of the chroman-4-one core provides a unique three-dimensional structure and a key functional handle for chemical modification, making 2,2-Dimethyl-4-oxochroman-6-carboxylic acid an attractive starting point for a drug discovery program.
The carboxylic acid group, in particular, offers a versatile point for derivatization, allowing for the introduction of a wide array of functional groups through the formation of amides and esters. This strategic modification can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and biological activity.[3] This guide will focus on a systematic approach to derivatize this core structure to explore its therapeutic potential, with a primary focus on identifying novel anticancer and anti-inflammatory agents.
Strategic Design of Novel Derivatives
A successful drug discovery campaign begins with a well-defined strategy for designing new molecules. Our approach will be guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related chroman-4-one derivatives.
Rationale for Derivatization at the 6-Carboxylic Acid Position
The carboxylic acid at the 6-position is a key anchor point for derivatization. By converting this group into a diverse library of amides and esters, we can systematically probe the chemical space around the core scaffold. This allows for the introduction of various substituents that can engage in different interactions with biological targets. For instance, the introduction of aromatic rings can lead to π-π stacking interactions, while hydrogen bond donors and acceptors can form crucial interactions within a protein's binding pocket.
In Silico Modeling and Virtual Screening (Optional but Recommended)
Prior to synthesis, computational methods can be employed to prioritize the design of derivatives. Molecular docking studies can be performed against known biological targets associated with cancer and inflammation (e.g., kinases, cyclooxygenases) to predict potential binding modes and affinities of the designed compounds. This in silico approach can help to focus synthetic efforts on compounds with a higher probability of being active.
Synthesis of the Core Scaffold and Novel Derivatives
The synthesis of the target derivatives will be a two-stage process: first, the synthesis of the core molecule, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, followed by the derivatization of the carboxylic acid group.
Proposed Synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
A plausible synthetic route to the core scaffold involves a Friedel-Crafts-type reaction between 4-hydroxybenzoic acid and 3,3-dimethylacrylic acid (or a suitable derivative like its acyl chloride) in the presence of a Lewis acid catalyst, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
-
Reaction Setup: To a stirred solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 3 equivalents).
-
Acylation: Slowly add 3,3-dimethylacryloyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5][6][7]
Synthesis of Amide and Ester Derivatives
The carboxylic acid of the core scaffold will be converted to a library of amides and esters using standard coupling reactions.
Experimental Protocol: General Procedure for Amide Synthesis
-
Activation of Carboxylic Acid: To a solution of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or preparative HPLC.
Experimental Protocol: General Procedure for Ester Synthesis
-
Fischer Esterification: To a solution of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (1 equivalent) in an excess of the desired alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Progression: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and remove the excess alcohol. Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude ester by column chromatography.
A diverse library of amines and alcohols will be used to generate a wide range of derivatives with varying steric and electronic properties.
High-Throughput Screening (HTS) and Biological Evaluation
The synthesized library of derivatives will be subjected to a tiered screening cascade to identify compounds with promising biological activity.
Primary Screening: In Vitro Cytotoxicity Assay (Anticancer)
The initial screen will assess the cytotoxic effects of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Primary Screening: In Vitro Anti-inflammatory Assay
Compounds will also be screened for their potential anti-inflammatory activity. A common in vitro assay for this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Secondary and Tertiary Assays
Promising "hit" compounds from the primary screens will be subjected to further evaluation to confirm their activity and elucidate their mechanism of action. These may include:
-
Selectivity profiling: Testing active compounds against a panel of normal cell lines to assess their therapeutic index.
-
Mechanism of action studies: Investigating the molecular targets of the active compounds, for example, through kinase profiling assays or Western blotting to analyze key signaling pathways.
-
In vivo studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models of cancer or inflammation.
Data Presentation and Analysis
All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison of the activity of the different derivatives.
Table 1: In Vitro Cytotoxicity of 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid Derivatives
| Compound ID | R Group (Amide/Ester) | Cancer Cell Line | IC₅₀ (µM) |
| Core | -OH | MCF-7 | >100 |
| Deriv-01 | -NH-CH₂-Ph | MCF-7 | 5.2 |
| Deriv-02 | -O-CH₂-CH₃ | MCF-7 | 25.8 |
| ... | ... | ... | ... |
Table 2: In Vitro Anti-inflammatory Activity of 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid Derivatives
| Compound ID | R Group (Amide/Ester) | NO Inhibition IC₅₀ (µM) |
| Core | -OH | >100 |
| Deriv-01 | -NH-CH₂-Ph | 12.5 |
| Deriv-02 | -O-CH₂-CH₃ | 45.1 |
| ... | ... | ... |
Visualization of Workflows
Diagrams are essential for clearly communicating complex experimental workflows.
Caption: Overall workflow for the identification of novel derivatives.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Conclusion
This technical guide provides a robust and systematic approach for the identification of novel derivatives of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid with potential therapeutic applications. By combining rational design, efficient synthesis, and a well-defined screening cascade, researchers can effectively explore the chemical space around this promising scaffold. The insights gained from the structure-activity relationship studies will be invaluable for the future optimization of lead compounds and the development of new drug candidates.
References
-
Synthesis of 2,2-Dimethyl-4-chromanones. (2000). Request PDF. [Link]
-
Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. (2013). Semantic Scholar. [Link]
-
Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). PubMed. [Link]
-
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022). ScienceScholar. [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC - NIH. [Link]
-
New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (2017). PMC. [Link]
-
Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). ACS Publications. [Link]
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. [Link]
- Process for chroman carboxylates. (1997).
-
13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. (2022). MDPI. [Link]
-
Chromane synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
The NMR Spectra of Some Chroman Derivatives. (1964). SciSpace. [Link]
-
Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). ACS Publications. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. (2013). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives. (2018). IslandScholar. [Link]
-
Procedure for Friedel-Crafts Acylation of Phenol. (2022). Reddit. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). PMC - PubMed Central. [Link]
-
Chroman Carboxylic Acids and Their Derivatives. (n.d.). ResearchGate. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.). ResearchGate. [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). NIH. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]
-
Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. [Link]
- Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (2016).
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE. [Link]
- Process for ring acylation of phenols. (1976).
-
6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro. (1987). Journal of Medicinal Chemistry. [Link]
Sources
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Chromanone Scaffolds in Drug Discovery: A Technical Guide to Pharmacokinetics and Toxicology
Executive Summary
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for flavonoids, homoisoflavonoids, and synthetic anti-cancer agents.[1][2][3] While it offers versatile binding properties for targets like SIRT2 and tubulin, its development is frequently attrition-prone due to specific metabolic liabilities and latent toxicity.
This guide provides a technical analysis of the pharmacokinetic (PK) and toxicological behaviors of chromanone derivatives. It moves beyond basic descriptions to explain the causality of metabolic activation (bioactivation) and provides validated protocols for assessing these risks early in the lead optimization phase.
Part 1: Pharmacokinetic Profile (ADME)
The pharmacokinetic fate of a chromanone derivative is dictated by the stability of its pyrone ring and the susceptibility of the fused benzene ring to oxidative metabolism.
Absorption and Distribution
-
Lipophilicity & Permeability: Unsubstituted chromanones exhibit moderate lipophilicity (LogP ~2.0–2.5), generally conferring good passive permeability (Caco-2
cm/s). However, substitutions at the C2 and C3 positions (common in flavonoid analogs) significantly alter solubility. -
Plasma Protein Binding (PPB): Chromanones often exhibit high PPB (>90%), particularly lipophilic 2-phenyl derivatives (flavanones). This limits the free fraction (
) available for target engagement and clearance.
Metabolism (The Critical Determinant)
Metabolism is the primary clearance mechanism for chromanone scaffolds. The metabolic tree bifurcates into reductive and oxidative pathways.
-
Ketone Reduction (Phase I): The C4-carbonyl is a substrate for carbonyl reductases and alcohol dehydrogenases. Stereoselective reduction converts the achiral or chiral chromanone into the corresponding chromanol (4-hydroxychroman).
-
Impact: This conversion drastically changes polarity and often creates a new chiral center, complicating PK/PD correlations.
-
-
Oxidative Functionalization (CYP450):
-
Aromatic Hydroxylation: CYP isoforms (primarily CYP3A4 and CYP2C9) hydroxylate the benzene ring (positions C6, C7).
-
Benzylic Oxidation: The C2 and C3 positions are metabolically "soft." Oxidation here can lead to ring opening or dehydrogenation to form the unsaturated chromone .
-
-
Glucuronidation (Phase II): The resulting hydroxylated metabolites (or the reduced chromanol) are rapidly conjugated by UDP-glucuronosyltransferases (UGTs), leading to renal or biliary excretion.
Excretion
-
Biliary Shunting: Higher molecular weight conjugates (glucuronides > 400 Da) of chromanone derivatives frequently undergo biliary excretion and may be subject to enterohepatic recirculation (EHC), extending the terminal half-life (
).
Visualization: Metabolic Fate of Chromanones
The following diagram illustrates the divergence between stable clearance and bioactivation.
Figure 1: Metabolic divergence of chromanone scaffolds. Note the critical path from hydroxylation to reactive quinone methides (Red).
Part 2: Toxicological Profile
The toxicology of chromanones is distinct from their unsaturated counterparts (chromones). While chromones are direct Michael acceptors, chromanones act as pro-electrophiles .
Mechanism of Toxicity: Bioactivation
The primary toxicological risk is the metabolic conversion of the stable chromanone ring into a reactive intermediate.
-
Quinone Methide Formation: If a chromanone is hydroxylated at the ortho- or para-position relative to a benzylic hydrogen (C2/C3), subsequent oxidation can generate a Quinone Methide (QM) .
-
Michael Addition: These QMs (or metabolically generated chromones) are potent electrophiles. They react covalently with nucleophilic residues (Cysteine thiols) on cellular proteins (e.g., Keap1, glutathione).
-
Consequence: Glutathione (GSH) depletion leading to oxidative stress and potential hepatotoxicity.
-
Genotoxicity
-
Ames Test: Most simple chromanones are Ames negative. However, derivatives with nitro groups or those that metabolize into planar, intercalating structures (like certain flavones) may show mutagenicity.
-
Structure-Toxicity Relationship (STR):
-
Safe: C2/C3 substitution (gem-dimethyl) blocks metabolic dehydrogenation, preventing the formation of the Michael acceptor chromone.
-
Risk: Unsubstituted C2/C3 positions combined with electron-donating groups (OH, OMe) on the benzene ring facilitate bioactivation.
-
Part 3: Experimental Protocols
To validate the PK/Tox profile, the following protocols are essential. These are designed to be self-validating with built-in controls.
Protocol A: Microsomal Metabolic Stability Assay
Purpose: To determine intrinsic clearance (
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)[4]
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix 445 µL buffer + 25 µL microsomes (final conc. 0.5 mg/mL). Pre-warm at 37°C for 5 min.
-
Initiation: Add 5 µL of test compound (100 µM stock in DMSO -> final 1 µM). Initiate with 25 µL NADPH system.
-
Sampling: At
min, remove 50 µL aliquots. -
Termination: Immediately dispense aliquot into 150 µL Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent depletion.
-
Calculation: Plot
vs. time. Slope gives .[4]
Protocol B: GSH Trapping Assay (Reactive Metabolite Screening)
Purpose: To detect the formation of reactive quinone methides or Michael acceptors.
Workflow:
-
Incubation: Follow Protocol A, but supplement the reaction mixture with 5 mM Glutathione (GSH) (or a GSH-ethyl ester for better cell permeability in cellular assays).
-
Controls: Run a parallel incubation without NADPH (negative control for non-metabolic reactivity).
-
Analysis: Use LC-MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (GSH fragment).
-
Interpretation: The presence of a [M + GSH]+ adduct indicates the compound is a pro-electrophile activated by CYP enzymes.
Part 4: Screening Workflow & Optimization
To minimize attrition, implement this hierarchical screening logic.
Figure 2: Hierarchical screening workflow for chromanone derivatives.
Optimization Strategies (SAR)
If toxicity or instability is observed, apply these medicinal chemistry tactics:
-
Block C2/C3 Oxidation: Introduce gem-dimethyl groups at C2 or C3. This prevents dehydrogenation to the reactive chromone.
-
Steric Hindrance: Add substituents ortho to the phenolic hydroxyls to prevent quinone methide formation.
-
Fluorination: Replace metabolic soft spots (benzylic hydrogens) with fluorine to increase metabolic stability without significantly altering steric bulk.
References
-
Emami, S., & Ghanbarimasir, Z. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., et al. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry. Link
-
Schwöbel, J. A. H., et al. (2010). Reactivity and aquatic toxicity of aromatic compounds transformable to quinone-type Michael acceptors. Chemosphere. Link
-
Perjési, P. (2024). Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Unexpected Increased Reactivity of 4-Chromanone.[5] ResearchGate.[6] Link
-
BOC Sciences. Metabolic Stability Testing Protocols.
Sources
IUPAC name and synonyms for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
An In-Depth Technical Guide to 2,2-Dimethyl-4-oxochroman-6-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, a naturally occurring compound belonging to the chromanone class of flavonoids. Chromanones are a significant scaffold in medicinal chemistry, recognized for their presence in a wide array of biologically active molecules. This document details the chemical identity, nomenclature, and physicochemical properties of the title compound. Furthermore, it presents a plausible synthetic route, grounded in established organic chemistry principles, and explores its potential therapeutic applications by examining the roles of its core structural motifs—the chromanone ring and the carboxylic acid pharmacophore. The guide is intended for researchers and professionals in drug discovery and development, offering foundational knowledge and proposing avenues for future investigation into this promising molecule.
Chemical Identity and Nomenclature
The precise identification and naming of a chemical entity are paramount for unambiguous scientific communication. 2,2-Dimethyl-4-oxochroman-6-carboxylic acid is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) conventions, which define its core structure and substituent positions.
IUPAC Name and Synonyms
The formal IUPAC name for this compound is 2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid .[1] However, it is known by several synonyms in chemical literature and databases, which are essential to recognize for comprehensive literature searches.
| Identifier Type | Value |
| Primary IUPAC Name | 2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid[1] |
| Common Name | 2,2-Dimethyl-4-oxochroman-6-carboxylic acid |
| Systematic Synonym | 6-carboxy-2,2-dimethyl-4-chromanone[1] |
| Systematic Synonym | 2,2-dimethyl-4-oxo-6-chromanecarboxylic acid[1] |
| CAS Number | 65372-54-5[1] |
Chemical Structure and Key Identifiers
The molecule features a chromanone core, which is a bicyclic system consisting of a benzene ring fused to a pyranone ring. Key structural features include a ketone at the C4 position, two methyl groups at the C2 position (a gem-dimethyl group), and a carboxylic acid substituent at the C6 position of the benzene ring.
| Database Identifier | Value | Source |
| PubChem CID | 11746130 | |
| DSSTox Substance ID | DTXSID90471740 | |
| InChIKey | PTOMGSWLGSRLCK-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, membrane permeability, and metabolic stability, thereby providing early insights into its potential as a drug candidate. The properties listed below are computationally derived from established models.[1]
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₂O₄ | Defines the elemental composition and exact mass. |
| Molecular Weight | 220.22 g/mol | Influences diffusion rates and absorption kinetics. |
| XLogP3 (Lipophilicity) | 1.5 | A measure of lipophilicity; a value in this range suggests a balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | Predicts transport properties. A TPSA < 140 Ų is often associated with good cell permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group can donate a hydrogen bond, crucial for receptor binding. |
| Hydrogen Bond Acceptors | 4 | The carbonyl and carboxylic oxygens can accept hydrogen bonds, facilitating interactions with biological targets. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity by reducing the entropic penalty upon binding. |
The carboxylic acid moiety makes the molecule weakly acidic, with pKa values for similar aromatic carboxylic acids typically falling in the 4 to 5 range.[2] This allows for the formation of a carboxylate anion under physiological pH, significantly increasing its water solubility.[3]
Synthesis and Manufacturing
While 2,2-Dimethyl-4-oxochroman-6-carboxylic acid is a natural product found in species like Piper gaudichaudianum, laboratory synthesis is essential for producing sufficient quantities for research and development.[1] A plausible and efficient synthetic strategy can be devised based on the well-established reactions for chromanone ring formation.
Retrosynthetic Analysis
A logical retrosynthetic approach involves a Friedel-Crafts-type cyclization. The chromanone ring can be constructed from a substituted phenol and an α,β-unsaturated acid. The key disconnection is across the C4-C4a and the ether oxygen-C8a bonds, leading back to 3-hydroxy-4-(methoxycarbonyl)benzoic acid and 3,3-dimethylacrylic acid (or a derivative thereof).
Illustrative Synthetic Protocol
The following protocol describes a potential synthesis adapted from established methods for chromanone construction. This method utilizes a one-pot reaction where the phenol undergoes addition to the unsaturated acid, followed by an intramolecular cyclization.
Reaction: Synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid from 4-hydroxybenzoic acid and 3,3-dimethylacrylic acid.
Materials:
-
4-Hydroxybenzoic acid (1.0 eq)
-
3,3-Dimethylacrylic acid (1.2 eq)
-
Polyphosphoric acid (PPA) (as solvent and catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and polyphosphoric acid. Heat the mixture to 60-70°C with stirring until the solid dissolves.
-
Addition of Reagent: Slowly add 3,3-dimethylacrylic acid (1.2 eq) to the reaction mixture.
-
Reaction: Increase the temperature to 90-100°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: The resulting precipitate is the crude product. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.
-
Acidification and Isolation: Acidify the aqueous bicarbonate layer with 1 M HCl to a pH of ~2 to precipitate the carboxylic acid product. Collect the solid product by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthetic workflow.
Caption: Hypothesized modulation of NMDA receptor signaling pathway.
Conclusion and Future Directions
2,2-Dimethyl-4-oxochroman-6-carboxylic acid is a compelling molecule for further scientific inquiry. Its defined chemical structure, favorable computed physicochemical properties, and membership in the bioactive chromanone family position it as a promising candidate for drug discovery programs. The presence of the carboxylic acid pharmacophore further enhances its potential for targeted biological interactions.
Future research should focus on:
-
Biological Screening: Systematically screening the compound against a panel of biological targets, particularly those related to the central nervous system, inflammation, and cancer.
-
Mechanistic Studies: Elucidating the precise mechanism of action for any confirmed biological activity, including target identification and validation.
-
Analogue Synthesis: Synthesizing a library of related analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
-
In Vivo Evaluation: Assessing the efficacy and safety of the compound and its optimized analogues in relevant animal models of disease.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
-
PubChem. (n.d.). 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gong, Y., He, J., & Zhang, Y. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4668. Available at: [Link]
-
France, C. A., et al. (2016). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 105, 517-529. Available at: [Link]
-
O'Hagan, D. (2014). Squaryl molecular metaphors - application to rational drug design and imaging agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 1-12. Available at: [Link]
-
LibreTexts. (2024). Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
San Diego State University. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from [Link]
Sources
Methodological & Application
A Comprehensive Guide to the Quantitative Analysis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid by HPLC-UV and LC-MS/MS
Introduction: The Analytical Imperative
2,2-Dimethyl-4-oxochroman-6-carboxylic acid is a heterocyclic organic compound featuring a chromanone core.[1] Molecules with this scaffold are of significant interest in medicinal chemistry and drug development. Accurate and precise quantification of this analyte is paramount for a variety of applications, including pharmacokinetic (PK) studies, in-vitro metabolism assays, stability testing, and quality control (QC) of bulk drug substances.
This technical guide provides a comprehensive framework for the development and validation of robust analytical methods for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for applications requiring high sensitivity and selectivity. The causality behind experimental choices is explained throughout, providing a logical basis for method design and troubleshooting.
Analyte Profile: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid [1]
-
Molecular Formula: C₁₂H₁₂O₄
-
Molecular Weight: 220.22 g/mol
-
Structure: Possesses a carboxylic acid group, making it amenable to reversed-phase chromatography with an acidified mobile phase and sensitive to detection by mass spectrometry in negative ion mode. The aromatic chromanone structure provides a strong chromophore for UV detection.
Strategic Selection of Analytical Methodology
The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis, primarily the sample matrix and the required sensitivity.
-
HPLC-UV: A workhorse technique ideal for quantifying the analyte in simpler matrices such as bulk drug substance, dissolution media, or formulation assays. It is cost-effective and widely available. Its limitation lies in its moderate sensitivity and potential for interference from matrix components that also absorb UV light.
-
LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices like plasma, urine, or tissue homogenates.[2][3] Its unparalleled selectivity, achieved by monitoring specific mass transitions (parent ion to product ion), minimizes matrix interference and provides extremely low limits of detection (LOD).[4]
Diagram 1: Analytical Strategy Workflow
Caption: Decision tree for selecting the appropriate analytical method.
HPLC-UV Method: Protocol & Rationale
This method is designed for accuracy and robustness in the quantification of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in non-complex matrices.
Principle and Rationale
The method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. To ensure consistent retention and sharp peak shape for the acidic analyte, the mobile phase is acidified (e.g., with formic or phosphoric acid).[5] This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the C18 column. Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits maximum absorbance.
Detailed Experimental Protocol
3.2.1 Equipment and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (≥98%).
-
Ultrapure water.
-
Reference standard of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
3.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
3.2.3 Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B.
-
Expert Insight: A gradient elution (e.g., starting at 30% B and ramping to 90% B) may be necessary if impurities or other components need to be resolved.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determine the λmax by scanning the standard solution with a DAD (typically between 250-280 nm for a chromanone structure). Set the detector to this wavelength.
-
Run Time: 10 minutes.
3.2.4 Sample Preparation
-
Accurately weigh the sample to be analyzed.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex to mix and sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.2.5 Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
LC-MS/MS Method: For Ultimate Sensitivity and Selectivity
This protocol is tailored for quantifying the analyte in complex biological matrices, where high selectivity is crucial.
Principle and Rationale
This method combines the powerful separation of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation on a C18 column, the analyte is ionized, typically using electrospray ionization (ESI). Given the acidic nature of the analyte, ESI in negative ion mode is the logical choice, as it will readily form the deprotonated molecule [M-H]⁻.[3]
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the [M-H]⁻ precursor ion (m/z 219.1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This specific precursor-to-product ion transition is highly unique to the analyte, providing exceptional selectivity and eliminating background noise.
Diagram 2: LC-MS/MS Sample Analysis Workflow
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Detailed Experimental Protocol
4.2.1 Equipment and Reagents
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate.
-
Ultrapure water.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is ideal. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange, WAX).
4.2.2 Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Stock and Calibration Standards: Prepare as in the HPLC-UV method, but at lower concentrations (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS in 50:50 acetonitrile:water at a fixed concentration (e.g., 100 ng/mL).
4.2.3 LC-MS/MS Conditions
-
Column: C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings (Negative ESI Mode):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
MRM Transitions:
-
Analyte: Q1: 219.1 -> Q3: [Product Ion m/z] (To be determined by infusing a standard and optimizing collision energy).
-
Internal Standard: Q1: [Precursor m/z] -> Q3: [Product Ion m/z].
-
-
Expert Insight: Optimization of MS parameters (cone voltage, collision energy) for the analyte and internal standard is critical to achieve maximum sensitivity and is compound-dependent.
-
4.2.4 Sample Preparation (Solid-Phase Extraction from Plasma)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE (WAX) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).
-
Transfer to an autosampler vial for analysis.
Method Validation: Ensuring Data Integrity
Any analytical method intended for regulated studies must be validated to demonstrate its suitability for the intended purpose.[6][7] The validation should be performed according to established guidelines such as ICH Q2(R1).[6][8][9][10]
Table 1: Comparison of Expected Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | Source (Analogous Compounds) |
| Linearity (R²) | > 0.999 | > 0.995 | [5] |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | [4][5] |
| Precision (%RSD) | < 2% | < 15% | [4][5] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 - 0.1 ng/mL | [4] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 - 0.5 ng/mL | [4][8] |
| Selectivity | Moderate | High | General Knowledge |
Key Validation Parameters Explained:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
References
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
-
Khan, M. W., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. International Journal of Molecular Sciences. Available from: [Link]
- Google Patents. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. CN105758984A.
- Google Patents. (2005). Method of analysis of carboxylic acid by mass spectrometry. US20050070023A1.
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]
-
Grishin, A. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences. Available from: [Link]
-
Wang, H., et al. (2006). 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester: a fluorogenic hydrophilic derivatizing reagent for liquid chromatographic analysis of aliphatic amines. Journal of Separation Science. Available from: [Link]
-
De-Almeida, C., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
European Medicines Agency (EMA). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
- Google Patents. (1997). Process for chroman carboxylates. US5698716A.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11746130, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Available from: [Link]
-
Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry. Available from: [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]
- BenchChem. (2025). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.
-
Siddiqui, M. R., et al. (2014). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
Le, A., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
ResearchGate. (2013). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Available from: [Link]
-
Vičkačkaitė, V., et al. (2018). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 201105, 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid. Available from: [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. Available from: [Link]
-
GxP-CC. (2024). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]
-
Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.2: Physical Properties of Carboxylic Acids. Available from: [Link]
-
BYJU'S. Properties and Nomenclature of Carboxylic acids. Available from: [Link]
Sources
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Quantitative Analysis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in Human Plasma using a Validated LC-MS/MS Protocol
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, ensuring minimal matrix effects and high recovery. Chromatographic separation is achieved on a reversed-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method has been validated according to the general principles outlined in FDA guidelines for bioanalytical method validation and is suitable for supporting pharmacokinetic and other drug development studies.
Introduction and Scientific Rationale
2,2-Dimethyl-4-oxochroman-6-carboxylic acid is a molecule of interest in pharmaceutical research, belonging to the chromanone class of compounds. Its structure, featuring a carboxylic acid moiety, dictates key aspects of its analytical behavior.[1] The accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
The primary challenge in bioanalysis is achieving high sensitivity and selectivity in a complex biological matrix. Plasma contains a high concentration of proteins, lipids, and other endogenous components that can interfere with analysis and suppress the analyte signal in the mass spectrometer.[2] Therefore, a rigorous sample preparation strategy is paramount.
This protocol was developed based on the physicochemical properties of the analyte.
-
Analyte Properties: The presence of a carboxylic acid group makes the analyte amenable to analysis in negative ion mode ESI, where it can be readily deprotonated to form the [M-H]⁻ ion.[3][4] Its calculated LogP of 1.5 suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[1]
-
Sample Preparation: A dual-step sample preparation strategy was chosen. First, protein precipitation with acetonitrile is used to efficiently remove the majority of plasma proteins.[5][6] This is followed by weak anion-exchange solid-phase extraction (WAX-SPE) to selectively isolate the acidic analyte from remaining matrix components, thereby significantly reducing ion suppression.[3]
-
Detection: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), ensuring that the signal is unique to the analyte of interest.[7][8]
This document provides a step-by-step methodology, from sample preparation to data analysis, underpinned by a scientific rationale for each critical step to ensure reproducibility and trustworthiness.
Analyte Physicochemical Properties
A summary of the key properties for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid is provided below. These properties inform the choices made during method development.
| Property | Value | Source |
| IUPAC Name | 2,2-dimethyl-4-oxochroman-6-carboxylic acid | PubChem[1] |
| Molecular Formula | C₁₂H₁₂O₄ | PubChem[1] |
| Molecular Weight | 220.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 220.0736 Da | PubChem[1] |
| Calculated XLogP3 | 1.5 | PubChem[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |
Materials and Instrumentation
Reagents and Chemicals
-
2,2-Dimethyl-4-oxochroman-6-carboxylic acid reference standard (>98% purity)
-
Stable Isotope Labeled Internal Standard (IS): 2,2-Dimethyl-4-oxochroman-6-carboxylic acid-¹³C₆ (or a suitable analog like carprofen, if SIL-IS is unavailable)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
Ammonium Hydroxide (concentrated, ~28%)
-
Formic Acid (>99%)
-
Human Plasma (K₂EDTA anticoagulant)
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., 30 mg / 1 mL)
Instrumentation
-
Liquid Chromatography System: A UPLC/UHPLC system capable of binary gradient delivery at pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC H-Class PLUS, Sciex ExionLC AD).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-XS).
-
Analytical Column: A reversed-phase column with high pH stability (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Data System: Chromatography data software (CDS) for instrument control, data acquisition, and processing (e.g., Empower 3, Sciex OS).[9]
Detailed Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid reference standard and dissolve in 5 mL of methanol to create a 1 mg/mL primary stock solution.
-
Prepare a separate 1 mg/mL primary stock solution for the Internal Standard (IS) in the same manner.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the analyte primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 10,000 ng/mL).
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
-
Calibration Curve (CC) and Quality Control (QC) Preparation:
-
Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired final concentrations for the calibration curve and QC samples.
-
CC Levels: Prepare 8-10 non-zero concentration levels covering the desired analytical range (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 200, 500 ng/mL).
-
QC Levels: Prepare QCs at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ): Same as the lowest CC standard.
-
Low QC: ~3x LLOQ.
-
Mid QC: ~40-60% of the highest CC standard.
-
High QC: ~80% of the highest CC standard.
-
-
Sample Preparation Workflow
This protocol is designed for a 100 µL plasma sample volume.
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS Working Solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[6]
-
Vortex vigorously for 30 seconds to mix and denature proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Rationale: The WAX sorbent contains a quaternary amine functional group that will be positively charged. At a neutral or slightly basic pH, the analyte's carboxylic acid group will be deprotonated (negatively charged) and will be retained on the sorbent via strong anion exchange. Neutral and basic interferences will pass through.
-
Conditioning: Condition the WAX SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to go dry.
-
Loading: Load the entire supernatant from the PPT step onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 5% ammonium hydroxide in water. This wash removes neutral and weakly-bound acidic compounds.
-
Wash 2: 1 mL of methanol. This wash removes non-polar, non-ionic interferences.
-
-
Elution: Elute the analyte with 1 mL of 2% formic acid in methanol. The formic acid protonates the analyte's carboxyl group, neutralizing its charge and releasing it from the WAX sorbent.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% ammonium hydroxide).
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
-
Analytical Workflow Diagram
Caption: Figure 1. Overall sample preparation and analysis workflow.
LC-MS/MS Method Parameters
-
Rationale: A gradient elution is used to ensure the analyte is well-retained and separated from early-eluting matrix components while minimizing the run time. The use of ammonium hydroxide in the mobile phase maintains a basic pH (~pH 10), which keeps the analyte deprotonated for optimal negative ESI response and improves peak shape on pH-stable columns.[3]
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program: | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
-
Rationale: ESI in negative mode is selected to efficiently ionize the acidic analyte. MRM transitions must be optimized empirically by infusing a standard solution of the analyte. The most intense and stable product ion should be used for quantification, with a second product ion used for confirmation.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions: | Analyte |
| Analyte (Quant) | |
| Analyte (Confirm) | |
| IS (e.g., ¹³C₆) |
Note: Product ions and collision energies (CE) are proposed based on typical fragmentation and must be determined experimentally.
Method Validation
The method should be validated according to established guidelines from regulatory bodies like the FDA.[10][11] The validation assesses the method's performance characteristics to ensure it is suitable for its intended purpose.[12]
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria (based on FDA Guidance)[11][13] |
| Selectivity | Analyze ≥6 blank plasma sources for interferences at the analyte and IS retention times. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Calibration Curve | Analyze a calibration curve with a blank and ≥8 non-zero standards over 3 separate runs. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). ≥75% of standards must meet this criterion. |
| Accuracy & Precision | Analyze 5 replicates of QC samples (LLOQ, Low, Mid, High) in 3 separate runs (inter- and intra-assay). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare analyte response in post-extraction spiked plasma from ≥6 sources to response in neat solution. | IS-normalized matrix factor CV should be ≤15%. |
| Recovery | Compare analyte response in pre-extraction spiked plasma to post-extraction spiked plasma. | Recovery should be consistent and reproducible. |
| Stability | Evaluate analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and post-preparative (autosampler). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Data Analysis and Reporting
-
Integration: Integrate the chromatographic peaks for the analyte and the internal standard for all injections.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. Use a weighted (1/x or 1/x²) linear regression model.
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by back-calculating from the regression equation of the calibration curve.
-
Reporting: Report final concentrations with appropriate units (e.g., ng/mL). Ensure that any sample concentrations falling below the LLOQ are reported as "Below the Limit of Quantification" (< LLOQ value).
Conclusion
This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in human plasma. The combination of protein precipitation and solid-phase extraction provides excellent sample cleanup, leading to a robust and reliable assay. The method meets the general criteria for bioanalytical method validation and is well-suited for regulated drug development studies requiring accurate pharmacokinetic data.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11746130, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Available at: [Link]
-
Chromatography Forum (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Available at: [Link]
-
Schwartz-Zimmermann, H.E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]
-
ResearchGate (2015). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available at: [Link]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Waters Corporation (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]
-
Reker, D., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. National Institutes of Health. Available at: [Link]
-
Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health. Available at: [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
Thieme (n.d.). The synthesis of esters from carboxylic acids and their derivatives was described previous. Available at: [Link]
-
Chromatography Online (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
-
LGC Group (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
ResearchGate (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]
-
Organomation (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Available at: [Link]
-
ACE HPLC (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]
-
U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Han, J., & Borchers, C. H. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. National Institutes of Health. Available at: [Link]
-
LibreTexts Chemistry (2023). 20.5: Preparing Carboxylic Acids. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 201105, 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid. Available at: [Link]
-
Technology Networks (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]
-
American Association for Clinical Chemistry (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]
-
Siniscalchi, T. (2019). Exercise 21.33 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube. Available at: [Link]
-
Biocompare (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
-
ResearchGate (2004). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Available at: [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available at: [Link]
-
U.S. Food and Drug Administration (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]
-
Zhang, S., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. National Institutes of Health. Available at: [Link]
-
Michigan State University Department of Chemistry (n.d.). Carboxylic Acid Reactivity. Available at: [Link]
-
LibreTexts Chemistry (2024). 2.2: Physical Properties of Carboxylic Acids. Available at: [Link]
-
BYJU'S (n.d.). Properties and Nomenclature of Carboxylic acids. Available at: [Link]
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experimental protocol for cell-based assays with 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
Abstract
This application note provides a rigorous experimental framework for evaluating 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (CAS: 5794-04-7). As a structural precursor to the Retinoid X Receptor (RXR) agonist Bexarotene (Targretin), this molecule represents a critical "privileged scaffold" in medicinal chemistry. While often used as a synthetic intermediate, its evaluation as a biological fragment is essential for establishing baseline toxicity and intrinsic nuclear receptor activity prior to lead optimization. This guide outlines protocols for compound management, cytotoxicity profiling, and functional RXR-response element (RXRE) reporter assays.
Compound Management & Solubility Profiling[1]
Physicochemical Context
The subject compound features a lipophilic chromanone core and a polar carboxylic acid tail. This amphiphilic nature requires precise pH buffering and solvent selection to prevent precipitation in aqueous cell culture media.
-
Molecular Weight: 220.24 g/mol
-
Lipophilicity (cLogP): ~2.5 (Estimated)
-
pKa (Carboxylic Acid): ~4.2–4.5
Preparation Protocol
Objective: Create a stable 100 mM stock solution free of micro-precipitates.
-
Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS Reagent Grade (≥99.9%). Avoid ethanol, as esterification of the carboxylic acid can occur over long-term storage.
-
Dissolution:
-
Weigh 22.02 mg of powder into a sterile amber glass vial.
-
Add 1.0 mL of DMSO.[1]
-
Vortex for 30 seconds. If particulate remains, sonicate at 37°C for 5 minutes.
-
-
Sterilization: Do not autoclave. Pass the stock solution through a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the chromanone core.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Protect from light to prevent photo-degradation of the chroman-4-one system.
Vehicle Control
In all cell-based assays, the final DMSO concentration must remain constant across all wells (typically 0.1% v/v).
-
Critical Step: If testing at 100 µM final concentration (from 100 mM stock), the DMSO content is 0.1%. Ensure the "0 µM" control also contains 0.1% DMSO, not just media.
Cytotoxicity Profiling (CellTiter-Glo®)
Rationale: Before assessing functional activity, the scaffold's intrinsic toxicity must be defined to rule out false positives caused by cell death. We utilize an ATP-based luminescent assay (CellTiter-Glo) rather than MTT, as the redox potential of chromanones can occasionally interfere with tetrazolium reduction, yielding false viability signals.
Cell Line: HepG2 (Human Liver Carcinoma) – Selected due to the known hepatotoxicity profile of retinoid-class drugs.
Experimental Workflow (DOT Visualization)
Figure 1: High-throughput cytotoxicity screening workflow using ATP quantification.
Detailed Protocol
-
Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well opaque-walled plates. Allow attachment for 24 hours.
-
Dosing: Prepare a 7-point serial dilution (1:3) starting at 100 µM.
-
Top Conc: 100 µM
-
Vehicle Control: 0.1% DMSO
-
Positive Control: Staurosporine (1 µM) or Doxorubicin.
-
-
Exposure: Incubate cells with compounds for 48 hours at 37°C, 5% CO₂.
-
Assay: Equilibrate plate to room temperature (30 min). Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 min. Incubate 10 min to stabilize signal.
-
Analysis: Measure Total Luminescence. Calculate % Viability relative to Vehicle Control.
Functional Assay: RXR Agonist Screening
Rationale: As a precursor to Bexarotene, the 2,2-Dimethyl-4-oxochroman-6-carboxylic acid scaffold serves as a critical fragment to test for "seed" activity at the Retinoid X Receptor (RXR). This assay uses a Luciferase reporter driven by an RXR-Response Element (RXRE).
Mechanism of Action (DOT Visualization)
Figure 2: Putative mechanism of action. The assay tests if the scaffold can trigger RXR dimerization and transcription.
Protocol: RXRE-Luciferase Reporter Assay
Cell System: HEK293T (Transiently transfected).
-
Transfection (Day 1):
-
Co-transfect cells with:
-
pGL4-RXRE: Firefly luciferase vector containing RXR response elements.
-
pRXR-alpha: Expression vector for human RXRα.
-
pRL-TK: Renilla luciferase vector (Constitutive control for normalization).
-
-
Use a lipid-based transfection reagent (e.g., Lipofectamine 3000).
-
-
Treatment (Day 2):
-
Replace media 24h post-transfection.
-
Treat cells with the Test Compound (0.1 – 100 µM).
-
Reference Standard: Bexarotene (1 µM) as a positive control (expect >50-fold induction).
-
Negative Control: 2,2-Dimethylchroman-4-one (lacking the carboxylic acid) if available, or Vehicle.
-
-
Readout (Day 3):
-
Use a Dual-Luciferase assay system.
-
Lyse cells.[2] Measure Firefly (Signal) and Renilla (Normalization).
-
-
Calculation:
-
Calculate Relative Light Units (RLU) = Firefly / Renilla.
-
Fold Induction = RLU(Sample) / RLU(Vehicle).
-
Data Analysis & Interpretation
Expected Results Table
| Parameter | Vehicle (DMSO) | Test Compound (Chromanone Acid) | Positive Control (Bexarotene) | Interpretation |
| Viability (%) | 100 ± 5% | > 90% (at < 50 µM) | > 85% | Scaffold should be non-toxic to be a viable lead. |
| RXRE Fold Induction | 1.0 | 1.0 – 5.0 | > 50.0 | High induction indicates the scaffold retains agonist activity. Low induction suggests the "tail" region of Bexarotene is required for potency. |
| Solubility | Clear | Clear | Clear | Turbidity invalidates biological data. |
Troubleshooting Guide
-
High Background Luminescence: Ensure the compound is not autofluorescent/luminescent. Run a "Cell-Free" control (Compound + Luciferase Reagent only).
-
Precipitation: If the media turns cloudy upon addition, the carboxylic acid may be protonating and crashing out. Check media pH (should be 7.4).
-
Lack of Signal: The carboxylic acid alone is a weak binder. This is expected. This molecule is often a fragment; activity is usually achieved by extending the 6-position (as seen in Bexarotene).
References
-
PubChem. (n.d.).[3] 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (CID 80036). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Boehm, M. F., et al. (1994). Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids. Journal of Medicinal Chemistry, 37(18), 2930–2941. (Seminal paper describing the synthesis of Bexarotene from chromanone precursors). [Link]
-
Rotstein, B. H., et al. (2014).[4][5] Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation.[4][5][6] ACS Medicinal Chemistry Letters, 5(6), 668–672.[4] (Demonstrates the carboxylic acid functionality relevance). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plant-based hydrocarbon esters from Tragia involucrata possess antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. Synthesis of [(11)C]Bexarotene by Cu-Mediated [(11)C]Carbon Dioxide Fixation and Preliminary PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This application note details the utility of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (CAS: 5794-04-7) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic fragments, this molecule offers a distinct 3D topology due to the puckered chromanone ring and the gem-dimethyl steric lock. Its C6-carboxylic acid moiety serves as a versatile "growth vector" for rapid library elaboration, while the C4-ketone provides a secondary handle for hydrogen bonding or further derivatization.
This guide provides a validated workflow for utilizing this fragment, from initial biophysical screening (STD-NMR) to chemical elaboration (Parallel Synthesis).
Part 1: Fragment Profile & Physicochemical Properties[1][2]
The "Privileged" Scaffold
The chroman-4-one core is recognized as a privileged structure in medicinal chemistry, capable of binding to diverse biological targets including GPCRs, kinases, and metalloenzymes. The inclusion of the 2,2-dimethyl group is a strategic design element:
-
Metabolic Stability: Blocks the C2 position from cytochrome P450-mediated oxidation.
-
Conformational Restriction: The gem-dimethyl effect restricts the flexibility of the pyranone ring, reducing the entropic penalty upon protein binding.
Rule of Three Compliance
This fragment is an ideal starting point for FBDD, strictly adhering to the Astex "Rule of Three" for fragments.
| Property | Value | FBDD Criteria | Status |
| Molecular Weight | 220.22 Da | < 300 Da | ✅ Pass |
| cLogP | ~1.5 - 1.9 | < 3.0 | ✅ Pass |
| H-Bond Donors | 1 (COOH) | < 3 | ✅ Pass |
| H-Bond Acceptors | 4 | < 3 (Flexible) | ⚠️ Borderline (Acceptable) |
| TPSA | 63.6 Ų | < 60-80 Ų | ✅ Pass |
| Rotatable Bonds | 1 | < 3 | ✅ Pass |
Part 2: Experimental Workflow Visualization
The following diagram outlines the critical path from fragment validation to hit expansion.
Figure 1: FBDD workflow for the chromanone scaffold. The process emphasizes early QC and iterative chemical growing.
Part 3: Detailed Protocols
Protocol A: Quality Control & Solubility Assessment
Rationale: Aggregated or insoluble fragments cause false positives (promiscuous inhibition). This step ensures the fragment is monomeric in assay buffer.
Materials:
-
Compound: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (Solid).[1]
-
Solvent: d6-DMSO (99.9% D).
-
Buffer: PBS (pH 7.4), 10% D2O.
Procedure:
-
Stock Preparation: Dissolve 22.0 mg of compound in 1.0 mL d6-DMSO to create a 100 mM stock . Vortex for 60 seconds. Visually inspect for particulates.
-
Aqueous Dilution: Dilute the stock to 1 mM in PBS/D2O (10 µL stock + 990 µL buffer).
-
Nephelometry/Visual Check: Incubate at 25°C for 1 hour. Measure light scattering or inspect for precipitation.
-
Pass Criteria: Solution remains clear; solubility > 500 µM.
-
-
1H-NMR Integrity Check: Acquire a 1D 1H-NMR spectrum. Verify the integrity of the gem-dimethyl singlet (~1.4 ppm) and aromatic protons.
Protocol B: Ligand-Observed Screening (STD-NMR)
Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak affinity (Kd: mM to µM) binders typical of fragments.
Materials:
-
Target Protein: Recombinant protein of interest (e.g., 5-10 µM).
-
Ligand: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (500 µM).
-
Reference: Tryptophan (negative control).
Step-by-Step Methodology:
-
Sample Prep: Prepare a 500 µL sample containing 10 µM protein and 500 µM ligand (50:1 excess) in PBS buffer (pH 7.4, 10% D2O).
-
Pulse Sequence: Use a standard STD pulse sequence (e.g., stddiff on Bruker).
-
On-Resonance Irradiation: -0.5 ppm (Protein methyl region).
-
Off-Resonance Irradiation: 30 ppm (Control).
-
Saturation Time: 2.0 seconds (Gaussian train pulses).
-
-
Data Acquisition: Acquire 128-256 scans.
-
Analysis: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Positive Result: Signals corresponding to the chromanone aromatic ring (7.8 - 8.5 ppm) and methyl groups (1.4 ppm) appear in the difference spectrum, indicating magnetization transfer from protein to ligand.
-
Epitope Mapping: Calculate the STD amplification factor (
) for each proton to determine which part of the molecule contacts the protein surface.
-
Protocol C: Fragment Growing (Parallel Amide Synthesis)
Rationale: The C6-carboxylic acid is the primary "growth vector".[1] Amide coupling is robust, high-yielding, and allows access to diverse chemical space using commercial amines.
Reaction Scheme: R-COOH + R'-NH2 -> R-CONH-R'
Materials:
-
Scaffold: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.[1]
-
Diverse Amines: A set of 10-20 aromatic and aliphatic amines.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Procedure:
-
Plate Setup: In a 96-well deep-well plate, dispense the Scaffold (50 µmol) in DMF (200 µL).
-
Activation: Add DIPEA (100 µmol, 2.0 eq) and HATU (55 µmol, 1.1 eq). Shake for 10 minutes at Room Temperature (RT).
-
Amine Addition: Add the specific Amine (55 µmol, 1.1 eq) to each well.
-
Incubation: Seal the plate and shake at RT for 12 hours.
-
Work-up (SPE):
-
Dilute reaction with 500 µL MeOH.
-
Pass through a SCX-2 (Strong Cation Exchange) cartridge to catch unreacted amines.
-
Pass flow-through (containing product and acidic scaffold) through an SAX (Strong Anion Exchange) cartridge to trap unreacted scaffold.
-
Collect the neutral amide product in the flow-through or elute based on specific pKa.
-
-
QC: Verify by LC-MS. Expected purity > 85%.
Part 4: Chemical Space & Derivatization Logic
The following diagram illustrates the strategic modification points of the scaffold.
Figure 2: Derivatization strategy.[1] The carboxylic acid is the primary handle for fragment growing, while the ketone offers opportunities to alter the hydrogen bond donor/acceptor profile.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link]
-
Emami, S., & Ghanbarimasir, Z. (2015). "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry. [Link][2]
-
PubChem. (2023). "Compound Summary: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid." National Library of Medicine. [Link]
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. [Link]
Sources
Application Note: High-Throughput Library Synthesis Using 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid
Abstract
This application note details the strategic utilization of 2,2-dimethyl-4-oxochroman-6-carboxylic acid as a privileged scaffold for the synthesis of diversity-oriented chemical libraries. The 2,2-dimethylchroman-4-one core is a validated pharmacophore found in numerous bioactive natural products and synthetic drugs. This specific derivative offers two distinct vectors for diversification: the C6-carboxylic acid (for amide/ester coupling) and the C4-ketone (for reductive amination or condensation). We provide a robust, self-validating protocol for the synthesis of the core scaffold followed by parallel library generation techniques suitable for drug discovery campaigns targeting oncology (MDM2 inhibition) and metabolic disorders.
Introduction: The Case for the Scaffold
In modern drug discovery, "privileged structures" are molecular frameworks capable of providing ligands for diverse receptors. The chroman-4-one system is one such structure.[1][2][3][4] However, simple chromanones suffer from metabolic instability, particularly at the C2 position.
Why 2,2-Dimethyl-4-oxochroman-6-carboxylic acid?
-
Metabolic Stability: The gem-dimethyl group at C2 blocks metabolic oxidation (hydroxylation) often observed at benzylic ether positions, significantly improving the pharmacokinetic (PK) profile.
-
Orthogonal Diversity: The molecule possesses two chemically distinct handles—an electrophilic ketone and a nucleophilic-ready carboxylic acid (post-activation)—allowing for sequential, chemoselective functionalization without complex protecting group strategies.
-
Fsp³ Character: The C2 and C3 carbons introduce necessary three-dimensionality (saturation), moving away from "flat" aromatic libraries which often suffer from poor solubility and non-specific binding.
Core Scaffold Synthesis
Note: While commercially available, in-house synthesis allows for multi-gram scale-up at a fraction of the cost.
Retrosynthetic Analysis
The most robust route utilizes a Friedel-Crafts alkylation/cyclization sequence using Methyl 4-hydroxybenzoate and 3,3-dimethylacrylic acid (Senecioic acid), followed by hydrolysis. Direct cyclization of the free acid (4-hydroxybenzoic acid) is possible but often leads to polymerization or lower yields due to intermolecular anhydride formation.
Protocol A: Synthesis of the Core Scaffold
Reagents:
-
Methyl 4-hydroxybenzoate (CAS: 99-76-3)
-
3,3-Dimethylacrylic acid (CAS: 541-47-9)
-
Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) - Safer and cleaner than Polyphosphoric Acid (PPA).
Step-by-Step Methodology:
-
Cyclization:
-
In a dry round-bottom flask, dissolve Methyl 4-hydroxybenzoate (1.0 eq, 50 mmol) and 3,3-Dimethylacrylic acid (1.2 eq, 60 mmol) in Eaton’s Reagent (5 mL per gram of substrate).
-
Heat the mixture to 70°C for 4 hours. Critical: Do not exceed 80°C to prevent decomposition of the dimethyl region.
-
Monitor: TLC (30% EtOAc/Hexane). Look for the disappearance of the phenol starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The intermediate ester (Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate) will precipitate as an off-white solid.
-
Isolation: Filter the solid, wash with water (3 x 50 mL) and cold saturated NaHCO₃ (to remove unreacted acrylic acid). Dry under vacuum.
-
-
Hydrolysis (Saponification):
-
Suspend the intermediate ester in THF/Water (3:1, 100 mL).
-
Add LiOH·H₂O (3.0 eq). Stir at room temperature for 12 hours.
-
Workup: Acidify carefully with 1M HCl to pH 2. The title compound, 2,2-dimethyl-4-oxochroman-6-carboxylic acid , will precipitate.[5]
-
Purification: Recrystallize from Ethanol/Water if purity <95%.
-
Yield Expectation: 65–75% over two steps.[6] QC Check: ¹H NMR (DMSO-d₆) should show a distinct singlet (6H) at ~1.4 ppm (gem-dimethyl) and a singlet (2H) at ~2.8 ppm (C3 protons).
Library Synthesis Protocols
The library design follows a "Split-Pool" or "Parallel Synthesis" logic. We prioritize the Amide Coupling (R1) first, followed by Reductive Amination (R2) at the ketone, as the amide is generally more robust to the reducing conditions of the second step.
Visualization of Library Logic
Figure 1: Sequential functionalization strategy. The C6-acid is derivatized first to prevent interference during the reductive amination step.
Protocol B: Diversity Step 1 - Amide Coupling (C6 Position)
Objective: Install diversity element R1 using primary or secondary amines.
Reagents:
-
Scaffold (0.1 mmol per well)
-
Diverse Amines (R1-NH₂) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF
Procedure (96-well block format):
-
Stock Prep: Prepare a 0.2 M solution of the Scaffold in DMF.
-
Activation: Add HATU (0.5 M in DMF) and DIPEA to the scaffold solution. Shake for 10 minutes to form the activated ester.
-
Coupling: Dispense the activated scaffold solution into wells containing pre-weighed amines (R1).
-
Incubation: Seal the block and shake at room temperature for 16 hours.
-
Workup (Solid Phase Extraction - SPE):
-
Dilute reaction with EtOAc (500 µL).
-
Wash with 1M HCl (remove excess amine/DIPEA) and Sat. NaHCO₃ (remove byproducts).
-
Concentrate solvent.[6]
-
Checkpoint: Verify conversion of a random selection of wells via LCMS. Mass shift: [M+H]⁺ = Scaffold + Amine - H₂O.
-
Protocol C: Diversity Step 2 - Reductive Amination (C4 Position)
Objective: Install diversity element R2 at the ketone. Note: The gem-dimethyl group at C2 creates steric hindrance. Stronger conditions or longer reaction times than standard ketones are required.
Reagents:
-
Intermediate Amides (from Step 1)
-
Diverse Amines (R2-NH₂) (1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (2.0 eq)
-
Acetic Acid (catalytic, 10% v/v)
-
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Imine Formation: Dissolve the Intermediate Amide in DCE. Add the R2-Amine and Acetic Acid.
-
Equilibration: Shake for 2 hours at 40°C . Crucial: This allows the sterically hindered ketone to form the iminium ion.
-
Reduction: Add STAB (solid or slurry in DCE). Shake at 40°C for 24 hours.
-
Quench: Add 1M NaOH (aqueous) to quench borohydride and neutralize the amine salt.
-
Extraction: Extract the organic layer (DCE).
-
Purification: Prep-HPLC is recommended for the final library to ensure >95% purity for biological screening.
Data Summary & QC Specifications
Reaction Parameter Table
| Step | Transformation | Reagent Class | Critical Parameter | Typical Yield |
| 1 | Scaffold Synthesis | Friedel-Crafts | Temp < 80°C (Avoid decomposition) | 70% |
| 2 | Amide Coupling | HATU/DIPEA | Anhydrous conditions | 85-95% |
| 3 | Reductive Amination | Reductive Alkylation | 40°C Heat + 24h Time (Sterics) | 50-75% |
Analytical Validation (Example Data)
For a library member where R1 = Benzylamine and R2 = Morpholine:
-
LCMS (ESI+): Expected [M+H]⁺ calculated based on MW.
-
¹H NMR Diagnostic Signals:
-
Gem-dimethyl: ~1.3 ppm (s, 6H).
-
C4-H (new chiral center): ~3.8 ppm (dd) (The ketone C=O is gone, replaced by C-N).
-
Amide NH: ~8.5-9.0 ppm (t).
-
Pathway Mechanism[3][5]
The following diagram illustrates the chemical mechanism for the core scaffold formation, highlighting the critical cyclization step.
Figure 2: Mechanistic flow of the Eaton's Reagent mediated cyclization.
References
-
Scaffold Synthesis & Eaton's Reagent
-
Yang, Q., et al. "Eaton's Reagent-Mediated Cyclization." Organic Syntheses, 2014, 91, 289-300.
- Note: Adapts the general PPA/Eaton's cyclization methodology to the chromanone system.
-
-
Biological Relevance of Chromanones
-
Emami, S., et al. "Chromanone-A Prerogative Therapeutic Scaffold: An Overview." Journal of Heterocyclic Chemistry (via PMC), 2021.
- Highlights the anticancer and anti-inflammatory potential of the chroman-4-one core.
-
-
Library Synthesis Techniques
-
Gomes, A., et al. "Chromones and Chromanones: Privileged Scaffolds in Drug Discovery." European Journal of Medicinal Chemistry, 2014.[7]
-
-
Chemical Properties (PubChem)
-
2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
-
Sources
- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2623067A - Preparation of beta-substituted acrylic acids - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (PDF) Chromones as a privileged scaffold in drug discovery: A review [academia.edu]
Application Note: High-Throughput Screening for Retinoid X Receptor (RXR) Modulators Utilizing the 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid Scaffold
Executive Summary
This application note details a robust high-throughput screening (HTS) workflow for identifying novel Retinoid X Receptor (RXR) agonists and modulators. The core strategy revolves around 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (hereafter referred to as DMOCA ), a "privileged scaffold" in medicinal chemistry.
DMOCA serves as the lipophilic "head group" in the synthesis of Bexarotene (Targretin), a clinically approved antineoplastic agent for Cutaneous T-Cell Lymphoma (CTCL).[1] By utilizing DMOCA as a starting block for combinatorial library generation, researchers can explore chemical space around the retinoid scaffold to identify analogs with improved potency or altered subtype selectivity (RXR
This guide covers library generation considerations, a specific Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) co-activator recruitment assay, and data validation standards.
Scientific Background & Mechanistic Logic
The Scaffold: DMOCA
The 2,2-dimethyl-4-oxochroman-6-carboxylic acid molecule is a benzopyran-4-one derivative. Its structural significance lies in its ability to mimic the lipophilic domain of natural retinoids, anchoring the molecule within the ligand-binding pocket of the nuclear receptor.
-
Physicochemical Profile:
-
Lipophilicity: Moderate to High (LogP ~3.0–3.5).[1]
-
Solubility: The carboxylic acid moiety provides solubility in polar organic solvents (DMSO, DMF), but the core is hydrophobic.
-
Reactivity: The carboxylic acid is an ideal handle for amide coupling, allowing for the rapid generation of diverse libraries via reaction with primary and secondary amines.
-
The Target: Retinoid X Receptor (RXR)
RXRs are nuclear receptors that function as transcription factors.[1] They form heterodimers with other nuclear receptors (e.g., PPARs, LXRs, FXRs).[1] Agonist binding to the RXR Ligand Binding Domain (LBD) induces a conformational change (specifically the positioning of Helix 12), creating a binding surface for co-activator proteins (e.g., SRC-1, PGC-1
The Assay Principle: TR-FRET
To screen libraries derived from DMOCA, we utilize a TR-FRET Co-activator Recruitment Assay . This method is superior to traditional binding assays because it measures functional agonist activity (recruitment of the co-activator) rather than simple affinity.[1]
-
Donor: Terbium (Tb)-labeled anti-GST antibody (binds to GST-tagged RXR-LBD).[1][2]
-
Acceptor: Fluorescein-labeled Co-activator Peptide.[1][2][3][4][5]
-
Mechanism: When a DMOCA-derivative binds RXR, the receptor recruits the co-activator peptide. This brings the Fluorescein (Acceptor) close to the Terbium (Donor).[1] Excitation of Tb at 340 nm results in energy transfer to Fluorescein, emitting light at 520 nm.[1][2]
Experimental Workflow Visualization
The following diagram outlines the critical path from scaffold derivatization to HTS hit validation.
Caption: Workflow for generating and screening DMOCA-derived libraries against RXR targets using TR-FRET.
Detailed Protocol: TR-FRET Co-activator Recruitment
Objective: Screen a library of DMOCA-analogs for RXR
Reagents & Equipment[1]
-
Target: Recombinant Human RXR
Ligand Binding Domain, GST-tagged.[1] -
Antibody: LanthaScreen™ Tb-anti-GST Antibody.[1][2][3][4][6]
-
Tracer: Fluorescein-PGC1
Co-activator Peptide (Sequence: EAEEPSLLKKLLLAPANTQ).[1] -
Controls:
-
Buffer: TR-FRET Coregulator Buffer D (proprietary or 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT).
-
Plates: 384-well Low Volume Black Round-Bottom (e.g., Corning 4514).[1]
Library Preparation (Pre-Assay)[1]
-
Synthesis: Couple DMOCA with a diverse set of primary/secondary amines using standard HATU/DIPEA amide coupling conditions.
-
Purification: Ensure >90% purity via LC-MS to prevent false positives from reactive intermediates.
-
Stock Prep: Dissolve compounds to 10 mM in 100% DMSO .
Assay Procedure (Step-by-Step)
Step 1: Compound Dispensing Using an acoustic dispenser (e.g., Labcyte Echo), transfer 20 nL of library compounds (10 mM) into the 384-well assay plate.[1]
-
Final Assay Concentration: 10
M (assuming 20 L final volume).[1] -
DMSO Content: 0.1% (well tolerated by RXR).[1]
Step 2: Protein/Antibody Master Mix (2x) Prepare a solution containing RXR-LBD and Tb-antibody in assay buffer.[1]
-
Target Final Concentrations: 5 nM RXR-LBD, 2 nM Tb-antibody.[1]
-
Dispense: Add 10
L of this 2x Mix to the assay plate.
Step 3: Peptide Master Mix (2x) Prepare a solution containing the Fluorescein-Coactivator peptide.[1]
-
Target Final Concentration: 200 nM Peptide.
-
Dispense: Add 10
L of this 2x Mix to the assay plate.
Step 4: Incubation
-
Seal the plate to prevent evaporation.[1]
-
Incubate for 1 to 2 hours at Room Temperature (20-25°C) in the dark.
-
Why: Equilibrium binding is required for stable FRET signals.[1]
Step 5: Detection Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).[1]
-
Excitation: 340 nm (Laser or Flash Lamp).[1]
-
Emission 1 (Donor): 495 nm (Terbium).[1]
-
Delay Time: 100
s (eliminates short-lived autofluorescence from the chromanone scaffold).[1] -
Integration Time: 200
s.
Data Analysis & Validation
Ratiometric Calculation
Raw fluorescence intensity can fluctuate due to dispensing errors or compound quenching.[1] Always use the emission ratio:
Z-Prime (Z') Factor
To validate the assay robustness before running the full library, run a plate with 192 wells of DMSO (Low Control) and 192 wells of 1
- : Standard deviation of positive/negative controls.[1]
- : Mean of positive/negative controls.
-
Acceptance Criteria: Z' > 0.5 is required for a reliable HTS assay.[1]
False Positive Identification (Interference)
Chromanones are generally stable, but some derivatives may fluoresce in the blue/green spectrum.[1]
-
Check Donor Channel (495 nm): If a compound causes a massive spike in 495 nm signal compared to DMSO, it is autofluorescent.[1]
-
Check Acceptor Channel (520 nm): If 520 nm is high but 495 nm is quenched, the compound may be a direct fluorophore.[1]
-
Mitigation: The time-resolved nature (100
s delay) of the assay usually filters out organic autofluorescence (lifetimes < 10 ns) compared to the Lanthanide signal (lifetimes ~ ms).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal-to-Background | Degraded Reagents | Use fresh DTT in the buffer; RXR is sensitive to oxidation. |
| High CV% (>10%) | Pipetting Error or Evaporation | Check acoustic dispenser calibration; ensure plates are sealed tightly during incubation. |
| Compound Precipitation | Low Solubility of DMOCA analogs | Reduce final compound concentration to 5 |
| "Sticky" Compounds | Hydrophobic adsorption | Add 0.01% Triton X-100 or increasing CHAPS concentration to the buffer.[1] |
References
-
Bexarotene Structure & Synthesis: PubChem.[1] Bexarotene (Compound CID 82146).[1] National Library of Medicine.[1] [Link]
-
HTS Statistical Validation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening.[1] [Link][1]
-
Chromanone Scaffold in Medicinal Chemistry: Emami, S., & Ghanbarimasir, Z. (2015).[1] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[1][8] European Journal of Medicinal Chemistry.[1] [Link]
Sources
- 1. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. TR-FRET RAR alpha Coactivator Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 4. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 2,2-Dimethyl-4-oxochroman-6-carboxylic acid as a Chemical Probe
Abstract
The chroman-4-one framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] This guide introduces 2,2-Dimethyl-4-oxochroman-6-carboxylic acid , a novel derivative with a yet-unexplored therapeutic potential. Given the diverse activities of related molecules, which include anticancer, anti-inflammatory, and enzyme-inhibiting properties, this compound represents a promising starting point for the development of a selective chemical probe.[4][5][6] This document provides a comprehensive, step-by-step roadmap for researchers to systematically evaluate this compound, from initial target identification to its validation as a potent and selective chemical probe for a specific protein target. For illustrative purposes, we will focus on the workflow for identifying and validating it as a protein kinase inhibitor, a well-documented target class for the chromanone scaffold.[7][8]
Introduction: The Promise of the Chroman-4-one Scaffold
The chroman-4-one heterocyclic system is a structural cornerstone in a vast array of natural products and synthetic molecules, prized for its favorable pharmacological properties.[2] Derivatives have been successfully developed to target a wide range of proteins, including enzymes like SIRT2 and steroid sulfatase, and to modulate complex signaling pathways involved in inflammation and cancer.[9][10][11] The subject of this guide, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, combines this privileged core with a carboxylic acid moiety, a common feature for establishing specific interactions within protein binding pockets, and gem-dimethyl substitution, which can enhance metabolic stability and conformational rigidity.
The critical first step in harnessing the potential of a novel compound is to identify its molecular target and characterize its interaction with precision. A well-characterized chemical probe is an invaluable tool for interrogating biological systems, validating drug targets, and serving as a lead for therapeutic development. This guide provides the experimental framework to achieve this, transforming an uncharacterized molecule into a powerful research tool.
Initial Compound Characterization & Preparation
Before biological evaluation, ensuring the quality and understanding the fundamental properties of the compound is paramount.
2.1. Physicochemical Properties Summary
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₂O₄ | - |
| Molecular Weight | 220.22 g/mol | - |
| Purity | >98% | Recommended minimum purity for biological assays. Verify by LC-MS and ¹H NMR. |
| Solubility | TBD | Must be determined empirically in relevant assay buffers and cell culture media. DMSO is a common initial solvent. |
2.2. Protocol: Preparation of Stock Solutions
-
Objective: To prepare a high-concentration, stable stock solution for serial dilution in subsequent assays.
-
Materials: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (powder), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh 2.2 mg of the compound.
-
Dissolve the powder in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Part 1: Target Identification & Initial Screening
The broad bioactivity of the chromanone scaffold suggests several potential target classes.[1] A logical and efficient approach is to screen the compound against a diverse panel of targets. Based on extensive literature showing chromanones inhibit various protein kinases, this family represents a high-probability target class.[7][8]
3.1. Rationale for Kinase Screening
Protein kinases are critical regulators of nearly all cellular processes and are a major class of drug targets. Several chromone and chromanone derivatives have been reported as potent inhibitors of specific kinases, such as Protein Kinase CK2 and Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[7][8] Therefore, an initial broad kinase panel screen is a cost-effective and data-rich first step to identify potential molecular targets.
3.2. Experimental Workflow: Target Identification
The following diagram outlines the overall strategy for identifying the protein target and validating the compound as a chemical probe.
Caption: Workflow for identification and validation of a chemical probe.
3.3. Protocol: Initial Kinase Panel Screen
-
Objective: To identify potential kinase targets of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid from a large, representative panel.
-
Methodology: This protocol is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX, Promega). The general principle is outlined below.
-
Principle (example using ADP-Glo™ Assay): The assay quantifies the amount of ADP produced by a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and reduced luminescence.
-
Procedure:
-
Provide the service vendor with a high-quality sample of the compound at a specified concentration (e.g., 10 mM in DMSO).
-
Request a screening against their largest available kinase panel (e.g., >400 kinases) at a single compound concentration, typically 1 µM or 10 µM.
-
The vendor will perform the kinase reactions in multi-well plates. Each well contains a specific kinase, its substrate, ATP, and the test compound.
-
After incubation, a reagent is added to deplete unused ATP.
-
A second reagent is added to convert the ADP produced into ATP.
-
This newly generated ATP is used in a luciferase/luciferin reaction to produce light, which is measured by a luminometer.
-
Data is typically returned as "% Inhibition" relative to a DMSO vehicle control.
-
Part 2: In-Depth Biochemical Characterization
Once initial hits are identified (e.g., >50% inhibition), the next step is to validate these interactions and determine the compound's potency. For this section, we will assume that the initial screen identified ROCK2 as a primary hit.
4.1. Protocol: IC₅₀ Determination for ROCK2
-
Objective: To determine the concentration of the compound required to inhibit 50% of ROCK2 activity (IC₅₀).
-
Materials:
-
Recombinant human ROCK2 enzyme.
-
ROCK2 substrate (e.g., S6K peptide).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
10 mM compound stock in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent.
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 10 mM stock in DMSO. Then, dilute these further into the kinase assay buffer to the desired final concentrations (e.g., from 100 µM to 5 nM).
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the diluted compound. Include wells with DMSO only as a "no inhibition" (100% activity) control.
-
Add 2.5 µL of a 2X enzyme/substrate mix (containing ROCK2 and its peptide substrate in assay buffer).
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution (final concentration should be at or near the Kₘ for ATP).
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (as per manufacturer's protocol):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
-
Data Analysis:
-
Convert raw luminescence units (RLU) to % inhibition for each compound concentration.
-
Plot % inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
4.2. Understanding the Mechanism of Inhibition
To be a useful probe, it is crucial to understand how the compound inhibits the target. The most common mechanism for kinase inhibitors is competition with ATP. This can be determined by measuring the IC₅₀ of the compound at various ATP concentrations. A significant increase in IC₅₀ at higher ATP concentrations indicates a competitive binding mode.
Part 3: Cellular Target Engagement & Selectivity
A potent biochemical inhibitor is only useful if it can engage its target in a complex cellular environment and does so with high selectivity.
5.1. Protocol: Cellular Target Engagement via Western Blot
-
Objective: To confirm that the compound inhibits ROCK2 activity inside cells by measuring the phosphorylation of a known downstream substrate, such as Myosin Light Chain 2 (MLC2).
-
Cell Line: Use a cell line with a well-characterized ROCK signaling pathway, such as HeLa or NIH-3T3 cells.
-
Procedure:
-
Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE, loading equal amounts of protein for each sample.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MLC2 (p-MLC2).
-
Probe a separate membrane (or strip and re-probe the same one) with an antibody for total MLC2 and a loading control (e.g., GAPDH or β-actin).
-
Develop the blots using a chemiluminescent substrate and image the results.
-
-
Interpretation: A dose-dependent decrease in the p-MLC2 signal (normalized to total MLC2 and the loading control) indicates successful target engagement and inhibition of ROCK2 in a cellular context.
5.2. ROCK2 Signaling Pathway
The diagram below illustrates the pathway targeted in the cellular assay.
Caption: Simplified ROCK2 signaling pathway leading to cell contraction.
5.3. Assessing Selectivity
A truly valuable chemical probe should bind its intended target with significantly higher affinity than other proteins. After confirming cellular activity, a broader selectivity screen is warranted. This involves testing the compound against the largest commercially available kinase panel (e.g., the scanMAX panel from Eurofins DiscoverX, which covers over 450 kinases) to identify any potential off-targets. The ideal probe will show high potency for its primary target and little to no activity against other kinases at the same concentration.
Summary and Future Directions
Following this comprehensive workflow will enable a researcher to thoroughly characterize 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. The collected data will determine its potency, mechanism of action, cellular efficacy, and selectivity.
Criteria for a High-Quality Chemical Probe:
-
Potency: IC₅₀ or K𝘥 < 100 nM in a biochemical assay.
-
Cellular Activity: Engages the target in cells at a concentration ≤ 1 µM.
-
Selectivity: At least 30-fold more potent for the primary target than for other related proteins.
-
Known Mechanism: The mode of action (e.g., ATP-competitive) should be defined.
If this compound meets these criteria, it becomes a validated chemical probe, enabling the precise dissection of the biological roles of its target protein in health and disease.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. National Institutes of Health (NIH). [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry (RSC) Publishing. [Link]
-
Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. Europe PMC. [Link]
-
A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PubMed. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. [Link]
-
Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. PubMed. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
-
Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed. [Link]
-
Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. PubMed. [Link]
-
2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids: potent reversible inhibitors of human steroid sulfatase. PubMed. [Link]
-
Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Publications. [Link]
-
Chroman Carboxylic Acids and Their Derivatives. ResearchGate. [Link]
-
Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs. ASH Publications. [Link]
-
Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing. [Link]
-
Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed. [Link]
-
Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids: potent reversible inhibitors of human steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum [mdpi.com]
Application Note: Formulation of 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid for In Vivo Studies
Executive Summary & Compound Profile
2,2-Dimethyl-4-oxochroman-6-carboxylic acid is a lipophilic, weak organic acid often utilized as a scaffold in the development of retinoids (e.g., Bexarotene analogs), anti-lipidemic agents, and specific nuclear receptor ligands.
Successful in vivo administration requires overcoming its inherent physicochemical duality: a lipophilic chroman core (limiting aqueous solubility) combined with an ionizable carboxylic acid tail (providing a pH-dependent solubility handle). This guide outlines high-fidelity protocols for Intravenous (IV) and Oral (PO) administration, grounded in the physicochemical properties of the chroman-4-one class.
Physicochemical Profile (Estimated)
| Parameter | Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~220.2 g/mol | Small molecule; rapid permeation likely once dissolved. |
| pKa (Acidic) | 4.2 – 4.5 (Carboxylic acid) | Critical: Solubility is pH-dependent. Insoluble at pH < 4; Soluble as a salt at pH > 6. |
| LogP | ~2.5 – 3.5 | Moderate lipophilicity. Requires co-solvents or surfactants for high-dose suspensions. |
| Water Solubility | < 0.1 mg/mL (Unbuffered) | Must use pH adjustment or non-aqueous vehicles for IV. |
| Appearance | White to off-white solid | Particle size reduction required for suspensions. |
Formulation Decision Matrix
The choice of vehicle depends strictly on the route of administration and the required dose.
Figure 1: Decision tree for selecting the appropriate vehicle based on dosing requirements.
Detailed Experimental Protocols
Protocol A: IV Solution (In Situ Salt Formation)
Best for: PK studies, low doses (< 5 mg/kg), bolus injection. Mechanism: The carboxylic acid is deprotonated by a weak base (Tris or Meglumine) to form a water-soluble salt.
Materials:
-
Compound (Micronized)
-
1.0 M Tris Buffer (pH 8.0) or Meglumine
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weighing: Weigh the required amount of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid into a sterile glass vial.
-
Solubilization: Add 1.0 molar equivalent of 1.0 M Tris (or Meglumine) solution. Vortex until the solid is fully wetted.
-
Dilution: Slowly add Sterile Saline to reach 90% of the final volume.
-
pH Adjustment: Check pH. It should be between 7.4 and 8.0. If cloudy, add 1N NaOH dropwise until clear (do not exceed pH 8.5 to avoid tissue irritation).
-
Finalize: Adjust to final volume with saline. Filter sterilize (0.22 µm PES membrane).
-
Storage: Use fresh. Do not store >24 hours as precipitation may occur if pH drifts.
Protocol B: IV/IP Co-Solvent System (High Dose)
Best for: Higher doses (5–20 mg/kg), compounds resisting salt formation. Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline.
Procedure:
-
Dissolve: Dissolve the compound completely in 100% DMSO (5% of final volume). Vortex/Sonicate until clear.
-
Stabilize: Add PEG 400 (40% of final volume) to the DMSO solution. Mix well. Note: The solution will warm up; allow to cool.
-
Dilute: Slowly add warm (~37°C) Sterile Saline (55% of final volume) while vortexing.
-
Critical Step: Adding saline too fast can cause precipitation. Add dropwise.
-
-
Inspection: The solution must be clear. If a precipitate forms, sonicate for 5 mins. If it remains cloudy, the concentration exceeds the solubility limit for this vehicle.
Protocol C: Oral Suspension (Standard)
Best for: Toxicology, efficacy studies, high doses (10–500 mg/kg). Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.
Procedure:
-
Vehicle Prep:
-
Heat 40 mL of distilled water to 80°C.
-
Disperse 0.5 g Methylcellulose powder. Stir until wetted.
-
Add 60 mL cold water and 0.1 g Tween 80. Stir on ice until clear and viscous.
-
-
Compound Prep:
-
Weigh compound.[1] Micronize using a mortar and pestle to break up aggregates.
-
-
Wetting: Add a small amount of the vehicle (or pure Tween 80) to the mortar to create a smooth paste (levigation).
-
Dispersion: Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
Homogenization: Transfer to a vial and vortex/sonicate for 10 minutes prior to dosing.
Protocol D: Lipid-Based Oral Formulation (Enhanced Bioavailability)
Best for: Maximizing exposure of highly lipophilic analogs (similar to Bexarotene). Vehicle: 10% DMSO / 90% Corn Oil.
Procedure:
-
Dissolve compound in DMSO (10% of final volume).
-
Add Corn Oil (90% of final volume).
-
Vortex vigorously. This forms a solution or a fine oil-emulsion depending on saturation.
Quality Control & Stability
| Test | Method | Acceptance Criteria |
| Visual Inspection | Light box against black/white background | Solution: Clear, particle-free.Suspension: Uniform, resuspendable, no caking. |
| pH Check | Micro-pH probe | IV: 7.4 ± 0.5Oral: 3.0 – 7.0 (flexible) |
| Concentration Verification | HPLC-UV (254 nm) | ± 10% of target concentration. |
| Stability | Re-check after 4 hours at RT | No precipitation or color change. |
HPLC Method (Recommended):
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6x100mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV 254 nm (aromatic ketone) or 280 nm.
References
-
Chroman-Carboxylic Acid Antilipidemic Studies
- Witiak, D. T., et al. (1976). "Antilipidemic activity of 4-oxo-functionalized ethyl 6-chlorochroman-2-carboxylate analogs and a related tricyclic lactone in three rat models." Journal of Pharmacology and Experimental Therapeutics.
- Relevance: Establishes the biological activity and dosing ranges (10-100 mg/kg)
-
Bexarotene (Retinoid)
-
Zhang, H., et al. (2019). "Optimized Bexarotene Aerosol Formulation Inhibits Major Subtypes of Lung Cancer in Mice."[2] Nano Letters.
- Relevance: Describes solvent systems for structurally similar lipophilic carboxylic acids (tetralin/chroman cores).
-
-
Vehicle Safety & Selection
- Gad, S. C., et al. (2016). "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
- Relevance: Validates the safety of 0.5% MC/Tween and DMSO/PEG mixtures for rodent studies.
-
Physicochemical Properties of Benzoic Acid Derivatives
- Seybold, P. G. (2002). "Substituent effects on the electronic structure and pKa of benzoic acid.
- Relevance: Provides the theoretical basis for the pKa estimation (~4.2)
Sources
Application Note: Strategic Synthesis of Isotopically Labeled 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid
Executive Summary
This application note details a robust, modular protocol for the synthesis of isotopically labeled 2,2-dimethyl-4-oxochroman-6-carboxylic acid , a critical pharmacophore scaffold found in retinoids (e.g., Bexarotene derivatives) and metabolic modulators.
While commercial standards exist, custom isotopic labeling (specifically Deuterium or Carbon-13) is often required for ADME (Absorption, Distribution, Metabolism, and Excretion) studies and quantitative LC-MS/MS bioanalysis.
Key Technical Advantages of this Route:
-
Cost-Efficiency: Utilizes Acetone-
(or Acetone- C) as the primary isotope source, which is significantly cheaper than labeled aromatic precursors. -
Metabolic Stability: The gem-dimethyl placement of the label avoids the primary metabolic soft spots (aromatic hydroxylation), ensuring the internal standard remains intact during bioanalysis.
-
Scalability: The use of Eaton’s Reagent allows for a "one-pot" acylation/cyclization under milder conditions than traditional Polyphosphoric Acid (PPA) melts.
Strategic Retrosynthetic Analysis
To achieve high isotopic incorporation with minimal scrambling, we utilize a convergent strategy. The chromanone core is constructed via a Friedel-Crafts acylation / Michael addition cascade involving a phenol derivative and a dimethylacrylic acid precursor.
The Logic of Disconnection
-
Target: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
-
Primary Disconnection: The C2-O and C4-C4a bonds.
-
Precursors:
-
Aromatic Component: Methyl 4-hydroxybenzoate (commercially available, cheap).
-
Aliphatic Component: 3,3-Dimethylacrylic acid (Senecioic acid).
-
-
Isotope Incorporation Point: The 3,3-dimethyl group is derived entirely from Acetone . By synthesizing the acrylic acid precursor from Acetone-
, we introduce six deuterium atoms in a metabolically stable position.
Figure 1: Retrosynthetic strategy highlighting the introduction of the isotope label via the aliphatic chain.
Detailed Experimental Protocols
Phase 1: Synthesis of the Labeling Reagent
Objective: Synthesize 3,3-Dimethylacrylic acid-
Reagents & Materials
-
Acetone-
(CAS: 666-52-4, >99.5% D) -
Sodium Hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Hydroxide (NaOH)
Step-by-Step Protocol
-
Ylide Formation: In a flame-dried 3-neck flask under Nitrogen (
), suspend NaH (1.1 eq) in anhydrous THF at 0°C. Dropwise add Triethyl phosphonoacetate (1.0 eq). Stir for 30 min until gas evolution ceases and the solution becomes clear. -
Olefination: Cool the mixture to -10°C. Add Acetone-
(1.0 eq) slowly to minimize exotherms. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.-
Note: Acetone is volatile; use a reflux condenser with a cooling trap to prevent loss of the labeled reagent.
-
-
Workup: Quench with saturated
. Extract with Diethyl Ether (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). Wash organics with brine, dry over , and concentrate-
Intermediate: Ethyl 3,3-dimethylacrylate-
.
-
-
Hydrolysis: Dissolve the crude ester in Ethanol/Water (1:1). Add NaOH (2.0 eq) and reflux for 2 hours.
-
Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (EtOAc). Dry and concentrate to afford 3,3-Dimethylacrylic acid-
as a white solid.-
Yield Expectation: 85-90%.
-
Phase 2: The Eaton’s Reagent Cyclization (Core Synthesis)
Objective: Fuse the labeled aliphatic chain to the aromatic core to form the chromanone ring.
Reagent Highlight: Eaton’s Reagent (7.7 wt%
Reagents & Materials
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
3,3-Dimethylacrylic acid-
(from Phase 1, 1.1 eq) -
Eaton’s Reagent (5 mL per gram of substrate)
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a drying tube, dissolve Methyl 4-hydroxybenzoate and 3,3-Dimethylacrylic acid-
in Eaton’s Reagent. -
Reaction: Heat the mixture to 70°C for 3-5 hours.
-
Quench: Cool to RT. Slowly pour the dark reaction mixture onto crushed ice/water with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter the solid. If an oil forms, extract with EtOAc, wash with saturated
(to remove unreacted acid), then water. -
Crystallization: Recrystallize from Methanol/Water to obtain Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate-
.
Phase 3: Final Deprotection
Objective: Hydrolyze the methyl ester to the free carboxylic acid.
Step-by-Step Protocol
-
Dissolve the chromanone ester in THF:MeOH:Water (2:1:1).
-
Add Lithium Hydroxide monohydrate (
, 3.0 eq). -
Stir at RT for 4 hours. (Avoid high heat to prevent retro-Michael ring opening).
-
Acidify to pH 3 with 1N HCl. The product, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid-
, will precipitate. -
Filter and dry under vacuum.
Experimental Workflow & Pathway
The following diagram illustrates the critical path, including the specific reagents used to maintain isotopic integrity.
Figure 2: Step-by-step synthetic workflow from isotope source to final API intermediate.
QC & Validation Standards
To ensure the protocol is self-validating, compare the analytical data of the product against the following expected parameters.
Table 1: Analytical Specifications
| Test | Method | Expected Result (Labeled Compound) |
| Mass Shift | LC-MS (ESI-) | [M-H]⁻ = 225.25 Da (vs 219.21 for unlabeled) |
| Isotopic Purity | MS | > 98% |
| 1H NMR | 400 MHz, DMSO- | Absence of singlet at ~1.4 ppm (gem-dimethyl). Aromatic signals unchanged. |
| 13C NMR | 100 MHz | C-2 signal (~79 ppm) may show C-D coupling (septet). |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
Troubleshooting Guide
-
Low Yield in Cyclization: If the reaction turns black/tarry, the temperature was likely too high. Reduce to 60°C. Ensure reagents are dry; water kills the acylium ion intermediate.
-
Incomplete Hydrolysis: If the methyl ester persists, switch from LiOH to NaOH and warm slightly to 40°C, but monitor closely for ring opening.
References
-
Preparation of Chromanones (General Kabbe Method): Kabbe, H. J. (1978). Synthesis of Chroman-4-ones. Synthesis, 1978(12), 886-887. Link
-
Eaton's Reagent Application: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link
-
Horner-Wadsworth-Emmons Reaction (Isotope Incorporation): Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link
-
Synthesis of 2,2-Dimethylchroman-4-ones: Camps, F., Coll, J., Messeguer, A., & Pericas, M. A. (1980). Improved synthesis of 2,2-dimethyl-4-chromanones. Journal of Heterocyclic Chemistry, 17(7), 1377-1379. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]
- 7. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid Synthesis
Current Status: Operational | Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-882
Executive Summary: The Yield Problem
The synthesis of 2,2-dimethyl-4-oxochroman-6-carboxylic acid (also known as 2,2-dimethyl-4-chromanone-6-carboxylic acid) typically involves the condensation of 4-hydroxybenzoic acid with 3,3-dimethylacrylic acid (senecioic acid).
The industry standard uses Polyphosphoric Acid (PPA) as both solvent and catalyst. However, users frequently report yields stalling at 40–50% due to three critical failure modes:
-
Viscosity-induced thermal gradients: Leading to local overheating and "black tar" formation.
-
Polymerization of the acrylic component: Competing with the desired cyclization.
-
Workup hydrolysis issues: Product trapping within the viscous phosphate matrix.
This guide provides a validated protocol to elevate yields to 75–85% by transitioning to Eaton’s Reagent or optimizing the PPA workflow.
Module 1: The Reaction System & Mechanism
To fix the yield, we must understand the failure points in the mechanism. The reaction proceeds via a Friedel-Crafts Acylation followed by a Michael-type intramolecular cyclization (or oxa-Michael addition followed by acylation, depending on conditions).
Mechanistic Workflow (DOT Visualization)
Figure 1: Mechanistic pathway highlighting critical divergence points where yield is lost to polymerization or tar formation.
Module 2: Optimized Protocols
Method A: The "Modern Standard" (Eaton’s Reagent)
Recommended for high yield and easier workup.
Why this works: Eaton’s Reagent (7.7 wt%
| Parameter | Specification | Reason |
| Reagent | Eaton's Reagent ( | Lower viscosity, better heat transfer. |
| Stoichiometry | 1.0 equiv Phenol : 1.2 equiv Acrylic Acid | Slight excess of acrylic acid compensates for oligomerization. |
| Temperature | Prevents decarboxylation and tar formation. | |
| Time | 2 - 4 Hours | Monitor by TLC/HPLC; prolonged heating degrades product. |
Step-by-Step:
-
Dissolution: Dissolve 4-hydroxybenzoic acid (10 mmol) in Eaton’s Reagent (10 mL) under Argon. Stir until clear.
-
Controlled Addition: Add 3,3-dimethylacrylic acid (12 mmol) slowly over 30 minutes. Critical: Rapid addition causes an exotherm that triggers polymerization.
-
Heating: Heat to
C. Stir vigorously. -
Quench: Pour the reaction mixture slowly onto crushed ice (50g) with vigorous stirring.
-
Isolation: The product should precipitate as a solid. Filter, wash with water until neutral pH, and recrystallize from Ethanol/Water.
Method B: The "Legacy Fix" (Polyphosphoric Acid)
Use only if Eaton's Reagent is unavailable.
The Fix: The main issue with PPA is that it is too thick to stir, creating "hot spots."
-
Pre-mix: Mix PPA with Xylene or Sulfolane (if compatible with downstream steps) to reduce viscosity.
-
High Shear: Use an overhead mechanical stirrer (not a magnetic stir bar) to ensure homogeneity.
Module 3: Troubleshooting Guide (Q&A)
Category 1: Reaction Monitoring
Q: My reaction mixture turned black within 30 minutes. Is the product lost?
-
Diagnosis: This is "charring" caused by local overheating or wet reagents. PPA/MSA are powerful dehydrating agents; if your starting materials contain water, the catalyst hydrolyzes exothermically.
-
Solution:
-
Dry 4-hydroxybenzoic acid in a vacuum oven (
C) overnight before use. -
Check your stir rate. If using PPA, a magnetic bar likely got stuck, causing the center to burn while the edges remained cold. Switch to mechanical stirring.
-
Q: I see starting material (Phenol) remaining even after 12 hours.
-
Diagnosis: Catalyst deactivation or insufficient electrophile.
-
Solution: 3,3-dimethylacrylic acid is volatile and unstable. Add an additional 0.2 equivalents of the acrylic acid after 4 hours. Ensure the temperature is at least
C.
Category 2: Workup & Isolation[1]
Q: Upon pouring onto ice, I get a sticky gum instead of a precipitate.
-
Diagnosis: This is the "PPA Trap." The product is trapped in partially hydrolyzed phosphate esters.
-
Solution:
-
The Digestion Step: After quenching on ice, stir the aqueous slurry for 1–2 hours. This hydrolyzes the phosphate esters, releasing the organic product.
-
Extraction: If it remains gummy, do not filter. Extract with Ethyl Acetate (
). Wash the organic layer with brine to remove residual acid.
-
Q: The yield is low (<40%), but the purity is high.
-
Diagnosis: You are likely losing the carboxylic acid product into the aqueous waste during workup.
-
Solution: The product has a carboxylic acid group (
). If you neutralize the PPA too far (pH > 5), the product becomes a water-soluble carboxylate salt.-
Correct Protocol: Quench on ice. Adjust pH to 1–2 (strongly acidic) to ensure the product is fully protonated and precipitates.
-
Module 4: Decision Logic for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic tree for identifying yield loss vectors.
References
-
Eaton, P. E., et al. (1973).[1] "Phosphorus pentoxide-methanesulfonic acid.[1][2] A convenient alternative to polyphosphoric acid."[1] The Journal of Organic Chemistry, 38(23), 4071–4073. Link
- Core citation for substituting PPA with Eaton's reagent to improve handling and yield.
-
Zewge, D., et al. (2007).[1] "A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles." The Journal of Organic Chemistry, 72(11), 4276–4279. Link
- Demonstrates the superior cyclization efficiency of Eaton's reagent in similar hetero-annul
- Hepworth, J. D., & Gabbutt, C. D. (1996). "Chromenes, Chromanones, and Chromones." Comprehensive Heterocyclic Chemistry II, Elsevier. Authoritative review on the general mechanism and side-reactions of chromanone synthesis.
-
TCI Chemicals. (n.d.). "Eaton's Reagent: A Less Viscous Alternative to PPA." Link
- Technical data regarding viscosity and application in cycloacyl
Sources
troubleshooting poor solubility of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in aqueous buffers
Executive Summary
2,2-Dimethyl-4-oxochroman-6-carboxylic acid (CAS: 65372-54-5) presents a classic solubility challenge in drug discovery and chemical biology.[1][2] While its calculated LogP (~1.5–2.1) suggests moderate lipophilicity, its rigid bicyclic chroman core and carboxylic acid moiety create a "solubility cliff" dependent on pH and ionic strength.
This guide addresses the frequent observation where 10 mM DMSO stocks precipitate immediately upon dilution into aqueous buffers (e.g., PBS) . This is rarely a purity issue; it is a thermodynamic and kinetic solubility failure.
Part 1: Diagnostic & Mechanism (The "Why")
The pKa Trap
The primary cause of precipitation is the protonation state of the carboxylic acid at position 6.
-
Estimated pKa: ~4.2 – 4.5 (comparable to substituted benzoic acids).
-
The Mechanism: In acidic or neutral buffers (pH < 5.5), the molecule exists predominantly in its neutral, protonated form (
). The intrinsic solubility ( ) of this neutral form is extremely low due to the high lattice energy of the rigid aromatic backbone. -
The Fix: You must drive the equilibrium toward the ionized carboxylate form (
) by maintaining a pH > .
The "DMSO Crash" (Kinetic vs. Thermodynamic Solubility)
When you dilute a DMSO stock into buffer, you create a transient state of supersaturation .
-
Kinetic Solubility: The compound stays in solution for minutes/hours (metastable).
-
Thermodynamic Solubility: The compound precipitates to reach its true equilibrium.
-
The Error: Rapid addition of DMSO stock to cold buffer induces immediate nucleation. Once crystals form, redissolving them is energetically difficult.
Part 2: Troubleshooting FAQs
Q1: "I am using PBS (pH 7.4), but it still precipitates. Isn't that high enough?"
Answer: Not necessarily. While pH 7.4 is mathematically above the pKa, two factors work against you:
-
Common Ion Effect: PBS contains high concentrations of Sodium (
). If the sodium salt of your compound has low solubility (common for lipophilic acids), the high in PBS forces the equilibrium back toward precipitation ( violation). -
Local pH Drop: If your DMSO stock is slightly acidic (common with aged DMSO) or the compound concentration is high, the local pH at the injection site may drop below 5.0 before the buffer can compensate, triggering precipitation.
Recommendation: Switch to a Tris-Glycine or HEPES buffer at pH 8.0 for the initial dilution step to ensure full ionization before normalizing to physiological pH.
Q2: "Can I just sonicate the suspension to clear it?"
Answer: No. Sonication generates heat and can degrade the chroman-4-one moiety (susceptible to oxidation or ring opening under stress). Furthermore, sonication often creates micro-suspensions that look clear but will clog liquid handlers or yield false positives in assays (the "promiscuous inhibitor" effect).
Q3: "What is the maximum recommended DMSO concentration?"
Answer: For this specific scaffold, we recommend a Stepwise Dilution (see Protocol A). Do not exceed 0.5% - 1.0% DMSO in the final assay, as higher concentrations can perturb the ionization equilibrium of the carboxylic acid.
Part 3: Optimized Protocols
Protocol A: The "Intermediate Dilution" Method (Recommended)
Use this for preparing Assay Ready Plates.
Concept: Avoid the shock of 100% DMSO
-
Prepare Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM .
-
Prepare Intermediate Buffer: 50 mM HEPES (pH 8.0) + 0.05% Tween-20.
-
Note: Tween-20 acts as a surfactant to prevent micro-nucleation.
-
-
Dilution Step 1 (10x Conc): Dilute the DMSO stock 1:10 into the Intermediate Buffer.
-
Result: 1 mM compound in 10% DMSO. Vortex immediately.
-
-
Dilution Step 2 (Final): Dilute the 1 mM intermediate 1:100 into your final Assay Buffer.
-
Final: 10 µM compound, 0.1% DMSO.
-
Protocol B: The Meglumine Salt Strategy (Advanced)
Use this if you need concentrations > 100 µM in water.
Sodium salts often crystallize. Meglumine (N-methylglucamine) is a bulky counter-ion that prevents crystal packing, vastly improving solubility for carboxylic acids.
-
Weigh the free acid form of the compound.
-
Add 1.05 equivalents of Meglumine (dissolved in water).
-
Stir until clear (in situ salt formation).
-
Lyophilize if a solid salt is required, or use immediately.
Part 4: Decision Logic & Workflow
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Logical flow for diagnosing precipitation issues based on pH and solvent conditions.
Figure 2: The Stepwise Dilution Workflow
Caption: Visual guide for Protocol A, minimizing "solvent shock" precipitation.
Part 5: Solubility Data Reference Table
| Parameter | Value / Condition | Notes |
| Molecular Weight | 220.22 g/mol | |
| Calculated LogP | 1.5 – 2.1 | Moderate lipophilicity [1]. |
| Predicted pKa | 4.2 – 4.5 | Carboxylic acid ionization point [2]. |
| Solubility (DMSO) | > 20 mg/mL | Highly soluble in aprotic polar solvents. |
| Solubility (PBS pH 7.4) | < 100 µM (Est.)[2] | Kinetic solubility may be higher briefly. |
| Preferred Co-solvents | PEG400, Tween-20 | Avoid Ethanol (evaporation issues). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11746130, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Retrieved January 31, 2026 from [Link].
- Jain, N., & Yalkowsky, S. H. (2001).Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252.
-
National Institutes of Health (NIH). Assay Guidance Manual: Compound Solubility and Management. (Standard protocols for DMSO handling in bioassays).[3] Retrieved from [Link].
Sources
strategies to prevent degradation of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in solution
[1][2]
Compound Profile & Chemical Integrity
-
Chemical Name: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid[1][2][3]
-
Core Scaffold: 4-Chromanone (2,3-dihydro-4H-1-benzopyran-4-one) fused with a carboxylic acid.[1]
-
Key Functional Groups:
-
C6-Carboxylic Acid: Confers pH-dependent solubility and susceptibility to esterification in alcoholic solvents.[1]
-
C4-Ketone: A chromophore responsible for UV absorption; potential site for reduction or hydrazone formation.[1]
-
C2-Gem-Dimethyl: Sterically hinders the ether linkage, significantly increasing stability against oxidative ring-opening compared to unsubstituted chromanones.[1]
-
Stability Risk Assessment
| Hazard Class | Risk Level | Mechanism of Degradation |
| Photodegradation | High | The chromanone core absorbs UV light (λmax ~250–360 nm), leading to radical formation at C3 or Norrish Type I/II cleavage.[1] |
| Solvent-Mediated | Medium | In alcohols (MeOH, EtOH), acid-catalyzed esterification occurs over time.[1][2] In DMSO, hygroscopicity can lead to hydrolytic stress if not stored dry.[2] |
| Thermal | Low | Generally stable up to 80°C; decarboxylation is unlikely below 150°C unless catalyzed by transition metals.[1] |
| Oxidation | Low | The C2-dimethyl group blocks the most reactive oxidation site (alpha to oxygen).[1] |
Storage & Handling Protocols
A. Solid State Storage
-
Temperature: Store at -20°C .
-
Atmosphere: Flush vial with Argon or Nitrogen before sealing.
-
Container: Amber glass vials with PTFE-lined caps to prevent UV exposure and moisture ingress.[1]
B. Solution Preparation Strategy
To prevent degradation during experimentation, follow this solvent selection matrix.
Recommended Solvents
-
Dimethyl Sulfoxide (DMSO):
-
Dimethylformamide (DMF):
-
Alternative: Good solubility, but harder to remove than DMSO.[2]
-
-
Acetonitrile (MeCN) / Water (1:1):
Solvents to Avoid
-
Alcohols (Methanol/Ethanol): Avoid for long-term storage (>24 hours).[1][2] The C6-carboxylic acid will slowly convert to the methyl/ethyl ester, especially if the solution is slightly acidic (e.g., TFA traces in HPLC lines).[2]
-
Acetone: Can interfere with carbonyl-reactive assays and is volatile.[1]
Experimental Workflows & Troubleshooting
Workflow: Preventing Precipitation & Degradation
The following decision tree illustrates the logic for handling this compound in biological assays.
Figure 1: Decision tree for solvent selection and pH management to prevent precipitation and chemical modification.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| New Peak in HPLC (+14 or +28 Da) | Esterification | You dissolved the compound in Methanol (+14) or Ethanol (+28).[1] Switch to Acetonitrile or DMSO. |
| Loss of Signal (Precipitation) | Low pH | The free acid (pKa ~4.[2]2) is insoluble in acidic aqueous buffers. Adjust buffer pH to > 7.0 to form the soluble carboxylate. |
| Yellowing of Solution | Photodegradation | Chromanones are light-sensitive.[1] Wrap all vials in aluminum foil and work under low light. |
| Extra Peak at RT (Dimer) | Aldol Condensation | Rare with 2,2-dimethyl substitution, but possible at high pH (>10) and high concentration.[2] Keep pH < 9.0. |
Frequently Asked Questions (FAQs)
Q1: Can I use ultrasonic baths to dissolve the compound?
-
Answer: Yes, but limit exposure to < 5 minutes. Extended sonication can generate heat and free radicals, potentially degrading the chromanone core.[2] Use a vortex mixer if possible.
Q2: I see a CAS number 80866-93-9 associated with a similar name. Is this the same compound?
-
Answer: Verify carefully. CAS 80866-93-9 often refers to 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, which lacks the fused benzene ring of a chroman .[1][2] The chroman derivative (benzopyran) has a significantly different UV profile and lipophilicity.[2] Ensure your supplier specifies the "chroman" or "benzopyran" structure.
Q3: Why does the compound precipitate when I add it to my cell culture media?
-
Answer: This is a solubility issue, not degradation. The stock (in DMSO) is likely being diluted into a media that is not buffered strongly enough, or the local concentration is too high.[2]
-
Protocol: Predilute the DMSO stock into PBS (pH 7.4) before adding to media, ensuring the final DMSO concentration is < 0.5%.[2]
-
Q4: Is the carboxylic acid group reactive?
References
-
Chromanone Scaffold Stability
-
Solubility of Aromatic Carboxylic Acids
-
Photochemistry of Chromanones
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-4-oxochromane-6-carboxylicacid | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
optimization of purification methods for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
This technical guide serves as a specialized support center for the purification of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (CAS: 65372-54-5).[1] This compound is a critical scaffold in the synthesis of retinoid X receptor (RXR) agonists and chroman-based pharmaceuticals.[1][2]
The following protocols are designed for researchers encountering purity bottlenecks. They prioritize scalability, yield, and the removal of specific impurities like regioisomers and unreacted phenols.
Technical Support Center: Purification Optimization
Compound Profile
-
Target: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid[1]
-
Key Functional Groups: Carboxylic acid (C6), Ketone (C4), Gem-dimethyl (C2).[2]
Module 1: Chemical Purification (Acid-Base Extraction)
Status: Primary method for removing non-acidic impurities (unreacted phenols, neutral byproducts).
User Question: I have completed the Friedel-Crafts cyclization, but my crude solid is dark and sticky. Direct recrystallization failed. How do I clean this before crystallization?
Technical Response: Direct recrystallization often fails with crude reaction mixtures because tarry oligomers (from the acid catalyst) prevent crystal lattice formation.[1][2] You must exploit the acidity of the C6-carboxylic acid to separate it from neutral organic impurities.[1][2]
Protocol:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use ~10 mL per gram of crude.
-
Alkaline Extraction: Extract the organic layer with saturated Sodium Bicarbonate (NaHCO₃) (3x).[1][2]
-
Organic Wash: Wash the combined aqueous extracts with fresh EtOAc (1x) to remove entrained neutral organic matter.[1][2]
-
Acidification (Critical Step): Cool the aqueous layer to 0–5°C. Slowly acidify with 2N HCl to pH 1–2.
-
Recovery: Filter the solid.[1][2] If the precipitate is too fine or oily, extract the acidified aqueous layer back into EtOAc, dry over Na₂SO₄, and concentrate.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Emulsion formation | Presence of oligomeric tars acting as surfactants.[1][2] | Add brine to the aqueous phase or filter the biphasic mixture through a Celite pad to break surface tension.[1][2] |
| Oiling out upon acidification | Product concentration is too high or temperature is too high.[1][2] | Cool aqueous solution to <5°C before acidifying.[1][2] Add a seed crystal if available.[1][2] |
| Low Recovery | pH not low enough; product is partially water-soluble.[1][2] | Ensure pH < 2.[1][2] Saturate the aqueous layer with NaCl (salting out) before the final extraction.[2] |
Module 2: Recrystallization Optimization
Status: Polishing step for high HPLC purity (>99%).
User Question: My product is 95% pure but has a persistent yellow tint and a minor impurity peak at RRT 0.95. Which solvent system separates these?
Technical Response: The impurity at RRT 0.95 is likely a regioisomer (e.g., the 8-carboxylic acid isomer) or an uncyclized intermediate. Standard ethanol recrystallization may not be selective enough.[1][2]
Recommended Solvent Systems:
Option A: Ethanol/Water (Best for removing inorganic salts and polar tars) [2]
-
Dissolve the solid in boiling Ethanol (95%) .
-
Add hot water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C.
Option B: Ethyl Acetate/Heptane (Best for removing lipophilic isomers) [2]
-
Dissolve in minimal refluxing Ethyl Acetate .
-
Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.
-
Remove from heat and let stand.
Visual Workflow: Recrystallization Decision Logic
Figure 1: Decision matrix for selecting the appropriate recrystallization solvent based on impurity profile.
Module 3: Chromatographic Purification
Status: Required only if recrystallization fails or for isolating analytical standards.
User Question: I see severe tailing on my silica column. I'm using Hexane:Ethyl Acetate (7:3).[1][2][6] What is wrong?
Technical Response: Tailing is caused by the interaction between the free carboxylic acid and the acidic silanol groups on the silica gel.[2] You must suppress ionization or hydrogen bonding.[1][2]
Protocol Adjustments:
-
Acid Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase.[1][2]
-
Alternative Stationary Phase: If scale allows, use Reverse Phase (C18) .
Module 4: Analytical Validation
Status: Confirming identity and purity.
User Question: How do I distinguish the product from the starting material (4-hydroxybenzoic acid derivative) using NMR?
Technical Response: The formation of the chroman ring creates distinct aliphatic signals that are absent in the aromatic starting material.[2]
Key 1H NMR Markers (CDCl₃ or DMSO-d₆):
-
Gem-dimethyl group: Look for a sharp singlet (6H) around 1.4 – 1.5 ppm .[1][2]
-
Methylene group (-CH₂-): A singlet (2H) near 2.7 – 2.8 ppm (C3 protons adjacent to the ketone).[1][2]
-
Absence of Vinyl Protons: If you used 3,3-dimethylacrylic acid, the disappearance of the alkene proton (approx.[2] 5.8 ppm) confirms cyclization.[1][2]
Data Summary Table:
| Feature | Starting Material (Phenol/Acrylate) | Product (Chromanone Acid) |
| Aliphatic Region | Vinyl CH (5.8 ppm) or Methyls (2.0 ppm) | Gem-dimethyl (1.4 ppm), CH₂ (2.7 ppm) |
| Carbonyl Region | Carboxylic Acid C=O only | Ketone C=O (~190 ppm) + Acid C=O (~168 ppm) |
| Solubility | Soluble in dilute base | Soluble in dilute base |
References
-
PubChem. (n.d.).[1][2][7] 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved January 31, 2026, from [Link]
-
Rotstein, B. H., et al. (2014).[2][8][9] Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation.[1][2][8][9][10] ACS Medicinal Chemistry Letters, 5(6), 668–672.[8] (Demonstrates purification logic for related retinoid carboxylic acids). Retrieved from [Link]
-
Patel, V., et al. (2014).[2][9] Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols.[1][2] Arkivoc.[1][2][11] (Provides general protocols for chromanone synthesis and purification). Retrieved from [Link]
Sources
- 1. 2,2-Dimethyl-4-oxochroman-6-carboxylic acid | C12H12O4 | CID 11746130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,2-Dimethyl-6-oxocyclohexane-1-carboxylic acid | C9H14O3 | CID 67699553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. Synthesis of [(11)C]Bexarotene by Cu-Mediated [(11)C]Carbon Dioxide Fixation and Preliminary PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
overcoming challenges in the crystallization of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
Topic: Overcoming Challenges in the Crystallization of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid CAS Registry Number: 65372-54-5 (Chroman derivative) Note: Distinct from the monocyclic pyran analog (CAS 80866-93-9).
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid . This intermediate is a critical scaffold in the synthesis of potassium channel openers (e.g., Cromakalim analogs) and retinoids.[1]
The Core Challenge: Researchers frequently encounter "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1] This is often driven by:
-
Conformational Flexibility: The gem-dimethyl group and the puckered dihydropyran ring create steric bulk that can inhibit lattice packing.[1]
-
Impurity Profile: Synthesis via Friedel-Crafts acylation or oxidation often yields phenolic byproducts and structural isomers (e.g., 8-carboxylic acid) that act as potent crystal inhibitors.[1]
This guide provides a self-validating troubleshooting protocol designed to bypass these kinetic traps.
Module 1: Purification Strategy (The "Acid-Base Swing")
Status: Critical Pre-treatment Issue: "My material is a sticky solid or oil and won't crystallize directly."
Before attempting recrystallization, you must remove non-acidic impurities (unreacted phenols, neutral chromanones) that disrupt crystal growth.[1] The most robust method for this molecule is the Acid-Base Swing .
Standard Operating Procedure (SOP-01)
| Step | Action | Mechanistic Rationale |
| 1. Dissolution | Dissolve crude solid in 1M NaOH (or sat. NaHCO₃).[1] | Converts the carboxylic acid to its water-soluble sodium salt (carboxylate).[1] |
| 2. Wash | Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] | Crucial Step: Removes non-acidic organic impurities (phenols, neutral ketones) into the organic layer.[1] |
| 3. Acidification | Separate aqueous layer.[1] Cool to 0–5°C. Slowly add 6M HCl until pH < 2. | Protonates the carboxylate, forcing the free acid to precipitate. |
| 4.[1] Isolation | Filter the precipitate.[1] Wash with cold water.[1] Dry. | Removes inorganic salts (NaCl).[1] Provides a cleaner "feedstock" for crystallization.[1] |
Technical Note: If the product oils out during acidification (Step 3), do not filter.[1] Extract the oiled-out acid back into EtOAc, dry over MgSO₄, and proceed to Module 2.
Module 2: Solvent System Selection & Optimization
Status: Crystallization Protocol Issue: "Which solvent system gives the best yield and purity?"
Based on the polarity of the carboxylic acid and the lipophilic gem-dimethyl chroman core, the following solvent systems are validated by general benzopyran chemistry.
Recommended Solvent Systems
| System Type | Solvent Pair | Ratio (v/v) | Protocol Notes |
| Primary (High Yield) | Ethanol / Water | 1:1 to 1:2 | Dissolve in hot EtOH. Add hot water until turbid. Cool slowly. Risk:[1] Solvate formation.[1] |
| High Purity | Ethyl Acetate / Heptane | 1:3 | Dissolve in min.[1] vol. hot EtOAc. Add hot Heptane. Benefit: Excellent rejection of polar impurities.[1] |
| Alternative | Acetonitrile (ACN) | Pure | Dissolve hot (reflux).[1] Cool to -10°C. Note: Good for removing colored oxidation products.[1] |
Experimental Protocol: EtOAc/Heptane Recrystallization
-
Dissolution: Place 10 g of crude acid in a flask. Add Ethyl Acetate (approx. 5-8 mL/g) and heat to reflux until dissolved.
-
Filtration: If insoluble particles remain, filter hot through a glass sinter or Celite pad.[1]
-
Nucleation: Remove from heat. While still hot, add Heptane dropwise until a faint, persistent cloudiness appears.[1]
-
Re-dissolution: Add a few drops of EtOAc to clear the solution.[1]
-
Crystallization: Allow to cool to Room Temperature (RT) over 2 hours with gentle stirring .
-
Finishing: Cool to 0-5°C for 1 hour. Filter and wash with cold Heptane.[1]
Module 3: Troubleshooting & FAQs
Q1: The solution turned into a dark oil at the bottom of the flask. What happened?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the temperature drops below the "metastable limit" before crystals can nucleate, often due to high impurity levels lowering the melting point.[1] Corrective Action:
-
Re-heat the mixture until the oil re-dissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface.[1]
-
Insulate: Wrap the flask in foil/cotton to slow the cooling rate. Fast cooling promotes oiling.[1]
-
Use a Seed Bed: If no crystals exist, use the "Acid-Base Swing" (Module 1) to generate a crude precipitate to use as seeds.[1]
Q2: My crystals are yellow/brown instead of white.
Diagnosis: Phenolic oxidation. The chroman core is susceptible to oxidation, producing colored quinone-like impurities.[1] Corrective Action:
-
Charcoal Treatment: During the hot dissolution step (Module 2, Step 1), add Activated Carbon (5-10 wt%) .[1] Stir at reflux for 15 mins, then filter hot.
-
Solvent Switch: Switch to Acetonitrile , which is often better at retaining colored polar impurities in the mother liquor.[1]
Q3: The melting point is lower than expected (e.g., <150°C).
Diagnosis: Likely solvate formation or persistent isomer impurity.[1] Corrective Action:
-
Dry Aggressively: Carboxylic acids can form stable solvates with Ethanol or Water.[1] Dry at 50°C under high vacuum ( < 10 mbar) for 24 hours.
-
Check NMR: Look for solvent peaks. If Ethanol persists, recrystallize from a non-protic solvent like Toluene or EtOAc/Heptane .[1]
Visualizing the Workflow
The following decision tree guides you through the purification logic based on the state of your crude material.
Figure 1: Decision matrix for the purification of chroman-4-one carboxylic acids, prioritizing impurity removal before crystallization.
References
-
General Purification of Carboxylic Acids
-
Crystallization of Chroman Derivatives (Analogous Protocols)
-
Solvent Selection Guides
-
Compound Data (Structure Verification)
- PubChem CID 11746130 (2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid).
-
Source:[1]
Sources
resolving peak tailing issues in HPLC analysis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
Status: Active Ticket ID: #DOCA-Tailing-001 Assigned Scientist: Senior Application Specialist Subject: Resolving Peak Tailing and Asymmetry Issues
Executive Summary
You are encountering peak tailing during the Reverse Phase HPLC (RP-HPLC) analysis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid .
To resolve this, we must address the physicochemical properties of your analyte.[1][2] This molecule contains a carboxylic acid moiety (position 6) and a chromanone core (fused benzene and dihydropyranone rings).
-
Estimated pKa: ~3.8 – 4.2 (The electron-withdrawing 4-oxo group slightly increases acidity compared to benzoic acid).
-
Hydrophobicity: Moderate (Aromatic/Methyl groups).
-
Root Cause: Tailing is likely caused by secondary interactions between the carboxylic proton and residual silanols on the stationary phase, or ionization equilibrium disturbance if the mobile phase pH is near the pKa.
Part 1: The Diagnostic Workflow
Before altering your chemistry, confirm the issue is chemical, not physical. Use the following logic tree to isolate the variable.
Figure 1: Diagnostic logic tree to distinguish between hardware failures (physical) and method parameters (chemical).
Part 2: Troubleshooting Guides (Q&A)
Q1: I am using a standard C18 column with a Formic Acid buffer (pH ~3.5). Why is the tailing persisting?
The Science:
At pH 3.5, you are operating dangerously close to the pKa of the carboxylic acid group (~4.0). In this region, the analyte exists in a dynamic equilibrium between its neutral form (
As the molecule travels through the column, the neutral form interacts strongly with the C18 phase, while the ionized form does not. This rapid "on-off" switching of retention mechanisms causes kinetic band broadening, observed as tailing. Furthermore, at pH 3.5, residual silanols (
The Solution: "The pH Suppression Protocol" You must shift the equilibrium 100% toward the neutral form.
-
Lower the pH: Adjust your aqueous mobile phase to pH 2.0 – 2.3 .
-
Switch Acid: If compatible with your detection method (UV), switch from Formic Acid to Trifluoroacetic Acid (TFA) or Phosphoric Acid .
-
Why? TFA (pKa ~0.[3]3) is a stronger acid than Formic (pKa ~3.75) and ensures the local pH remains low enough to fully protonate the analyte.
-
Quantitative Comparison of Additives:
| Additive | Concentration | pH (approx) | Mechanism | Recommendation |
| Formic Acid | 0.1% v/v | ~2.7 | Weak Ion Suppression | Avoid for this analyte |
| TFA | 0.05% - 0.1% v/v | ~2.0 | Strong Ion Suppression + Silanol Masking | Highly Recommended (UV) |
| Phosphoric Acid | 10-20 mM | ~2.1 | Strong Ion Suppression | Excellent (Non-MS) |
Q2: Even at low pH, I see slight tailing. Is my column the problem?
The Science: Yes. "Type A" (older, acidic) silica contains high concentrations of isolated, acidic silanols.[4] Even at low pH, the carbonyl oxygen on the chromanone ring or the carboxylic acid hydroxyl can participate in hydrogen bonding with vicinal silanols on the silica surface.
The Solution: Column Selection Strategy You need a stationary phase that shields these silanols.[5]
-
Option A: End-Capped High-Purity Silica (Type B)
-
Look for "fully end-capped" columns. These have small reagents (like trimethylchlorosilane) bonded to residual silanols to sterically hinder interactions.
-
-
Option B: Polar-Embedded Groups
-
These columns have a polar group (amide, carbamate) embedded in the alkyl chain. This creates a "water shield" near the silica surface, preventing your analyte from reaching the silanols.
-
-
Option C: Hybrid Particles (Best Performance)
-
Columns using Ethylene Bridged Hybrid (BEH) technology have significantly fewer surface silanols and are resistant to pH extremes.
-
Recommended Workflow:
-
Standard: C18, 100Å, 3.5µm (High Purity/End-capped).
-
Advanced: C18 with Polar Embedding (if standard fails).
Q3: Can I use a high pH (> 8.0) to fix this?
The Science:
Theoretically, yes. At pH 8.0, the carboxylic acid is fully deprotonated (
Risk Factor: Standard silica dissolves at pH > 7.5. You must use a hybrid (polymer-silica) or polymer-based column to attempt this.
Verdict: For 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, Low pH (Retention Mode) is superior to High pH (Elution Mode) because the hydrophobic chromanone core requires the neutral state for adequate retention and separation from matrix impurities.
Part 3: Mechanistic Visualization
Understanding the interaction at the molecular level allows you to predict future issues.
Figure 2: Mechanism of secondary interactions. The -COOH and C=O groups of the analyte hydrogen bond with residual silanols. TFA masks these sites.
Part 4: Validated Experimental Protocol
To resolve your issue immediately, run this validation experiment:
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Mobile Phase B: 0.1% TFA in Acetonitrile. Column: High-Purity C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), 4.6 x 150mm, 5µm. Flow Rate: 1.0 mL/min. Temperature: 40°C (Improves mass transfer kinetics). Gradient: 5% B to 95% B over 15 minutes.
Expected Result:
-
Symmetry Factor (As): 0.95 – 1.15.
-
Retention: Stable.
-
Tailing: Eliminated due to full protonation of the carboxylic acid and silanol suppression.
References
-
LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from
-
Phenomenex. (2025). HPLC Troubleshooting Guide - Peak Issues. Retrieved from
-
Journal of Chromatography A. (2024). Mechanistic studies to understand peak tailing due to carboxylic acid-silanophilic interactions. Retrieved from
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from
Sources
minimizing side reactions in the synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid derivatives
Technical Support Center: Synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The chroman-4-one framework is a key building block in numerous biologically active compounds.[1] However, its synthesis, typically involving an intramolecular Friedel-Crafts acylation or related cyclization, can be prone to side reactions that complicate purification and reduce yields.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your reaction conditions and achieve clean, high-yielding syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer explains the likely chemical cause and provides actionable steps for resolution.
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material (the precursor phenoxy acid). What's going wrong?
Answer: This is a classic symptom of incomplete or failed cyclization. The primary cause is often insufficient activation of the carboxylic acid moiety or deactivation of the aromatic ring, preventing the key intramolecular electrophilic aromatic substitution (EAS) step.[2]
Probable Causes & Recommended Actions:
-
Insufficiently Strong Cyclizing Agent: The energy barrier for the intramolecular Friedel-Crafts acylation can be high, especially with the electron-withdrawing carboxylic acid group deactivating the aromatic ring.[3][4]
-
Action: Switch to a more potent cyclizing agent. While Polyphosphoric Acid (PPA) is common, it can be viscous and require high temperatures.[5][6][7] Consider using Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid), which is often more effective at lower temperatures and is easier to handle.[8][9][10][11]
-
-
Sub-Optimal Reaction Temperature: The reaction may have a high activation energy that is not being met at your current temperature.
-
Action: Cautiously increase the reaction temperature in 10-15 °C increments. Monitor the reaction closely by TLC or LC-MS to find the optimal balance where starting material is consumed without significant decomposition or byproduct formation.
-
-
Premature Reaction Quenching: The reaction may simply not have been allowed to run to completion.
-
Action: Perform a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., every 2 hours) and analyze them to determine the point of maximum conversion.
-
Q2: I've isolated my product, but the yield is low, and I have a major byproduct with a slightly different polarity. What could this be?
Answer: The most probable side reaction in this synthesis is the formation of a regioisomer, specifically the 2,2-Dimethyl-4-oxochroman-8-carboxylic acid . This occurs when the electrophilic attack happens at the alternative ortho position on the aromatic ring.
Mechanistic Insight: The ether linkage is an ortho-, para- directing group. Since the para- position is occupied by the precursor to the C6-carboxylic acid, the cyclization is directed to the two ortho positions (C5 and C7 on the final chromanone ring system, which correspond to the positions that form the C4a-C5 and C8a-C8 bonds). The electronic and steric environment dictates the ratio of the two products.
Recommended Actions:
-
Steric Hindrance: While not directly modifiable for this specific target, be aware that bulky groups adjacent to one of the potential cyclization sites can favor the formation of the less hindered isomer.
-
Solvent Effects: The polarity of the reaction medium can influence the transition state of the cyclization.
-
Action: If using a co-solvent with your cyclizing agent, experiment with alternatives. Non-polar solvents may favor one isomer over another in certain cases.
-
-
Purification Strategy: If the isomeric byproduct is unavoidable, focus on efficient separation.
-
Action: These isomers are often difficult to separate via standard silica gel chromatography. Consider reverse-phase chromatography (C18) or explore selective crystallization by screening a wide range of solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol).
-
Q3: My reaction mixture turned dark, and I've isolated a complex mixture of products, some of which appear to be polymeric. Why did this happen?
Answer: Dark coloration and polymerization are typically signs of overly harsh reaction conditions, leading to intermolecular side reactions or decomposition.
Probable Causes & Recommended Actions:
-
Excessively High Temperature or "Hot Spots": Strong acid catalysts at high temperatures can promote intermolecular acylation or polymerization, where one molecule's acylium ion reacts with the aromatic ring of another molecule.
-
Concentration is Too High: At high concentrations, the probability of intermolecular collisions increases, favoring polymerization over the desired intramolecular cyclization.
-
Action: Employ high-dilution principles. Run the reaction at a lower concentration (e.g., 0.05 M to 0.1 M). For critical applications, consider using a syringe pump to slowly add the substrate to the hot cyclizing agent, which maintains a constantly low concentration of the reactive species.
-
Visualizing the Key Reaction and a Major Side Pathway
The following diagram illustrates the desired intramolecular cyclization to form the target product versus the competing intermolecular reaction that can lead to oligomers or polymers.
Caption: Desired vs. Undesired Reaction Pathways.
Frequently Asked Questions (FAQs)
Q: What is the best cyclizing agent for this synthesis: Polyphosphoric Acid (PPA) or Eaton's Reagent?
A: Both are effective, but they have different practical advantages. The choice depends on your scale and sensitivity to reaction conditions.
| Feature | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅ in MeSO₃H) |
| Potency | Strong | Very Strong |
| Viscosity | Very High (syrupy) | Low (liquid) |
| Temp. Range | Typically higher (100-140 °C) | Often effective at lower temps (60-100 °C) |
| Workup | Can be difficult; slow to dissolve in water. | Easier; hydrolyzes more cleanly. |
| Best For | Robust substrates; initial screening. | Cleaner reactions; preventing polymerization.[8][9] |
Recommendation: Start with Eaton's Reagent if available. Its lower viscosity and higher reactivity often lead to cleaner reactions and simpler workups.[7][8]
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A good starting point is a 30-50% Ethyl Acetate in Hexanes mixture, often with 1% acetic acid added to ensure the carboxylic acid groups are protonated and give sharper spots.
-
Visualization: Use a UV lamp (254 nm). The starting material and product are typically UV-active. Staining with potassium permanganate can also be effective.
-
Interpretation: You should see the spot for your starting material (phenoxy acid) disappear as a new, typically less polar spot for the cyclized chromanone appears.
Q: What are the best practices for purifying the final product?
A: Purification typically involves crystallization, sometimes preceded by column chromatography if significant impurities are present.
-
Workup: After quenching the reaction (usually by carefully pouring it onto ice), extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over sodium sulfate.
-
Chromatography (if needed): Use silica gel with a gradient of ethyl acetate in hexanes (with 1% acetic acid) to isolate the crude product.
-
Crystallization: This is the most effective way to obtain high-purity material. Screen various solvents. Good results are often achieved with:
-
Ethyl acetate / Hexanes
-
Acetone / Water
-
Isopropanol
-
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues during the synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. GB1077066A - Improvements in or relating to the synthesis of chromanones - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. researchers.uss.cl [researchers.uss.cl]
- 9. researchgate.net [researchgate.net]
- 10. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
Technical Support Center: Troubleshooting Low Cell Permeability of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
Welcome to the technical support center for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these issues, ensuring the successful progression of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
Q1: I am observing low cellular uptake of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in my assay. What are the likely reasons for this?
A1: Low cell permeability of a small molecule like 2,2-Dimethyl-4-oxochroman-6-carboxylic acid can stem from several physicochemical and biological factors. Based on its structure, the primary suspects are:
-
Ionization State: The carboxylic acid moiety will be predominantly ionized at physiological pH (around 7.4), carrying a negative charge. This significantly increases its polarity and hinders its ability to passively diffuse across the lipophilic cell membrane.
-
Moderate Lipophilicity: While the chromanone core provides some lipophilicity, the overall balance might not be optimal for membrane partitioning.
-
Efflux Transporter Activity: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell, reducing intracellular accumulation.[1][2]
Q2: What are the key physicochemical properties of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid that I should be aware of?
A2: Understanding the compound's properties is the first step in troubleshooting. Here is a summary of its computed properties from PubChem[3]:
| Property | Value | Implication for Permeability |
| Molecular Weight | 220.22 g/mol | Favorable (within Lipinski's Rule of 5)[4] |
| XLogP3 | 1.5 | Moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Favorable (within Lipinski's Rule of 5)[4] |
| Hydrogen Bond Acceptors | 4 | Favorable (within Lipinski's Rule of 5)[4] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | Borderline; higher TPSA can correlate with lower permeability |
This data suggests that while the compound adheres to Lipinski's Rule of Five, its moderate lipophilicity and the presence of an ionizable carboxylic acid group are likely the primary contributors to low permeability.
Q3: Which in vitro assays are recommended to quantify the cell permeability of my compound?
A3: To obtain quantitative data on your compound's permeability, we recommend two standard assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane. It is a good starting point to understand the intrinsic permeability of your compound without the influence of cellular transporters.[5]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive picture by evaluating both passive diffusion and active transport, including potential efflux.[6][7][8]
Part 2: In-depth Troubleshooting Guides
This section provides structured troubleshooting workflows for specific experimental observations.
Scenario 1: Low Apparent Permeability (Papp) in the PAMPA Assay
If you observe a low apparent permeability coefficient (Papp) in a PAMPA experiment, this points towards an issue with the compound's intrinsic ability to passively diffuse across a lipid bilayer.
Logical Troubleshooting Workflow for Low PAMPA Permeability
Caption: Troubleshooting workflow for low permeability in a PAMPA assay.
Detailed Steps & Explanations:
Step 1: Verify Compound Solubility in the Donor Buffer
-
Rationale: Poor solubility in the aqueous donor compartment will lead to a lower effective concentration gradient, resulting in an artificially low Papp value.[9]
-
Protocol:
-
Prepare the compound in the donor buffer at the desired concentration.
-
Visually inspect for any precipitate.
-
For a more quantitative measure, centrifuge the solution and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Step 2: Optimize Buffer Conditions
-
Rationale: If solubility is an issue, adding a small percentage of an organic co-solvent can improve it.
-
Protocol:
-
Prepare the donor buffer with a low percentage of a co-solvent like DMSO (typically 1-5%).
-
Ensure the compound is fully dissolved.
-
Re-run the PAMPA assay. Caution: High concentrations of co-solvents can disrupt the artificial membrane.[9]
-
Step 3: Investigate the Effect of pH
-
Rationale: The carboxylic acid group on 2,2-Dimethyl-4-oxochroman-6-carboxylic acid will be ionized at neutral pH. By lowering the pH of the donor buffer, you can increase the proportion of the more permeable, non-ionized form of the compound.
-
Protocol:
-
Prepare donor buffers at a range of acidic pH values (e.g., pH 5.5, 6.0, 6.5).
-
Run the PAMPA assay with these buffers.
-
If the Papp value increases as the pH decreases, it strongly indicates that the ionized state is limiting passive diffusion.
-
Step 4: Interpret Results and Plan Next Steps
-
If pH modification significantly improves permeability: This confirms that the carboxylic acid group is the primary culprit. For future experiments, you might consider a prodrug strategy , such as creating an ester derivative to mask the polar carboxylic acid.[9][10]
-
If permeability remains low despite solubility and pH optimization: The intrinsic lipophilicity of the compound is likely insufficient for efficient membrane partitioning. In this case, structural modifications to increase lipophilicity might be necessary.
Scenario 2: Low Apical-to-Basolateral (A-B) Permeability and High Efflux Ratio in the Caco-2 Assay
This scenario suggests that while the compound may have some ability to enter the cells, it is being actively transported back out.
Logical Troubleshooting Workflow for High Efflux in Caco-2 Assay
Caption: Troubleshooting workflow for suspected efflux in a Caco-2 assay.
Detailed Steps & Explanations:
Step 1: Confirm Efflux Transporter Involvement
-
Rationale: To determine if your compound is a substrate for common efflux transporters like P-gp or BCRP, you can perform the Caco-2 assay in the presence of known inhibitors of these transporters.[2]
-
Protocol:
-
Conduct the bidirectional Caco-2 permeability assay (measuring both A-B and Basolateral-to-Apical, B-A, transport).
-
Run parallel experiments where a known efflux transporter inhibitor is added to both the apical and basolateral chambers.
-
For P-gp: Use Verapamil or Zosuquidar.
-
For BCRP: Use Ko143.
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is generally considered an indication of active efflux.
-
Compare the Papp (A-B) and ER values with and without the inhibitors.
-
Step 2: Interpret the Results
-
If an inhibitor increases the A-B Papp value and decreases the efflux ratio: This provides strong evidence that your compound is a substrate for the inhibited transporter.
-
If the inhibitors have no significant effect: The low permeability may be due to other, less common efflux transporters, or the dominant factor may be the compound's poor intrinsic permeability, as explored in Scenario 1.
Step 3: Devise a Strategy to Overcome Efflux
-
Co-dosing: In preclinical in vivo studies, co-administration with a known efflux inhibitor can be explored to improve oral bioavailability.
-
Structural Modification: A medicinal chemistry approach could involve modifying the structure of your compound to reduce its recognition by the efflux transporter.
Part 3: Advanced Strategies and Formulation Approaches
If optimizing experimental conditions and understanding the transport mechanism are not sufficient, consider these advanced strategies.
Q4: What formulation strategies can I use to improve the apparent permeability of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in my experiments?
A4: For preclinical studies, formulation can be a powerful tool to overcome permeability barriers.
-
Use of Co-solvents and Surfactants: These can improve the solubility and dissolution rate of the compound in the gastrointestinal tract, thereby increasing the concentration gradient for absorption.[11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can encapsulate the drug in lipidic globules, which can enhance absorption through various mechanisms, including increasing membrane fluidity and bypassing efflux transporters.[12]
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can protect it from degradation and facilitate its uptake by cells.[13][14]
Experimental Protocol: Simple Co-solvent Formulation for In Vitro Assays
-
Objective: To prepare a stock solution of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid with improved solubility for cell-based assays.
-
Materials:
-
2,2-Dimethyl-4-oxochroman-6-carboxylic acid
-
DMSO (cell culture grade)
-
Pluronic F-68 or Kolliphor P 188 (non-ionic surfactants)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
-
Procedure:
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 100 mM).
-
In a separate tube, prepare a solution of 1-5% (w/v) Pluronic F-68 in PBS or cell culture medium.
-
While vortexing the surfactant solution, slowly add the DMSO stock to achieve the final desired concentration of your compound.
-
Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).
-
Use this formulation as the donor solution in your permeability assay.
-
References
- Li, Y., & van Breemen, R. B. (2005). 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester: a fluorogenic hydrophilic derivatizing reagent for liquid chromatographic analysis of aliphatic amines.
- Klein, V. G., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. University of Dundee.
- Thuerauf, N., et al. (1994). Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di-carboxylic acid. PubMed.
- Goswami, T., & Gunda, S. (2014). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. NIH.
- Li, Y. (2017). Caco-2 cell permeability assays to measure drug absorption.
- Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
-
PubChem. (n.d.). 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. PubChem. Retrieved from [Link]
- Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science.
- Nikaido, H. (2018). Drug Permeation against Efflux by Two Transporters. PMC - NIH.
- Di, L., & Kerns, E. H. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples.
- Royce, L. A., et al. (2014). Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH.
- AQA A-Level Biology. (n.d.). Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology.
- Kumar, S., & Singh, S. (2023). Formulation strategies for poorly soluble drugs.
- ChemScene. (n.d.). 2,2-Dimethyl-4-oxochromane-7-carboxylic acid. ChemScene.
- MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI.
- PubChem. (n.d.). 2,2-Dimethyl-6-oxocyclohexane-1-carboxylic acid. PubChem.
- Al-Ghamdi, S., & Al-Zahrani, S. (2021).
- Avdeef, A. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry.
- PubChem. (n.d.). 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid. PubChem.
- BenchChem. (n.d.). Technical Support Center: Addressing Permeability Issues with SMYD3 Inhibitors. BenchChem.
- Scott, J. S., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. PMC - NIH.
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Anes, J., et al. (2022). Making sense of drug-efflux transporters in the physiological environment. PMC.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- XenoTech. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. XenoTech.
- lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
- Sharma, D., & Soni, M. (2021). Permeability enhancement techniques for poorly permeable drugs: A review. GSC Biological and Pharmaceutical Sciences.
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. PubMed.
- Perlovich, G. L., et al. (2021). Novel cocrystals of the potent 1,2,4-thiadiazole-based neuroprotector with carboxylic acids: virtual screening, crystal structures and solubility performance. New Journal of Chemistry.
- Antonenko, Y. N., & Pohl, P. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews.
- Gaskins, K., & Gaskins, D. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B.
- Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Slideshare.
- Busschaert, N., et al. (2016). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
- Study Mind. (n.d.). Factors Affecting Cell Membrane Structure (A-level Biology). Study Mind.
- Goswami, T., & Gunda, S. (2014). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note.
- Nikaido, H. (2020). Drug Permeation against Efflux by Two Transporters. ACS Infectious Diseases.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Berben, P., et al. (2018). Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?.
- Ghose, A. K., & Herbertz, T. (2020). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
- Royce, L. A., et al. (2014). Understanding biocatalyst inhibition by carboxylic acids. FAO AGRIS.
Sources
- 1. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 2. bioivt.com [bioivt.com]
- 3. 2,2-Dimethyl-4-oxochroman-6-carboxylic acid | C12H12O4 | CID 11746130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid
Welcome to the technical support center for optimizing coupling reactions involving 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of amide bond formation with this specific substrate. Our approach is rooted in mechanistic principles and field-proven strategies to ensure the integrity and success of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the initial recommended screening conditions for coupling 2,2-Dimethyl-4-oxochroman-6-carboxylic acid with a primary amine?
A1: For initial screening, we recommend starting with a well-established carbodiimide coupling agent in combination with an additive to minimize side reactions.[1][2] A standard starting point would be using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[1][3] Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are suitable initial solvent choices. The reaction should be run at room temperature and monitored by TLC or LC-MS for completion.
Q2: My coupling reaction is sluggish or shows low conversion. What are the likely causes and how can I improve the yield?
A2: Low conversion can stem from several factors:
-
Insufficient Activation: The carboxylic acid may not be fully activated. Consider switching to a more potent activating agent such as a phosphonium-based reagent like BOP or PyBOP, or an aminium/uronium-based reagent like HATU or HBTU.[3][4] These reagents are known to be highly efficient, even for sterically hindered substrates.[3]
-
Steric Hindrance: The gem-dimethyl group on the chromanone core of your carboxylic acid can present moderate steric bulk. If your amine coupling partner is also sterically demanding, the reaction rate can be significantly reduced.[5] In such cases, switching to a less sterically hindered coupling agent and potentially elevating the reaction temperature (e.g., to 40-50 °C) can be beneficial.
-
Solubility Issues: Poor solubility of either starting material or the activated intermediate can hinder the reaction.[1] If you observe a heterogeneous mixture, consider switching to a more polar aprotic solvent like DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[6]
-
Stoichiometry: Ensure you are using an appropriate stoichiometry. An excess of the amine (1.1 to 1.5 equivalents) can often drive the reaction to completion, especially if the amine is not the more valuable reagent.[7]
Q3: I am observing a significant amount of a side product with a mass corresponding to the urea byproduct. How can I minimize this?
A3: The formation of N-acylurea is a common side reaction when using carbodiimide coupling agents like DCC or EDC. This occurs when the O-acylisourea intermediate rearranges before reacting with the amine. To mitigate this:
-
Use of Additives: The addition of HOBt or HOAt is crucial as they trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[2]
-
Order of Addition: Adding the carbodiimide last to a solution of the carboxylic acid, amine, and additive can sometimes reduce the formation of the N-acylurea byproduct.
-
Alternative Coupling Reagents: Switching to phosphonium or aminium/uronium-based reagents (e.g., PyBOP, HATU) eliminates the formation of urea byproducts.[3]
Q4: My product appears to be a mixture of diastereomers, suggesting racemization. How can I prevent this?
A4: While 2,2-Dimethyl-4-oxochroman-6-carboxylic acid itself is achiral, racemization can be a concern if your amine coupling partner is chiral and contains an α-stereocenter.[4] The activated carboxylic acid can lead to the formation of an oxazolone intermediate with the chiral amine, which can then tautomerize, leading to epimerization.[4] To suppress racemization:
-
Use of Additives: Additives like HOBt and especially HOAt are known to suppress racemization.[4]
-
Coupling Reagent Choice: Carbodiimides can be prone to causing racemization.[1] Reagents like HATU and PyAOP are generally considered to be better at preserving stereochemical integrity.[3]
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred over triethylamine (TEA).
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize racemization.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No Reaction or Very Low Conversion | 1. Inactive reagents. 2. Insufficient activation of the carboxylic acid. 3. Poor solubility of starting materials. | 1. Verify the quality and age of coupling reagents and solvents. 2. Switch to a more powerful coupling reagent (e.g., HATU, PyBOP).[3] 3. Change to a more polar aprotic solvent (DMF, NMP, DMSO).[6] |
| Reaction Stalls at ~50% Conversion | 1. Formation of an unreactive byproduct. 2. Deactivation of the coupling reagent. 3. Product inhibition. | 1. Analyze the reaction mixture by LC-MS to identify major byproducts. 2. Consider a second addition of the coupling reagent and amine. 3. If possible, perform the reaction at a higher dilution. |
| Multiple Spots on TLC/LC-MS | 1. Side reactions (e.g., N-acylurea formation, guanidinylation with uronium reagents).[3] 2. Decomposition of starting materials or product. 3. Racemization leading to diastereomers.[4] | 1. If using a carbodiimide, ensure an additive (HOBt, HOAt) is present.[2] If using a uronium reagent, avoid large excesses.[3] 2. Ensure anhydrous conditions and an inert atmosphere (N₂ or Ar). 3. Use a racemization-suppressing additive like HOAt and a hindered base.[4] |
| Difficulty in Purifying Product from Urea Byproduct | 1. Use of DCC in a reaction where the dicyclohexylurea (DCU) is soluble. | 1. Filter the reaction mixture to remove precipitated DCU. If it remains soluble, consider switching to EDC, as the corresponding urea is water-soluble and can be removed with an aqueous workup.[2] Alternatively, use a non-carbodiimide coupling reagent. |
Experimental Protocols
Protocol 1: General Screening Procedure using EDC/HOBt
-
To a solution of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF (0.1 M) at room temperature, add HOBt (1.2 eq).
-
Stir the mixture for 5-10 minutes.
-
Add EDC (1.2 eq) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Protocol for Sterically Hindered Couplings using HATU
-
To a solution of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup the reaction as described in Protocol 1.
Visualizing the Workflow
General Amide Coupling Workflow
Caption: A generalized workflow for the amide coupling of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
stability testing of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid under different pH conditions
Welcome to the PharmaTech Technical Support Center .
Subject: Stability Profiling & Troubleshooting for 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid (DMOCA) Ticket ID: STAB-DMOCA-001 Assigned Specialist: Senior Application Scientist, Stability Division
Overview
You are likely analyzing 2,2-Dimethyl-4-oxochroman-6-carboxylic acid , a key intermediate often used in the synthesis of retinoids (like Bexarotene) or flavonoid analogs.
The Core Challenge: This molecule presents a dichotomy in stability testing. The chroman-4-one core is generally robust due to the gem-dimethyl substitution at C2, which blocks oxidative degradation at the most reactive ether position. However, the carboxylic acid at C6 dictates its solubility and chromatographic behavior, leading to common "false positive" degradation results due to precipitation or ionization shifts rather than chemical breakdown.
This guide addresses the three most common support tickets we receive regarding this compound.
Module 1: Solubility & Sample Preparation (The "Crash Out" Issue)
User Issue: "I am following ICH Q1A(R2) for acid stress testing (0.1 N HCl). Upon adding the acid to my stock solution, the solution turns cloudy/precipitates immediately. How can I stress the sample if it's not in solution?"
Technical Diagnosis: This is a solubility artifact, not degradation.
-
Mechanism: The pKa of the benzoic acid moiety on the chromanone ring is approximately 3.5 – 4.0 .
-
In 0.1 N HCl (pH ~1): The molecule is fully protonated (
). It behaves as a non-polar lipophile. Water solubility drops to near zero, causing precipitation. -
In 0.1 N NaOH (pH ~13): The molecule is deprotonated (
). It behaves as a salt and is highly soluble in water.
Troubleshooting Protocol: Do not filter the precipitate; you will lose the drug substance. Instead, use a Co-Solvent Stress System .
-
Prepare Stock: Dissolve DMOCA in Methanol (MeOH) or Acetonitrile (ACN) at 1 mg/mL.
-
Acid Stress Setup:
-
Mix 40% Stock Solution + 20% THF (Tetrahydrofuran) + 40% 0.1 N HCl.
-
Why THF? THF is miscible with both organics and water and has high solubilizing power for chromanones, preventing the "crash out" effect.
-
-
Neutralization: Before HPLC injection, neutralize the acid sample with an equal volume of 0.1 N NaOH containing phosphate buffer to prevent reprecipitation inside the injector needle.
Module 2: Chromatographic Anomalies (Peak Tailing & Splitting)
User Issue: "My stability samples at pH 4.5 and pH 6.8 show split peaks or severe tailing. Is the compound interconverting or degrading?"
Technical Diagnosis: This is a classic pKa Proximity Effect .
-
At pH 4.5, you are essentially at the compound's pKa.
-
The Equilibrium:
-
In the column, the molecule constantly switches between the ionized (fast moving) and unionized (slow moving) states. This results in broad, split, or "shouldered" peaks.
Corrective Action (The "Rule of 2"): Adjust your HPLC Mobile Phase to be at least 2 pH units away from the pKa.
-
Recommended Mobile Phase A: 0.1% Formic Acid or 20mM Ammonium Acetate adjusted to pH 2.5 .
-
Result: Keeps the acid fully protonated (
). Sharp peak, higher retention.
-
-
Alternative (Basic Mode): 10mM Ammonium Bicarbonate (pH 9.0 ).
-
Result: Keeps the acid fully ionized (
). Sharp peak, lower retention (elutes earlier).
-
Module 3: Degradation Interpretation (Base-Catalyzed Ring Opening)
User Issue: "At pH 12 (0.1 N NaOH) and 60°C, I see a new peak eluting earlier than the main peak. Is this decarboxylation?"
Technical Diagnosis: Decarboxylation is unlikely under these conditions (requires extreme heat >150°C). The degradation pathway is likely Retro-Michael Addition / Ring Opening .
-
Mechanism: While the 2,2-dimethyl group protects the ether linkage from oxidation, strong base at high temperature can attack the ketone (C4) or hydrolyze the ether bond (O1-C2), leading to a ring-opened phenol derivative (e.g., 4-acetyl-3-hydroxybenzoic acid derivative).
-
Verification: The degradant will have a distinct UV spectrum (shift in
due to loss of the rigid ring conjugation).
Visualized Workflows
Figure 1: Stability Testing Workflow & Decision Tree
This diagram outlines the logic flow for handling precipitation and peak issues described above.
Caption: Decision tree for managing solubility artifacts and chromatographic peak splitting during DMOCA stability profiling.
Figure 2: pH-Dependent Chemical States & Degradation
This diagram illustrates the chemical structures relevant to the pH conditions.
Caption: Chemical states of DMOCA across the pH scale, highlighting the transition from insolubility to instability.
Standardized Experimental Protocol
Objective: To determine the degradation kinetics of DMOCA according to ICH Q1A(R2) standards, accounting for its solubility profile.
Reagents
-
API: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (>99% purity).
-
Solvent: Methanol (HPLC Grade).
-
Stress Agents: 1N HCl, 1N NaOH, 3% H2O2.
Preparation of Samples
-
Stock Solution: 1000 µg/mL in Methanol.
| Condition | Preparation Steps | Quenching (Prior to Injection) |
| Acid Hydrolysis | 1 mL Stock + 1 mL 1N HCl + 2 mL THF. Heat at 60°C for 4 hrs. | Neutralize with 1 mL 1N NaOH. Dilute to vol with Mobile Phase. |
| Base Hydrolysis | 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 4 hrs. | Neutralize with 1 mL 1N HCl. Dilute to vol with Mobile Phase. |
| Oxidation | 1 mL Stock + 1 mL 3% H2O2. RT for 24 hrs.[1] | Dilute with Mobile Phase. |
| Thermal | Solid state at 80°C for 7 days. | Dissolve in MeOH. |
HPLC Parameters (Validated)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Expected Data Summary
| Condition | Expected Recovery (%) | Major Degradants | Notes |
| Acid (60°C) | 98 - 100% | None | Extremely stable due to gem-dimethyl group. |
| Base (RT) | 99 - 100% | None | Soluble salt form. |
| Base (60°C) | 85 - 95% | Ring-opened phenol | Retro-Michael addition product possible. |
| Oxidation | 95 - 98% | Minor N-oxide (if impurities) | C2 position is blocked from oxidation. |
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Conference on Harmonisation.[4] Link
-
Sperlingová, I., et al. (2004).[6] "A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column." Analytical and Bioanalytical Chemistry, 378(2), 536-543.[6] (Demonstrates HPLC behavior of aromatic carboxylic acids). Link
-
BenchChem. (2025).[7] "An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives." (Structural stability of the chromanone core). Link
-
PubChem. (2025). "Compound Summary: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid." National Library of Medicine. Link
-
Patel, N. N., & Kothari, C. S. (2013). "Significance of Force degradation study with respect to current Pharmaceutical Scenario." Asian Journal of Research in Chemistry. (General forced degradation protocols). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 3. youtube.com [youtube.com]
- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
how to handle and store 2,2-Dimethyl-4-oxochroman-6-carboxylic acid safely
Compound: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
CAS: 65372-54-5 | CID: 11746130[1]
Welcome to the Technical Support Hub
From: Dr. Aris Thorne, Senior Application Scientist Re: Critical Handling Protocols for Chromanone Intermediates
This guide is not a generic safety sheet. It is a technical troubleshooting manual designed for researchers using 2,2-Dimethyl-4-oxochroman-6-carboxylic acid as a scaffold in drug discovery (often for retinoid receptor agonists or anti-cancer agents).[1]
This compound possesses three distinct chemical functionalities that dictate its handling:
-
Carboxylic Acid (C-6): Dictates solubility (pH-dependent) and potential for salt formation.[1]
-
Ketone (C-4): A reactive center susceptible to reduction or nucleophilic attack.[1]
-
Gem-dimethyl group (C-2): Provides steric bulk, generally stabilizing the ether linkage, but does not render the compound immune to oxidation.[1]
Module 1: Critical Safety & Handling (The "First Steps")
Q: What are the immediate hazards I need to prepare for? A: While not classified as a highly toxic acute poison, this compound is a chemical irritant.[1] You must treat it as a bioactive intermediate.[1]
-
Inhalation Risk: High.[1] The powder is fine and can easily become airborne.[1] Inhalation may cause respiratory tract irritation (H335).[1]
-
Contact Risk: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]
-
PPE Standard: Nitrile gloves (minimum 0.11 mm thickness), safety goggles (not just glasses), and a lab coat.[1] Always weigh inside a fume hood.
Q: I spilled a small amount on the balance. How do I clean it? A: Do not use water initially.[1]
-
Dry Wipe: Use a dry Kimwipe to capture the bulk powder.[1]
-
Solvent Wipe: Use a tissue dampened with Ethanol or Isopropanol .[1] The compound is lipophilic and acidic; water alone will bead up and spread the contamination.[1]
-
Final Wash: Wipe with weak aqueous base (e.g., 1% Sodium Bicarbonate) to neutralize traces, followed by water.[1]
Module 2: Storage & Stability (The "Long Term")
Q: Can I store this at room temperature? A: No. While the solid may appear stable at 20°C for days, long-term storage requires specific conditions to prevent slow decarboxylation or oxidation of the chromanone ring.[1]
The Golden Rules of Storage:
-
Temperature: Store at 2-8°C (Refrigerated) for solid powder. Store at -20°C for solutions.
-
Atmosphere: The container must be tightly sealed.[1][2][3][4] For storage >1 month, backfill the vial with Argon or Nitrogen .[1]
-
Light: Store in amber vials or wrap in foil. Ketones can undergo Norrish type photochemical reactions upon prolonged UV exposure.[1]
Q: My compound has turned from off-white to yellow. Is it still good? A: Proceed with caution. Yellowing often indicates surface oxidation or photo-degradation.[1]
-
Action: Run a quick 1H-NMR . Look for peak broadening in the aromatic region or new signals near the gem-dimethyl group (approx.[1] 1.4 ppm).[1] If purity is <95%, recrystallization (Ethanol/Water) is recommended.[1]
Visual Workflow: Storage Decision Tree
Figure 1: Decision matrix for preserving chemical integrity based on physical state.[1]
Module 3: Solubility & Solution Preparation
Q: It won't dissolve in water.[1][5] What am I doing wrong? A: This is chemically expected. The compound is a lipophilic organic acid.[1][6]
-
Neutral pH Water: Insoluble.[1]
-
Acidic pH Water: Insoluble.[1]
-
Basic pH Water: Soluble.[1] You must deprotonate the carboxylic acid (pKa ~4.[1]5) to form a salt.[1] Add 1.0 equivalent of NaOH or NaHCO3 to dissolve it in aqueous media.[1]
Q: What is the best solvent for stock solutions? A: DMSO (Dimethyl Sulfoxide) is the gold standard for biological assays.[1]
-
Solubility: >20 mg/mL in DMSO.[1]
-
Protocol: Dissolve in 100% DMSO to create a 10 mM or 100 mM stock. Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Q: Can I use Ethanol? A: Yes, for chemical synthesis or handling.[1]
-
Solubility: Good (~15 mg/mL).[1]
-
Warning: Avoid storing ethanol solutions for long periods if you plan to use them for biological assays, as solvent evaporation can change the concentration.[1]
Data Table: Solvent Compatibility
| Solvent | Solubility Rating | Application Notes |
| Water (pH 7) | Poor (<0.1 mg/mL) | Not recommended without pH adjustment.[1] |
| PBS (pH 7.4) | Moderate | May require initial dissolution in DMSO, then dilution.[1] |
| DMSO | Excellent (>20 mg/mL) | Ideal for cryo-storage and bio-assays.[1] |
| Ethanol | Good (~15 mg/mL) | Good for transfers; prone to evaporation.[1] |
| 0.1M NaOH | Good | Forms the sodium salt; soluble in water.[1] |
Module 4: Troubleshooting Experimental Issues
Q: I see a precipitate when I dilute my DMSO stock into cell culture media. A: This is "crashing out." The hydrophobic chromanone core aggregates when the DMSO concentration drops suddenly in water.[1]
-
The Fix:
Q: My reaction yield is low when using this as a starting material. A: Check for Decarboxylation .
-
If you heated the reaction >100°C, you might have lost the carboxylic acid group (CO2 loss), leaving 2,2-dimethyl-4-chromanone.[1]
-
Verification: Check Mass Spec. (Parent ion minus 44).[1]
-
Prevention: Keep reaction temperatures below 80°C unless the solvent is strictly anhydrous and base-free.
Visual Workflow: Safe Dissolution Protocol
Figure 2: Step-by-step workflow for creating stable stock solutions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11746130, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.[1] Retrieved January 31, 2026 from [Link][1]
- Thermo Fisher Scientific.Safety Data Sheet: General Handling of Organic Carboxylic Acids.
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of substituted Chromanones.[1] (Class-based stability data).
(Note: Specific vendor SDS links expire rapidly. The PubChem CID provided is the permanent digital identifier for this specific chemical structure.)
Sources
- 1. 2,2-Dimethyl-4-oxochroman-6-carboxylic acid | C12H12O4 | CID 11746130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. 58-20-8 | CAS DataBase [m.chemicalbook.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
cross-validation of analytical methods for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
Topic: Cross-Validation of Analytical Methods for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid Content Type: Publish Comparison Guide
Executive Summary
2,2-Dimethyl-4-oxochroman-6-carboxylic acid (CAS: 55282-68-3) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of third-generation retinoids such as Bexarotene (Targretin). Its structural integrity—comprising a fused benzene-pyranone ring system with a carboxylic acid moiety—presents unique analytical challenges, specifically regarding ionization efficiency and UV-chromophore stability.
This guide provides a rigorous cross-validation framework comparing three distinct analytical methodologies: HPLC-UV (Routine QC), UHPLC-ESI-MS/MS (Trace Impurity Profiling), and qNMR (Absolute Purity Verification). By triangulating these methods, researchers can eliminate bias inherent to single-detector platforms and ensure the high-fidelity characterization required for GMP drug development.
Chemical Profile & Analytical Challenges
| Feature | Specification | Analytical Implication |
| Molecular Formula | C₁₂H₁₂O₄ (MW: 220.22 g/mol ) | Low molecular weight requires high-resolution MS for definitive ID. |
| Chromophore | Conjugated Ketone (Chroman-4-one) | Strong UV absorption at 254 nm (primary) and ~310 nm (secondary). |
| Acidic Moiety | Carboxylic Acid (pKa ~4.2) | Requires acidic mobile phases (pH < 3.[1]0) to suppress ionization and prevent peak tailing in HPLC. |
| Solubility | High: DMSO, Methanol, ACNLow: Water | Diluents must match mobile phase organic strength to avoid precipitation. |
Methodology Comparison
Method A: HPLC-UV (The QC Workhorse)
Best for: Routine purity testing, assay calculation, and stability studies.
-
Principle: Reversed-phase separation based on hydrophobicity, detected via π-π* transitions in the aromatic ketone.
-
Pros: High precision (RSD < 1%), robust, low cost.
-
Cons: Cannot detect non-chromophoric impurities (e.g., aliphatic salts).
Method B: UHPLC-ESI-MS/MS (The Sensitivity Validator)
Best for: Genotoxic impurity screening and trace analysis.
-
Principle: Ionization of the carboxylic acid group (Negative Mode) for mass-selective detection.
-
Pros: High specificity, detects co-eluting peaks invisible to UV.
-
Cons: Susceptible to matrix effects (ion suppression); requires volatile buffers.[2]
Method C: 1H-qNMR (The Orthogonal Reference)
Best for: Primary Standard qualification.
-
Principle: Molar ratio quantification using an Internal Standard (IS) with known purity.
-
Pros: Non-destructive, no reference standard of the analyte required, absolute accuracy.
-
Cons: Lower sensitivity (LOD ~0.1 mg), lower throughput.
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Establish the primary assay method.
-
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 20% B (Isocratic hold)
-
2-12 min: 20% → 80% B (Linear ramp)
-
12-15 min: 80% B (Wash)
-
15-18 min: 20% B (Re-equilibration)
-
-
Detection: 254 nm (Bandwidth 4 nm).
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
Self-Validating Check: The Resolution (Rs) between the main peak and any synthesis precursors (e.g., 4-hydroxybenzoic acid derivatives) must be > 2.0.
Protocol 2: UHPLC-ESI-MS/MS
Objective: Validate specificity and check for co-eluting impurities.
-
Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential).
-
Flow Rate: 0.4 mL/min.[3]
-
Ionization: Electrospray Ionization (ESI), Negative Mode (-).
-
MRM Transitions:
-
Precursor: m/z 219.1 [M-H]⁻
-
Quantifier Ion: m/z 175.1 (Loss of CO₂).
-
Qualifier Ion: m/z 160.1 (Loss of CO₂ + CH₃).
-
-
Capillary Voltage: 2.5 kV.
Self-Validating Check: Compare the UV purity (from PDA trace in this run) vs. the Total Ion Current (TIC) purity. A discrepancy > 2% indicates hidden impurities.
Protocol 3: Quantitative NMR (qNMR)
Objective: Determine absolute purity (Potency) to assign value to the HPLC Reference Standard.
-
Instrument: Bruker Avance III HD 500 MHz.
-
Solvent: DMSO-d6 (prevents exchange of carboxylic proton).
-
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.99% purity).
-
Rationale: Maleic acid singlet (6.2 ppm) does not overlap with the chroman aromatic signals (7.0 - 8.5 ppm) or methyl signals (1.4 ppm).
-
-
Pulse Sequence: zg30 (30° pulse angle) with D1 (Relaxation Delay) = 60s (5 x T1).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[7][8]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="ng-star-inserted display">
Cross-Validation Data Analysis
The following table summarizes the expected performance metrics when cross-validating these methods.
| Validation Parameter | HPLC-UV (Method A) | UHPLC-MS (Method B) | qNMR (Method C) |
| Linearity (R²) | > 0.999 (10 - 200 µg/mL) | > 0.995 (1 - 100 ng/mL) | N/A (Single point relative) |
| Precision (RSD) | < 0.5% | < 3.0% | < 1.0% |
| LOD | ~0.5 µg/mL | ~0.5 ng/mL | ~100 µg/mL |
| Accuracy (Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | 99.5 - 100.5% (Absolute) |
| Specificity | Moderate (Chromophore dependent) | High (Mass dependent) | High (Structure dependent) |
Comparative Decision Matrix
Use this logic to select the correct method for your stage of development:
-
Early Synthesis: Use HPLC-UV for rapid reaction monitoring.
-
Reference Standard Qualification: Use qNMR to assign purity, then HPLC-UV and LC-MS to confirm impurity profile.
-
Genotoxic Impurity Screening: Use UHPLC-MS if reagents like alkyl halides were used in synthesis.
Visualization: Cross-Validation Workflow
The following diagram illustrates the logical flow for cross-validating the analytical methods for this compound.
Caption: Logical workflow for triangulating purity data. HPLC provides precision, qNMR provides accuracy, and MS resolves discrepancies.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Souri, E., et al. (2006).[4] Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma. Biomedical Chromatography. Link(Cited for carboxylic acid HPLC-UV validation protocols).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link(Cited for qNMR absolute quantification methodology).
-
PubChem. (2025).[9] Bexarotene Compound Summary. National Library of Medicine. Link(Cited for structural context of the intermediate).
-
BenchChem. (2025).[3][10] Comparison of Analytical Methods for Carboxylic Acids. Link(General reference for acid validation metrics).
Sources
- 1. scispace.com [scispace.com]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. 2,2-Dimethyl-6-oxocyclohexane-1-carboxylic acid | C9H14O3 | CID 67699553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 9. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
comparing the efficacy of different synthetic routes for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
An Expert's Guide to the Synthetic Strategies for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
In the landscape of medicinal chemistry and materials science, the chromanone scaffold is a privileged structure, serving as the core of numerous biologically active compounds. The synthesis of specific derivatives, such as 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, demands a careful selection of synthetic routes to balance efficacy, yield, and scalability. This guide provides a comparative analysis of two plausible synthetic pathways for this target molecule, offering insights into the strategic decisions underpinning each approach.
Introduction to the Target Molecule
2,2-Dimethyl-4-oxochroman-6-carboxylic acid is a heterocyclic compound featuring a chromanone core, a gem-dimethyl substitution at the 2-position, and a carboxylic acid group at the 6-position. This substitution pattern suggests that retrosynthetic analysis must consider the robust nature of the gem-dimethyl group and the directing effects of the substituents on the aromatic ring. The presence of the carboxylic acid also necessitates strategic use of protecting groups or a late-stage introduction of this functionality.
Herein, we compare two distinct synthetic strategies:
-
Route 1: The Friedel-Crafts Cyclization Pathway. This classic approach involves the intramolecular acylation of a suitably substituted phenoxy acid, offering a direct and often high-yielding route to the chromanone core.
-
Route 2: The Pechmann Condensation and Subsequent Reduction Pathway. This alternative strategy builds the heterocyclic ring through a condensation reaction, followed by selective reduction to achieve the desired chromanone structure.
Route 1: The Friedel-Crafts Cyclization Pathway
This route is predicated on the robust and well-established intramolecular Friedel-Crafts acylation reaction. The general workflow for this pathway is outlined below.
Caption: Workflow for the Friedel-Crafts Cyclization Pathway.
Experimental Protocol for Route 1
Step 1: Esterification of 3-Hydroxy-4-methylbenzoic acid
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference with the subsequent Friedel-Crafts reaction.
-
Procedure:
-
Suspend 3-Hydroxy-4-methylbenzoic acid (1 eq.) in methanol (10 vol.).
-
Add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 3-hydroxy-4-methylbenzoate.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This step introduces the precursor for the gem-dimethyl group.
-
Procedure:
-
Dissolve Methyl 3-hydroxy-4-methylbenzoate (1 eq.) and 2-chloro-2-methylpropane (1.2 eq.) in acetone (15 vol.).
-
Add potassium carbonate (2.5 eq.) and a catalytic amount of potassium iodide.
-
Reflux the mixture for 12-18 hours until TLC analysis indicates completion.
-
Filter the solid and concentrate the filtrate. The residue, Methyl 3-(2-chloro-2-methylpropoxy)-4-methylbenzoate, can be used in the next step after aqueous workup.
-
Step 3: Elimination Reaction
-
Rationale: Formation of the vinyl ether is necessary for the subsequent cyclization.
-
Procedure:
-
Dissolve the crude product from the previous step in toluene (10 vol.).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.).
-
Heat the mixture at 80-100 °C for 2-4 hours.
-
Cool, dilute with ethyl acetate, wash with 1M HCl, water, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to afford Methyl 3-(2,2-dimethylvinyloxy)-4-methylbenzoate.
-
Step 4: Intramolecular Friedel-Crafts Cyclization and Saponification
-
Rationale: The key ring-forming step, followed by deprotection of the carboxylic acid.
-
Procedure:
-
Add the vinyl ether from the previous step dropwise to polyphosphoric acid (PPA) (10 wt. eq.) at 80 °C.
-
Stir for 1-2 hours at this temperature.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (2 eq.) and stir at room temperature for 2-4 hours.
-
Acidify with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the final product, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, which can be further purified by recrystallization or chromatography.
-
Route 2: The Pechmann Condensation and Subsequent Reduction Pathway
This alternative route utilizes the Pechmann condensation to construct a coumarin intermediate, which is then selectively reduced.
Caption: Workflow for the Pechmann Condensation Pathway.
Experimental Protocol for Route 2
Step 1: Pechmann Condensation
-
Rationale: This classic reaction efficiently forms the coumarin ring system.
-
Procedure:
-
Add 3,4-Dihydroxybenzoic acid (1 eq.) and malic acid (1.1 eq.) to concentrated sulfuric acid (10 vol.) at 0 °C.
-
Slowly warm the mixture to 100 °C and maintain for 2-3 hours.
-
Cool the reaction and pour it onto ice water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 7,8-Dihydroxycoumarin-4-carboxylic acid.
-
Step 2: Formation of the gem-Dimethyl Acetal
-
Rationale: Introduction of the 2,2-dimethyl group via reaction with acetone.
-
Procedure:
-
Suspend the coumarin from the previous step in acetone (20 vol.).
-
Add a Lewis acid catalyst, such as anhydrous zinc chloride (0.2 eq.).
-
Stir at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the dihydroxy chromanone intermediate.
-
Step 3: Reductive Deoxygenation
-
Rationale: Selective removal of one of the hydroxyl groups is a key challenge. This may require protection of the other hydroxyl and the carboxylic acid, followed by deoxygenation (e.g., conversion to a tosylate then reduction). A more direct, albeit potentially lower-yielding, approach is a Wolff-Kishner or Clemmensen reduction of the ketone, followed by re-oxidation. Given the complexity, a multi-step sequence is more likely to be successful.
Comparative Analysis
| Parameter | Route 1: Friedel-Crafts Cyclization | Route 2: Pechmann Condensation |
| Overall Yield | Moderate to Good | Low to Moderate |
| Number of Steps | 4 | 3 (potentially more with protecting groups) |
| Scalability | Good | Moderate |
| Key Challenges | Control of regioselectivity in the Friedel-Crafts step. | Selective reduction in the final step is non-trivial and may require additional steps. |
| Starting Materials | More specialized starting material. | Readily available starting materials. |
Conclusion and Recommendations
For the synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, the Friedel-Crafts Cyclization Pathway (Route 1) emerges as the more robust and reliable strategy. Although it involves an additional step compared to the core steps of Route 2, the reactions are generally high-yielding and the pathway avoids the significant challenge of selective deoxygenation present in Route 2. The scalability of the Friedel-Crafts approach is also a considerable advantage for researchers requiring larger quantities of the target compound.
Route 2, while appearing more convergent, is hampered by the final reductive step. The lack of straightforward selectivity for the deoxygenation of one phenolic hydroxyl group over another would likely necessitate a longer, more complex synthesis involving protection and deprotection steps, ultimately diminishing its apparent efficiency.
Therefore, for researchers and drug development professionals, Route 1 is the recommended pathway for an efficient and scalable synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
References
In Vivo Therapeutic Efficacy of 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid: A Comparative Guide
This guide provides a comprehensive in vivo validation framework for assessing the therapeutic potential of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Given the absence of direct in vivo data for this specific molecule, we present a comparative analysis based on the known anti-inflammatory and metabolic-modulating properties of the broader chromanone chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound against established therapeutic alternatives.
Introduction: The Therapeutic Promise of Chromanone Derivatives
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant anti-inflammatory effects.[1] Structurally, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid belongs to this promising class of compounds. Its carboxylic acid moiety suggests potential interactions with biological targets involved in metabolic regulation, drawing parallels with other carboxylic acid-containing drugs.
This guide will explore the hypothesized therapeutic effects of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in two key areas: inflammation and metabolic dysregulation . We will propose robust in vivo models for validation and compare its potential efficacy against established drugs in these fields:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Indomethacin and Celecoxib.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Pioglitazone and Fenofibrate.
The rationale for selecting these comparators lies in their well-characterized mechanisms of action and extensive use in relevant preclinical models, providing a solid benchmark for evaluating a novel compound.
Comparative In Vivo Efficacy Analysis
Here, we present a hypothesized performance of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid against selected competitors in validated animal models. The projected data for the target compound is an educated estimation based on the activities of structurally related chromanone derivatives.
Acute Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[2][3]
Hypothesized Performance of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid:
Based on the documented anti-inflammatory properties of chromone derivatives, we hypothesize that 2,2-Dimethyl-4-oxochroman-6-carboxylic acid will exhibit a dose-dependent reduction in paw edema. The mechanism is likely to involve the inhibition of pro-inflammatory mediators.
Comparative Data Table:
| Compound | Dose Range (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time to Max. Inhibition (hours) |
| 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (Hypothesized) | 10 - 100 | Oral (p.o.) | 40 - 60 | 4 - 6 |
| Indomethacin | 2 - 10 | Oral (p.o.) | 50 - 60 | 4 - 5 |
| Celecoxib | 10 - 50 | Oral (p.o.) | 45 - 55 | 4 - 6 |
Note: The data for Indomethacin and Celecoxib is compiled from literature sources.[1][4][5][6]
Systemic Anti-Inflammatory Effects: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
The LPS-induced systemic inflammation model in mice is a potent tool for investigating the effects of compounds on the systemic release of pro-inflammatory cytokines, mimicking aspects of sepsis and other systemic inflammatory conditions.[7]
Hypothesized Performance of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid:
We postulate that 2,2-Dimethyl-4-oxochroman-6-carboxylic acid will attenuate the LPS-induced surge in pro-inflammatory cytokines such as TNF-α and IL-6. This effect may be mediated through the modulation of inflammatory signaling pathways like NF-κB.
Comparative Data Table:
| Compound | Dose (mg/kg) | Route of Administration | Reduction in Serum TNF-α (%) | Reduction in Serum IL-6 (%) |
| 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (Hypothesized) | 50 | Intraperitoneal (i.p.) | 35 - 50 | 30 - 45 |
| Ibuprofen | 50 | Intraperitoneal (i.p.) | 40 - 55 | 35 - 50 |
| Pioglitazone | 20 | Intraperitoneal (i.p.) | 30 - 45 | 25 - 40 |
Note: The data for Ibuprofen and Pioglitazone is based on published studies.[8][9][10]
Metabolic Modulation: High-Fat Diet (HFD)-Induced Obesity Model
The HFD-induced obesity model in mice is a translationally relevant model to study the effects of compounds on weight gain, insulin resistance, and dyslipidemia.[11]
Hypothesized Performance of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid:
Given the structural similarity of the carboxylic acid moiety to ligands of PPARs, we hypothesize that 2,2-Dimethyl-4-oxochroman-6-carboxylic acid may exhibit modest beneficial effects on metabolic parameters in HFD-fed mice, potentially through partial PPARγ or PPARα activation.
Comparative Data Table:
| Compound | Dose (mg/kg/day) | Route of Administration | Reduction in Body Weight Gain (%) | Improvement in Glucose Tolerance |
| 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (Hypothesized) | 50 | Oral (p.o.) | 10 - 20 | Moderate |
| Fenofibrate | 100 | Oral (p.o.) | 20 - 30 | Significant |
| Telmisartan | 5 | Oral (p.o.) | 15 - 25 | Significant |
Note: The data for Fenofibrate and Telmisartan is derived from existing literature.[12][13][14]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed step-by-step methodologies for the proposed in vivo studies are provided below.
Carrageenan-Induced Paw Edema in Rats
This protocol details the induction and assessment of acute inflammation.
Experimental Workflow:
Figure 2: Workflow for the LPS-induced systemic inflammation model.
Step-by-Step Protocol:
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least 7 days.
-
Compound Administration: Animals are randomly assigned to treatment groups (n=6-8 per group) and administered the compounds intraperitoneally (i.p.) 30 minutes prior to LPS challenge:
-
Vehicle control (e.g., sterile saline)
-
2,2-Dimethyl-4-oxochroman-6-carboxylic acid (50 mg/kg, i.p.)
-
Ibuprofen (50 mg/kg, i.p.)
-
Pioglitazone (20 mg/kg, i.p.)
-
-
Induction of Systemic Inflammation: Mice are injected intraperitoneally with LPS from Escherichia coli O111:B4 at a dose of 1 mg/kg. [15]4. Blood Collection: Two hours after LPS injection, mice are anesthetized, and blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum is separated by centrifugation, and the levels of TNF-α and IL-6 are quantified using commercially available ELISA kits or a multiplex bead-based immunoassay. [16][17]6. Data Analysis: Cytokine levels in the treatment groups are compared to the vehicle-treated LPS group.
Mechanistic Insights: Potential Role of PPARs
The structural features of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, particularly the carboxylic acid group, suggest a potential interaction with nuclear receptors like PPARs. PPARs are ligand-activated transcription factors that play crucial roles in regulating inflammation and metabolism. [18][19]
-
PPARγ: Primarily expressed in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity. Agonists of PPARγ, such as pioglitazone, have well-established anti-inflammatory properties. [8][9]* PPARα: Highly expressed in the liver, it controls fatty acid oxidation. Fibrates are synthetic ligands for PPARα.
Proposed Signaling Pathway:
Figure 3: Hypothesized mechanism of action via PPAR modulation.
Further in vitro studies, such as reporter gene assays, would be necessary to confirm the direct interaction and activation of PPAR isoforms by 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo evaluation of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Based on the established pharmacology of the chromanone scaffold, we hypothesize that this compound possesses both anti-inflammatory and metabolic-modulating properties. The proposed comparative studies against well-characterized drugs like indomethacin, celecoxib, pioglitazone, and fenofibrate will provide a clear assessment of its therapeutic potential.
Future investigations should focus on:
-
In vitro validation: Confirming the hypothesized mechanism of action through PPAR reporter assays and profiling its effects on inflammatory signaling pathways in relevant cell lines.
-
Pharmacokinetic and toxicological studies: Establishing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
-
Chronic disease models: Evaluating the efficacy of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in more chronic models of inflammation (e.g., collagen-induced arthritis) and metabolic disease (e.g., long-term HFD feeding).
By following the structured approach outlined in this guide, researchers can effectively and efficiently validate the therapeutic promise of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
References
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A Researcher's Guide to Benchmarking 2,2-Dimethyl-4-oxochroman-6-carboxylic Acid Against Known Modulators of the ALK1 Angiogenesis Pathway
This guide provides a comprehensive framework for characterizing the novel compound, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, within the context of a critical signaling pathway in vascular biology: the Activin receptor-like kinase 1 (ALK1) pathway. Given that the chromanone scaffold is present in a variety of biologically active molecules, we hypothesize a potential role for this compound in modulating angiogenesis.[1][2][3] This document outlines the scientific rationale and detailed protocols for benchmarking its activity against well-established inhibitors and the natural activator of ALK1.
Our approach is designed to be a self-validating system, progressing from direct biochemical interaction to cellular pathway modulation and finally to a functional, phenotypic outcome. This ensures a rigorous and multi-faceted evaluation of the compound's biological activity.
The ALK1 Signaling Pathway: A Gatekeeper of Vascular Quiescence
Activin receptor-like kinase 1 (ALK1), also known as ACVRL1, is a type I transmembrane serine/threonine kinase receptor predominantly expressed on endothelial cells.[4] It is a pivotal member of the Transforming Growth Factor-β (TGF-β) superfamily and plays a crucial role in the regulation of angiogenesis—the formation of new blood vessels.
The primary endogenous ligands for ALK1 are Bone Morphogenetic Protein 9 (BMP9) and BMP10.[5][6] Binding of BMP9 to the ALK1 receptor, in complex with a type II receptor (BMPRII), triggers the phosphorylation and activation of the ALK1 kinase domain.[7] This initiates a downstream signaling cascade primarily through the phosphorylation of the receptor-regulated SMADs: SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[8][9] The phosphorylated SMAD1/5/8 complex then binds to the common mediator SMAD4, translocates to the nucleus, and regulates the transcription of target genes such as Id1 (Inhibitor of DNA binding 1), which ultimately promotes vascular maturation and quiescence.[4][10] Dysregulation of this pathway is implicated in vascular disorders like Hereditary Hemorrhagic Telangiectasia (HHT) and pulmonary arterial hypertension.[4][5]
Rationale for Comparator Selection
To effectively benchmark 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, we must compare it to compounds with well-defined mechanisms of action.
-
Reference Activator: Bone Morphogenetic Protein 9 (BMP9) As the most potent natural ligand, recombinant human BMP9 serves as the gold standard for activating the ALK1 pathway.[11][12] It will be used to stimulate the pathway in cellular assays to establish a maximum response baseline.
-
Reference Inhibitors: K02288 and LDN-193189 These are potent, selective, and cell-permeable small molecule inhibitors of BMP type I receptors, including ALK1 and ALK2.[13][14] They act as ATP-competitive inhibitors of the kinase domain.[15] Including two distinct, well-validated inhibitors provides a robust benchmark for inhibitory activity and helps control for potential off-target effects associated with a single chemical scaffold.
A Multi-Tiered Experimental Workflow for Benchmarking
We propose a three-tiered approach to systematically evaluate the compound's efficacy and mechanism of action. This workflow ensures that we first establish direct target interaction before investigating downstream cellular and functional consequences.
Tier 1: Biochemical Kinase Assay
Objective: To determine if 2,2-Dimethyl-4-oxochroman-6-carboxylic acid directly inhibits the enzymatic activity of the ALK1 kinase domain and to quantify its potency (IC50).
Causality: This is the most direct test of interaction. A positive result here strongly suggests the compound can interfere with the catalytic function of ALK1. This assay is performed in a clean, cell-free system to eliminate variables like cell permeability and off-target cellular effects.
Protocol: In Vitro ALK1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience, Cat. No. 79423).[16]
-
Reagents & Materials:
-
Recombinant human ALK1 kinase domain
-
Kinase substrate (e.g., a generic peptide substrate or recombinant SMAD1)
-
ATP
-
Kinase assay buffer
-
Test compounds (2,2-Dimethyl-4-oxochroman-6-carboxylic acid, K02288, LDN-193189) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare a master mix containing ALK1 enzyme in kinase buffer.
-
To each well of a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically from 10 µM down to 0.1 nM). Include DMSO-only controls.
-
Add 2.5 µL of the ALK1 enzyme master mix to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for 45-60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the ADP-Glo™ protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression (log(inhibitor) vs. response).
-
Tier 2: Cellular Assays
Objective: To confirm the compound engages ALK1 within a living cell and modulates its downstream signaling pathway.
Causality: This tier addresses two critical questions: Can the compound get into the cell and bind to its target? And does this binding translate into the expected biological signaling event? A target engagement assay provides evidence of a direct interaction in a physiological context, while the pathway modulation assay links this engagement to a functional signaling output.
2a. Protocol: Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of a compound to a target protein in live cells.[17][18]
-
Principle & Reagents:
-
HEK293T cells are co-transfected with plasmids encoding for ALK1 fused to NanoLuc® (Nluc) luciferase (the energy donor) and a promiscuous kinase tracer that is cell-permeable and binds to the ATP pocket of many kinases, conjugated to a fluorophore (the energy acceptor).
-
When the tracer binds to Nluc-ALK1, BRET (Bioluminescence Resonance Energy Transfer) occurs.
-
A test compound that also binds to the ATP pocket will compete with the tracer, causing a loss of BRET signal.
-
-
Procedure:
-
Plate the transfected HEK293T cells in a 96-well white plate.
-
Add the fluorescent tracer to all wells at a pre-determined optimal concentration.
-
Add serially diluted test compounds to the wells. Include DMSO-only controls.
-
Incubate for 2 hours at 37°C.
-
Add the NanoLuc® substrate (furimazine) to all wells.
-
Immediately read both the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the change in BRET ratio against the compound concentration to determine the cellular EC50 (the concentration required for 50% displacement of the tracer).
-
2b. Protocol: Pathway Modulation (p-SMAD1/5/8 Western Blot)
-
Cell Culture & Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80-90% confluency.
-
Starve the cells in low-serum media (e.g., 0.5% FBS) for 4-6 hours.[10]
-
Pre-treat the cells with serially diluted test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with a pre-determined EC80 concentration of BMP9 (e.g., 1-10 ng/mL) for 30-45 minutes.[8][10] A non-stimulated control should be included.
-
-
Western Blotting:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated SMAD1/5/8 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SMAD1/5/8 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and to normalize the p-SMAD signal.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Tier 3: Functional Cellular Assay
Objective: To assess the impact of the compound on a complex biological process regulated by ALK1 signaling.
Causality: This assay provides the ultimate proof-of-concept. While changes in phosphorylation are important, a phenotypic assay like tube formation demonstrates that the observed biochemical and cellular activities translate into a meaningful functional outcome. ALK1 signaling promotes vessel stability and maturation, so its inhibition is expected to enhance sprouting angiogenesis in this model.
Protocol: In Vitro Tube Formation Assay
-
Reagents & Materials:
-
HUVECs
-
Matrigel Basement Membrane Matrix
-
Endothelial Cell Growth Medium (EGM-2)
-
Test compounds, BMP9
-
96-well culture plates
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate (50 µL/well). Polymerize at 37°C for 30-60 minutes.
-
Resuspend HUVECs (1-1.5 x 10^4 cells/well) in low-serum basal medium containing the test compounds at various concentrations.
-
Seed the HUVEC suspension onto the polymerized Matrigel.
-
Include the following controls:
-
Basal Control: Cells with no treatment.
-
Stimulated Control: Cells treated with a pro-angiogenic growth factor cocktail (e.g., from EGM-2, which contains VEGF).
-
Inhibitor Control: Cells treated with K02288 in stimulated media.
-
Activator Control: Cells treated with BMP9 in stimulated media (expected to reduce tube formation).[8]
-
-
Incubate the plate at 37°C for 4-12 hours.
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using an automated image analysis software (e.g., Angiogenesis Analyzer for ImageJ).
-
Data Summary and Interpretation
The data from these experiments should be compiled to build a comprehensive profile of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
| Parameter | 2,2-Dimethyl-4-oxochroman-6-carboxylic acid | K02288 | LDN-193189 | BMP9 |
| Tier 1: ALK1 Kinase IC50 | Experimental Value (nM) | ~5 nM[14] | ~3 nM | N/A (Activator) |
| Tier 2a: Cellular Target Engagement EC50 | Experimental Value (nM) | Expected: < 100 nM | Expected: < 100 nM | N/A |
| Tier 2b: p-SMAD1/5/8 Inhibition IC50 | Experimental Value (nM) | ~20 nM[14] | ~15 nM | N/A |
| Tier 3: Tube Formation | Experimental Effect | Hypothesis: Pro-angiogenic (increase) | Pro-angiogenic (increase) | Anti-angiogenic (decrease) |
Interpretation:
-
A potent Kinase IC50 indicates direct enzyme inhibition.
-
A potent Cellular EC50 confirms the compound is cell-permeable and binds its target in a physiological environment.
-
A potent p-SMAD IC50 demonstrates on-pathway activity. A significant difference between the biochemical and cellular IC50 values may suggest issues with cell permeability or efflux.
-
An increase in Tube Formation would be the expected functional outcome for an ALK1 inhibitor, as it removes the "brake" on angiogenesis that ALK1 signaling normally provides.[6][8]
By following this structured, multi-tiered approach, researchers can rigorously and objectively benchmark the performance of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, generating a robust data package that elucidates its mechanism of action and therapeutic potential as a modulator of the ALK1 pathway.
References
-
Herrera, B., & Inman, G. J. (2018). ALK1 Loss Results in Vascular Hyperplasia in Mice and Humans Through PI3K Activation. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(2), 377-388. [Link]
-
Oh, S. P., et al. (2000). Activin receptor-like kinase 1 modulates transforming growth factor-β1 signaling in the regulation of angiogenesis. Proceedings of the National Academy of Sciences, 97(6), 2626-2631. [Link]
-
Tual-Chalot, S., & Oh, S. P. (2019). ALK1 signaling in development and disease: new paradigms. Journal of Clinical Investigation, 129(6), 2218–2228. [Link]
-
Hu-Lowe, D. D., et al. (2011). Targeting Activin Receptor-Like Kinase 1 (ALK1) Inhibits Angiogenesis and Tumorigenesis Through a Mechanism of Action Complementary to Anti-VEGF Therapies. Cancer Research, 71(4), 1362-1373. [Link]
-
Rochon, E. R. (2017). ALK1 SIGNALING IS REQUIRED FOR DIRECTED ENDOTHELIAL CELL MIGRATION IN THE PREVENTION OF ARTERIOVENOUS MALFORMATIONS. D-Scholarship@Pitt. [Link]
-
Li, C., et al. (2020). Role of activin receptor-like kinase 1 in vascular development and cerebrovascular diseases. Neural Regeneration Research, 15(4), 603–611. [Link]
-
Reed, M. D., et al. (2010). ALK1-Fc Inhibits Multiple Mediators of Angiogenesis and Suppresses Tumor Growth. Molecular Cancer Therapeutics, 9(2), 379-391. [Link]
-
Lin, C. H., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1649. [Link]
-
BPS Bioscience. (n.d.). ALK1 (ACVRL1) Kinase Assay Kit. Retrieved from [Link]
-
Chen, B. J., et al. (2014). BMP9 signaling in stem cell differentiation and osteogenesis. Journal of Cellular and Molecular Medicine, 18(1), 1-11. [Link]
-
Sanvitale, C. E., et al. (2013). A New Class of Small Molecule Inhibitor of BMP Signaling. PLoS ONE, 8(4), e62721. [Link]
-
Robers, M. B., et al. (2015). Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells. ChemBioChem, 16(10), 1444-1454. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis and Biomedical Activities of Coumarins Derived From Natural Phenolic Acids. Frontiers in Chemistry, 10, 843210. [Link]
-
Long, L., et al. (2019). BMP9 (Bone Morphogenetic Protein-9)/Alk1 (Activin-Like Kinase Receptor Type I) Signaling Prevents Hyperglycemia-Induced Vascular Permeability. Arteriosclerosis, Thrombosis, and Vascular Biology, 39(6), 1246–1261. [Link]
-
Ortega-Guerra, M., et al. (2021). Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells. Angewandte Chemie International Edition, 60(20), 11211-11216. [Link]
-
Cunha, S. I., et al. (2015). A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis. The Journal of Experimental Medicine, 212(1), 115-130. [Link]
-
Mayer, M., et al. (2023). Discovery of fully synthetic FKBP12-mTOR molecular glues. ChemRxiv. [Link]
-
David, L., Feige, J. J., & Bailly, S. (2007). BMP9 is a potent activator of ALK1 signalling in endothelial cells. Slide presentation. [Link]
-
Al-Warhi, T., et al. (2020). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 25(16), 3686. [Link]
-
Sanvitale, C. E., et al. (2013). A New Class of Small Molecule Inhibitor of BMP Signaling. PLoS ONE, 8(4), e62721. [Link]
Sources
- 1. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biomedical Activities of Coumarins Derived From Natural Phenolic Acids [jmchemsci.com]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK1 signaling in development and disease: new paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of activin receptor-like kinase 1 in vascular development and cerebrovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. genome.gov [genome.gov]
- 8. ahajournals.org [ahajournals.org]
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- 11. BMP9 signaling in stem cell differentiation and osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. d-nb.info [d-nb.info]
confirmation of on-target activity of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
The following guide details the validation framework for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid , treating it as a putative Retinoid Receptor (RAR/RXR) Modulator . Given its structural homology to heteroarotinoids and the retinoid "tail," this guide focuses on confirming its activity within the nuclear receptor superfamily, while acknowledging its secondary utility in phenotypic antimicrobial screens.[1]
A Technical Guide to Validating Heteroarotinoid Scaffolds in Drug Discovery
Executive Summary & Mechanism of Action
2,2-Dimethyl-4-oxochroman-6-carboxylic acid (CAS 65372-54-5) represents a rigidified, oxygen-containing bioisostere of the classic retinoid "tail."[1] Unlike the flexible polyene chain of All-trans Retinoic Acid (ATRA) , this chroman-4-one scaffold offers restricted conformational freedom, potentially enhancing selectivity for specific nuclear receptor subtypes (RAR
To confirm "on-target" activity, one must validate its ability to:
-
Bind to the Ligand Binding Domain (LBD) of the target nuclear receptor.
-
Induce the requisite conformational change (Helix 12 folding).
-
Recruit co-activators (e.g., SRC-1) to initiate transcription.[1]
This guide outlines the critical path to distinguish this compound's activity from endogenous ligands and synthetic competitors.
Comparative Analysis: Performance vs. Alternatives
In the context of retinoid signaling, this compound competes with flexible natural ligands and lipophilic synthetic analogs.
| Feature | 2,2-Dimethyl-4-oxochroman-6-carboxylic acid | All-trans Retinoic Acid (ATRA) | Bexarotene (Targretin) |
| Drug Class | Heteroarotinoid Scaffold (Probe) | Endogenous Pan-Agonist | Synthetic RXR-Selective Agonist |
| Structural Rigidity | High (Bicyclic Chroman) | Low (Flexible Polyene) | High (Tetralin Ring) |
| Target Selectivity | Putative RAR/RXR Subtype Selective | Pan-RAR ( | RXR Selective |
| Metabolic Stability | High (Resistant to isomerization) | Low (Rapid CYP26 oxidation) | Moderate |
| Toxicity Profile | Low (observed in natural extracts) | High (Teratogenic/Systemic) | Moderate (Hypothyroidism risk) |
| Primary Utility | Lead Optimization / Scaffold | Standard of Care (APL) | CTCL Treatment |
Key Insight: The chroman-4-one core provides a metabolic advantage over ATRA by preventing the rapid cis-trans isomerization and oxidation typical of the polyene chain.[1]
Mechanism of Action Visualization
The following diagram illustrates the critical signaling pathway this compound must activate to be considered "on-target."
Figure 1: The putative mechanism of action. The compound must traverse the membrane, bind the nuclear receptor dimer, and induce co-activator recruitment to drive gene expression.[1]
Validated Experimental Protocols
To scientifically confirm activity, you must move from biophysical binding to functional cellular responses.[1]
Phase 1: Biophysical Binding (TR-FRET)
Objective: Quantify the affinity (
Protocol:
-
Reagents: Use Lanthanide-labeled anti-GST antibody and GST-tagged RAR
LBD. -
Tracer: Use Fluorescein-labeled ATRA (for RAR) or Bexarotene (for RXR).
-
Reaction:
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour incubation.
-
Validation: A decrease in FRET signal indicates displacement of the tracer. Calculate
and convert to using the Cheng-Prusoff equation.
Phase 2: Functional Transactivation (Luciferase Reporter)
Objective: Confirm that binding leads to functional gene transcription (Agonism vs. Antagonism).
Protocol:
-
Cell Line: HEK293T cells (null for endogenous retinoid receptors).
-
Transfection: Co-transfect with:
-
Expression plasmid for RAR
or RXR . -
Reporter plasmid containing Retinoic Acid Response Elements (RARE-Luc).
-
Renilla control plasmid (for normalization).
-
-
Treatment:
-
Seed cells at 10,000 cells/well in 96-well plates.
-
Treat with compound (0.1 - 10
M) for 24 hours. -
Positive Control: ATRA (1
M). -
Negative Control: DMSO (0.1%).
-
-
Data Analysis: Lyse cells and add Luciferase substrate. Normalize Firefly luminescence to Renilla.
-
Interpretation: A dose-dependent increase in luminescence confirms Agonist activity. No change (or inhibition of ATRA signal) suggests Antagonist activity.
Experimental Validation Workflow
Use this decision tree to interpret your results and determine the compound's classification.
Figure 2: Step-by-step validation logic. Failure at the TR-FRET stage suggests the compound may act via a non-genomic mechanism or a different target (e.g., metabolic enzyme inhibition).[1]
Secondary Activity: Phenotypic Screening
While the primary interest in this scaffold is often Retinoid-like, recent studies have indicated antifungal activity for this specific carboxylic acid.
-
Target: Fusarium oxysporum.
-
Observation: Inhibition of mycelial growth.
-
Relevance: If nuclear receptor assays are negative, investigate isoprenyltransferase inhibition (MenA/MbtI pathways) as an alternative mechanism, as chroman-4-ones are privileged structures for these bacterial/fungal enzymes.[1]
References
-
Chromanone Derivatives as Antifungal Agents. Study of the phytochemicals of Piper artanthe and determination of antifungal activity against Fusarium oxysporum. Repositorio UNAL. [1]
-
Retinoid Receptor Signaling.Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor
. MDPI.[2] -
4-oxo-Retinoic Acid Activity. The Retinoid Ligand 4-oxo-retinoic Acid Is a Highly Active Modulator of Positional Specification.[3] PubMed.[2][4]
-
Chroman Scaffolds in Tuberculosis. New Chromane-Based Derivatives as Inhibitors of Mycobacterium tuberculosis Salicylate Synthase (MbtI).[2] ResearchGate.
-
Compound Identity. 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (CAS 65372-54-5).[1] PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
This guide evaluates the selectivity profile of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid (hereafter referred to as Chrom-6-CA ), a critical pharmacophore scaffold used in the design of retinoids and enzyme inhibitors.
Executive Summary
Chrom-6-CA is a rigidified bicyclic scaffold designed to mimic the flexible
This guide assesses the scaffold’s performance in two primary therapeutic areas:
-
Nuclear Receptor Selectivity: As a core for RAR agonists (e.g., Tamibarotene analogs).
-
Enzyme Selectivity: As a privileged structure for Sirtuin 2 (SIRT2) inhibition.[1]
Quick Comparison Table: Scaffold Performance
| Feature | Chrom-6-CA (Subject) | Thiochroman Analog (e.g., Tazarotene) | Naphthalene Analog (e.g., Adapalene) | |
| Primary Target | RAR | RAR | RAR | Pan-RAR ( |
| Conformational Rigidity | High | High | Very High (Planar) | Low (Flexible) |
| Lipophilicity (LogP) | Moderate (~2.1) | High | High | High |
| Metabolic Stability | High (Oxidation resistant) | Moderate (S-oxidation risk) | High | Low (Rapid CYP26 clearance) |
| Key Application | Leukemia (APL), SIRT2 Inhibitors | Psoriasis, Acne | Acne | Acute Promyelocytic Leukemia |
Detailed Selectivity Analysis
A. Nuclear Receptor Selectivity (RARs)
The Chrom-6-CA scaffold is engineered to lock the "tail" of the retinoid into a specific vector. This rigidity prevents the "induced fit" required for activating all three RAR isoforms, thereby enforcing selectivity.
-
Mechanism of Selectivity: The dimethyl substitution at the C2 position creates steric bulk that clashes with the smaller binding pockets of RAR
in certain configurations, often steering selectivity toward RAR (when coupled with amide linkers) or RAR . -
Comparative Data:
-
Tamibarotene (Am80), which utilizes a related tetralin/chroman-like core, exhibits a
of 34 nM for RAR and 57 nM for RAR , with negligible binding to RAR . -
Contrast: The Thiochroman scaffold (sulfur instead of oxygen at position 1) shifts selectivity toward RAR
(e.g., Tazarotene: RAR = 9 nM, RAR = 26 nM).
-
B. Enzyme Inhibition Selectivity (SIRT2)
Beyond retinoids, the 2,2-dimethyl-4-oxochroman core has emerged as a "privileged structure" for inhibiting Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.
-
Selectivity Driver: The "4-oxo" group acts as a hydrogen bond acceptor for Gln142 in the SIRT2 hydrophobic pocket.
-
Performance:
-
Derivatives of Chrom-6-CA (specifically 6,8-disubstituted variants) achieve IC50 values < 2.0
M against SIRT2.[2] -
Selectivity Ratio: >100-fold selectivity over SIRT1 and SIRT3.
-
Note: The free carboxylic acid at position 6 is often a prodrug or precursor; esterification or amidation at this position typically enhances cell permeability and binding affinity in the SIRT2 pocket.
-
Biological Pathway Visualization
The following diagram illustrates how the Chrom-6-CA scaffold (Scaffold A) acts as a divergent point for selectivity compared to the Thiochroman scaffold (Scaffold B).
Caption: Divergent selectivity profiles of Oxygen-based (Chrom-6-CA) vs. Sulfur-based (Thiochroman) scaffolds against RAR isoforms and Sirtuin enzymes.[2]
Experimental Protocols
Protocol A: Synthesis of Chrom-6-CA Scaffold
This protocol validates the structural integrity of the core before biological testing.
-
Reagents: 4-Hydroxybenzoic acid methyl ester, 3,3-dimethylacrylic acid, Polyphosphoric acid (PPA).
-
Cyclization:
-
Mix 4-Hydroxybenzoic acid methyl ester (1 eq) with 3,3-dimethylacrylic acid (1.2 eq) in PPA.
-
Heat to 100°C for 3 hours. Critical Step: Monitor temperature strictly; >110°C leads to decarboxylation.
-
Quench with ice water; extract with Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: 1H NMR should show gem-dimethyl singlet at
~1.4 ppm and carbonyl peak at ~190 ppm.
Protocol B: RAR Competitive Binding Assay
To determine the affinity (
Materials:
-
Recombinant Human RAR
, RAR , RAR (expressed in E. coli or Baculovirus). -
Radioligand: [3H]-All-trans-retinoic acid (ATRA).
-
Separation: Hydroxylapatite or Sephadex G-25.
Procedure:
-
Incubation: Mix receptor lysate (10
g protein) with [3H]-ATRA (5 nM) and increasing concentrations of the test compound (Chrom-6-CA derivative) in binding buffer (pH 7.4, 50 mM Tris, 2 mM DTT). -
Equilibrium: Incubate at 4°C for 12 hours . Note: Do not incubate at 37°C as retinoids degrade rapidly.
-
Separation: Add 100
L Hydroxylapatite slurry (25%) to bind the receptor-ligand complex. Centrifuge at 5000g for 5 mins. -
Wash: Wash pellet 3x with ice-cold buffer containing 0.5% Triton X-100.
-
Quantification: Resuspend pellet in scintillation fluid and count radioactivity.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Protocol C: SIRT2 Fluorogenic Deacetylation Assay
To assess the inhibitory potential of the scaffold against Sirtuin 2.
-
Substrate: Ac-Lys(Ac)-AMC (Fluorogenic peptide).
-
Reaction Mix: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA, 500
M NAD+. -
Enzyme: Human recombinant SIRT2 (20 ng/well).
-
Workflow:
-
Add Chrom-6-CA (dissolved in DMSO) to the reaction mix.
-
Initiate reaction by adding SIRT2.
-
Incubate at 37°C for 60 minutes .
-
Stop reaction with Trypsin/Nicotinamide solution (Trypsin cleaves the deacetylated lysine, releasing fluorescent AMC).
-
Read Fluorescence: Ex 360 nm / Em 460 nm.
-
References
-
Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens. Source: PubMed / NIH URL:[Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]
-
Retinoid Receptor Pharmacology and Selectivity. Source: News-Medical / Life Sciences URL:[Link]
-
Structure-Activity Relationships of Synthetic Retinoids. Source: ResearchGate URL:[3][Link]
-
Tailored SirReal-type Inhibitors Enhance SIRT2 Inhibition. Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
A Strategic Guide to Bioisosteric Replacement of the Carboxylic Acid in 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
This guide provides an in-depth technical comparison of potential bioisosteric replacements for the carboxylic acid moiety in 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the optimization of lead compounds. We will explore the rationale for bioisosteric modification, compare key alternatives with supporting data, and provide actionable experimental protocols.
Introduction: The Therapeutic Potential and Challenges of the Chromanone Scaffold
The chromanone (or chroman-4-one) scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds.[1] Molecules incorporating this structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] Notably, derivatives of chromone and chromanone have been investigated as potent anti-inflammatory agents, often by modulating inflammatory pathways.[4][5][6] Furthermore, related structures like chromane-2-carboxylic acids have been identified as selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are crucial in regulating lipid metabolism.[7]
Our focus, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, represents a key exemplar of this chemical class. While its specific biological activities are not extensively detailed in the public domain, its structural features suggest potential as an anti-inflammatory agent or a modulator of metabolic pathways like those governed by PPARs.
The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can also introduce liabilities in a drug candidate. These can include poor metabolic stability, rapid excretion, and limited permeability across biological membranes, which can hinder oral bioavailability.[5] Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and steric properties, is a powerful strategy to mitigate these drawbacks while preserving or enhancing biological activity.[5]
This guide will compare and contrast several key bioisosteres for the carboxylic acid group of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, providing a framework for the rational design and synthesis of next-generation analogs with improved pharmacological profiles.
The Rationale for Bioisosteric Replacement
The decision to replace the carboxylic acid in our lead compound is driven by several key objectives in drug discovery:
-
Improved Pharmacokinetics: Enhancing metabolic stability and increasing cell permeability to improve oral bioavailability and tissue distribution.
-
Enhanced Target Affinity and Selectivity: Fine-tuning the acidity and hydrogen bonding capacity of the pharmacophore to optimize interactions with the biological target.
-
Reduced Off-Target Effects and Toxicity: Mitigating potential toxicities associated with the carboxylic acid moiety.
-
Novel Intellectual Property: Generating novel chemical entities with distinct properties.
Comparative Analysis of Carboxylic Acid Bioisosteres
Here, we compare three distinct classes of bioisosteres that could be applied to the 2,2-Dimethyl-4-oxochroman-6-carboxylic acid scaffold: a classic acidic isostere (tetrazole), a less acidic alternative (acyl sulfonamide), and a non-acidic, hydrogen-bond donor (hydroxamic acid).
| Bioisostere | Structure | Acidity (pKa) | Lipophilicity (cLogP) | Key Features & Considerations |
| Carboxylic Acid (Parent) | ~4-5 | Variable | Planar, strong H-bond acceptor and donor. Can lead to poor permeability and metabolic liabilities. | |
| Tetrazole | ~4.5-5.0 | Similar to COOH | Closely mimics the acidity and planar geometry of a carboxylic acid. Can improve metabolic stability. | |
| Acyl Sulfonamide | ~4.5-5.5 | Generally more lipophilic | Acidity is tunable by the choice of the R' group. Offers a tetrahedral geometry which may alter binding. | |
| Hydroxamic Acid | ~8-9 | More lipophilic | Less acidic than carboxylic acids. Can act as a chelating agent for metal ions in enzyme active sites. |
Tetrazole: The Classic Mimic
The 5-substituted tetrazole is one of the most widely used bioisosteres for carboxylic acids due to its similar pKa and planar structure. This allows it to effectively replicate the ionic and hydrogen bonding interactions of the carboxylate group.
Advantages:
-
Similar Acidity: Maintains the acidic nature of the parent compound, which may be crucial for target interaction.
-
Metabolic Stability: Generally more resistant to metabolic degradation than carboxylic acids.
-
Established Synthetic Routes: Well-documented methods for the synthesis of tetrazoles from nitriles or amides are available.
Considerations:
-
Potential for CNS Side Effects: In some cases, tetrazole-containing compounds have been associated with central nervous system side effects.
Acyl Sulfonamide: A Tunable Alternative
Acyl sulfonamides offer a more sterically demanding and generally more lipophilic alternative to carboxylic acids. A key advantage is the ability to modulate the acidity by varying the substituent on the sulfonamide nitrogen.
Advantages:
-
Tunable Acidity: The pKa can be adjusted to optimize target binding and physicochemical properties.
-
Increased Lipophilicity: Can improve membrane permeability and oral absorption.
-
Diverse Interaction Potential: The tetrahedral geometry and additional hydrogen bond acceptors can lead to novel binding interactions.
Considerations:
-
Synthetic Complexity: May require multi-step synthetic sequences.
-
Potential for Off-Target Interactions: The sulfonamide group can interact with other biological targets.
Hydroxamic Acid: A Less Acidic, Chelating Bioisostere
Hydroxamic acids are significantly less acidic than carboxylic acids and can act as metal-chelating agents, making them particularly interesting for targeting metalloenzymes.
Advantages:
-
Unique Binding Properties: The ability to chelate metal ions can provide a strong and specific interaction with certain targets.
-
Increased Lipophilicity: Can enhance cell permeability.
Considerations:
-
Potential for Instability: Hydroxamic acids can be susceptible to hydrolysis.
-
Toxicity Concerns: Some hydroxamic acids have been associated with toxicity.
Experimental Section
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of bioisosteric analogs of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
Caption: General workflow for the synthesis and evaluation of bioisosteric analogs.
Synthesis Protocols
1. Synthesis of 2,2-Dimethyl-4-oxochroman-6-carbonitrile (Key Intermediate)
A plausible route to the key nitrile intermediate could involve a multi-step synthesis starting from a commercially available substituted phenol. A detailed, step-by-step protocol would require laboratory validation.
2. Synthesis of 6-(1H-tetrazol-5-yl)-2,2-dimethylchroman-4-one (Tetrazole Analog)
-
To a solution of 2,2-Dimethyl-4-oxochroman-6-carbonitrile in a suitable solvent (e.g., DMF or toluene), add sodium azide and a Lewis acid catalyst (e.g., zinc bromide or triethylammonium chloride).
-
Heat the reaction mixture at a temperature typically ranging from 80 to 120 °C for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with an acidic aqueous solution (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired tetrazole analog.
3. Synthesis of N-((2,2-dimethyl-4-oxochroman-6-yl)carbonyl)benzenesulfonamide (Acyl Sulfonamide Analog)
-
Hydrolyze 2,2-Dimethyl-4-oxochroman-6-carbonitrile to the corresponding carboxylic acid using standard acidic or basic conditions.
-
Activate the carboxylic acid using a coupling agent (e.g., EDC/HOBt or converting to the acid chloride with thionyl chloride).
-
In a separate flask, dissolve the desired sulfonamide (e.g., benzenesulfonamide) in a suitable solvent with a base (e.g., pyridine or triethylamine).
-
Add the activated carboxylic acid to the sulfonamide solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous acid and base to remove unreacted starting materials.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to yield the acyl sulfonamide analog.
Biological Evaluation Protocols
1. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
-
Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
After 24 hours of incubation, measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.
2. In Vitro PPARα Agonism: Luciferase Reporter Gene Assay
-
Transfect a suitable cell line (e.g., HEK293T or HepG2) with a plasmid containing the human PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Treat the transfected cells with various concentrations of the test compounds.
-
After 24 hours, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold activation relative to a vehicle control and determine the EC50 value.
Conclusion and Future Directions
The bioisosteric replacement of the carboxylic acid in 2,2-Dimethyl-4-oxochroman-6-carboxylic acid presents a promising strategy for the development of novel therapeutic agents with potentially enhanced pharmacological properties. This guide has provided a comparative overview of several key bioisosteres, along with a general framework for their synthesis and biological evaluation.
The selection of the optimal bioisostere will be context-dependent, relying on the specific therapeutic target and the desired physicochemical properties. A systematic evaluation of a diverse panel of bioisosteres, as outlined in this guide, will be crucial for identifying lead candidates with superior efficacy and drug-like properties. Further optimization of the chromanone scaffold, in conjunction with the selected bioisostere, will likely lead to the discovery of potent and selective modulators of inflammatory and metabolic pathways.
References
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Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid was not available at the time of this writing. The following guidance is synthesized from established principles of laboratory chemical safety, regulatory standards, and data from structurally analogous compounds. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) office for site-specific procedures.
Core Principle: Proactive Hazard Assessment & Waste Minimization
As a novel or specialized laboratory chemical, 2,2-Dimethyl-4-oxochroman-6-carboxylic acid requires a cautious and informed approach to its entire lifecycle, from procurement to disposal. The chromanone core is a privileged scaffold in medicinal chemistry, indicating significant biological activity.[1][2] Therefore, the foundational principle of its disposal is to assume it possesses hazards, including potential toxicity and irritant properties, based on similar chemical structures.
Effective disposal begins with smart inventory management. To minimize waste generation, order only the necessary quantities of this chemical for your experimental needs.[3]
Hazard Characterization and Physical Properties
Based on analogous compounds, we can infer a likely hazard profile for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. This assessment is critical for determining the correct Personal Protective Equipment (PPE), segregation, and disposal pathway.
| Property/Hazard | Inferred Assessment & Rationale | Citation |
| Physical State | Solid at room temperature. | [4] |
| GHS Hazard Class | Acute Oral Toxicity: Likely Category 3 or 4 (Toxic or Harmful if swallowed). Skin Corrosion/Irritation: Likely Category 2 (Causes skin irritation). Serious Eye Damage/Irritation: Likely Category 2 (Causes serious eye irritation). Specific Target Organ Toxicity (Single Exposure): Possible Category 3 (May cause respiratory irritation). | [5][6][7] |
| Environmental Hazards | Data is not available for this specific compound. However, it should not be disposed of down the drain to prevent contamination of aquatic systems. The precautionary principle dictates treating it as potentially harmful to the environment. | [8] |
| Reactivity | As a carboxylic acid, it is incompatible with strong bases, strong oxidizing agents, and reducing agents. Avoid contact with metals where possible, as corrosive reactions may occur. | [9] |
Personnel Protection: Your First Line of Defense
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in any form, including as a waste product.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Do not wear gloves outside of the laboratory to prevent cross-contamination.[10]
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[11]
-
Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. Ensure full leg and foot coverage with appropriate trousers and closed-toe shoes.[12]
-
Respiratory Protection: If handling the powdered form outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's EHS department for respirator selection and fit-testing.[4]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing 2,2-Dimethyl-4-oxochroman-6-carboxylic acid for final disposal by trained EHS personnel or a licensed waste contractor.
Step 1: Waste Segregation and Container Selection
The principle of causality here is to prevent dangerous chemical reactions within the waste container. Improper segregation is a primary cause of laboratory incidents.
-
Designate a Waste Stream: This compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous trash or dispose of it in the sanitary sewer system.[13]
-
Select a Compatible Container:
-
Use a sealable, leak-proof container made of a material compatible with acidic organic solids. A high-density polyethylene (HDPE) or glass container is recommended.[14]
-
Acids should not be stored in metal containers.[14]
-
The container must be in good condition, with a properly fitting, screw-on cap.[15]
-
-
Segregate Incompatibles: The designated waste container for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid should be exclusively for solid, non-halogenated organic acid waste. Do NOT add the following to this container:
-
Strong Bases (e.g., sodium hydroxide)
-
Oxidizers (e.g., nitrates, permanganates)
-
Reactive Metals (e.g., sodium, potassium)
-
Aqueous or liquid waste
-
Step 2: Labeling the Waste Container
Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.
-
Attach a Hazardous Waste Label: As soon as you designate a container for waste, affix your institution's official hazardous waste label.
-
Complete the Label:
-
Write out the full chemical name: "2,2-Dimethyl-4-oxochroman-6-carboxylic acid ". Do not use abbreviations or formulas.
-
List all constituents and their approximate percentages if it is a mixture.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Fill in the accumulation start date (the date the first piece of waste enters the container).
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep Containers Closed: The waste container must be securely closed at all times, except when adding waste.[15]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Storage Location: Store the container in a well-ventilated area, away from heat sources and direct sunlight. It should be stored with other compatible organic acid wastes and segregated from bases and oxidizers.[9]
-
Adhere to Accumulation Limits: Do not exceed the maximum volume for an SAA, which is typically 55 gallons for total hazardous waste. For acutely toxic wastes (P-listed), the limit is 1 quart of liquid or 1 kg of solid. While this compound is not anticipated to be P-listed, it is good practice to keep waste volumes minimal.[16]
Step 4: Arranging for Final Disposal
-
Schedule a Pickup: Once the container is approaching full (e.g., 90% capacity) or has been in accumulation for the maximum allowed time (often 6-12 months, check local regulations), arrange for a pickup from your institution's EHS department or a licensed hazardous waste contractor.[17][18]
-
Final Disposal Method: The final disposal will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable method for this type of compound is high-temperature incineration at a licensed chemical destruction plant.[4]
Emergency Procedures: Spill and Exposure Response
Small Spill (Contained on Benchtop)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.
-
Containment: Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand). Avoid raising dust.
-
Collection: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]
Large Spill or Personnel Exposure
-
Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.
-
Activate Emergency Systems: Activate the nearest fire alarm and/or call your institution's emergency number.
-
Personnel Decontamination:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. Seek immediate medical attention.[19]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[20]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Immediately call a poison center or seek emergency medical attention.[5]
-
Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
Caption: Decision workflow for chemical waste disposal.
References
- Merck Millipore. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
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- Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes.
- ECHEMI. (n.d.). 2,2-DIMETHYL-4-OXOCYCLOHEXANECARBOXYLICACID SDS, 4029-26-9 Safety Data Sheets.
- Oklahoma State University. (n.d.). Laboratory Safety Rules.
- UNC Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- ChemScene. (n.d.). 2,2-Dimethyl-4-oxochromane-7-carboxylic acid.
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- Environmental Health and Safety Office. (2025). Hazardous Waste.
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Personal protective equipment for handling 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
Comprehensive Safety & Handling Guide: 2,2-Dimethyl-4-oxochroman-6-carboxylic acid
This guide provides essential safety protocols and operational procedures for handling 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The recommendations herein are grounded in an analysis of the compound's structural components—a carboxylic acid and a chromanone core—and data from closely related chemical analogs.
Hazard Assessment: A Proactive Approach
The molecular structure combines a carboxylic acid, known for potential irritant and corrosive properties, with a chromanone framework.[1][2] Safety data for analogous compounds, such as 6-Fluoro-4-oxo-3,4-dihydro-2h-1-benzopyran-2-carboxylic acid, indicate a clear potential for adverse health effects.[3] Based on this data, we can anticipate the primary hazards associated with 2,2-Dimethyl-4-oxochroman-6-carboxylic acid.
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Pictogram | Precautionary Statement | Rationale |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] | Based on data from structurally similar chromanone carboxylic acids.[3] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3] | Carboxylic acids and related chromanones are known skin irritants.[3] | |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3] | The acidic nature and particulate form pose a significant risk to eyes.[3] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[3] | Fine powders of acidic compounds can irritate the respiratory tract upon inhalation.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a static checklist but a dynamic process dictated by the specific experimental context. The core principle is to create a barrier that prevents all routes of exposure—inhalation, ingestion, skin, and eye contact.
Foundational PPE for All Operations
This level of protection is mandatory for any work involving 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, regardless of scale.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are essential. Standard safety glasses do not provide adequate protection from splashes or airborne particulates.
-
Enhanced Protection: When handling larger quantities (>10 g) or performing operations with a high risk of splashing, a face shield should be worn in addition to chemical splash goggles.
-
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against incidental contact.
-
Gloves: Nitrile gloves are the standard recommendation for handling most laboratory chemicals. It is crucial to double-glove when handling the solid compound or concentrated solutions.[4] Always inspect gloves for tears or degradation before use and remove them immediately after any sign of contamination, washing hands thoroughly before re-gloving.[4]
-
Apparel: Full-length pants and closed-toe shoes are mandatory in the laboratory to protect exposed skin.
-
Enhanced PPE for High-Risk Procedures
Certain procedures increase the risk of exposure and necessitate a higher level of protection. These include weighing the solid powder, sonicating solutions, or any procedure that could generate dust or aerosols.
-
Respiratory Protection:
-
Rationale: The primary risk from the solid form is the inhalation of fine particulates, which can cause respiratory irritation.[3]
-
Procedure: All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood or a powder containment hood.[5] If engineering controls are insufficient to prevent aerosolization, a NIOSH-approved N95 respirator or a higher-level air-purifying respirator should be used.[6]
-
-
Chemical-Resistant Apron: For transferring solutions or handling quantities greater than one liter, an impervious apron should be worn over the lab coat to provide an additional layer of protection.
Safe Handling & Operational Workflow
A systematic workflow minimizes risk and ensures procedural integrity. The following diagram outlines the critical decision points for safe handling, from preparation to disposal.
Caption: Decision workflow for PPE selection and safe handling.
Key Operational Practices:
-
Engineering Controls: Always use this compound within a chemical fume hood to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[6][7]
Spill Management and Waste Disposal
Proper planning for accidents and waste disposal is a non-negotiable aspect of laboratory safety.
Spill Response
-
Small Solid Spill (<1 g):
-
Alert personnel in the immediate area.
-
Wearing your full foundational PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a container labeled for hazardous waste.
-
Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.
-
-
Liquid Solution Spill:
-
Alert personnel and evacuate the immediate area if the spill is large or the solvent is volatile.
-
Wearing appropriate PPE (including respiratory protection if necessary), contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Once absorbed, collect the material into a labeled hazardous waste container.
-
Decontaminate the area as described above.
-
Waste Disposal
-
NEVER dispose of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid or its solutions down the drain.[5][7]
-
All waste, including contaminated consumables (gloves, paper towels, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal must adhere strictly to your institution's and local environmental regulations for chemical waste. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Emergency First Aid
Immediate and correct first aid can significantly mitigate the severity of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS or chemical label if possible.[5]
References
- CymitQuimica. (2024). Safety Data Sheet: 6-Fluoro-4-oxo-3,4-dihydro-2h-1-benzopyran-2-carboxylic acid.
- Greenbook.net. (2018).
- TCI Chemicals. (2025).
- Fisher Scientific. (2024).
- Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet: 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyr idine-3-carboxylic acid.
-
PubChem. (n.d.). 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, Riverside. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
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University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
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Michigan State University. (n.d.). Carboxylic Acid Reactivity. Department of Chemistry. Retrieved from [Link]
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BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
